molecular formula C8H8O3S B1310519 Ethyl 5-formylthiophene-2-carboxylate CAS No. 67808-65-5

Ethyl 5-formylthiophene-2-carboxylate

Cat. No.: B1310519
CAS No.: 67808-65-5
M. Wt: 184.21 g/mol
InChI Key: KFPZQIYCDXHRED-UHFFFAOYSA-N
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Description

Ethyl 5-formylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C8H8O3S and its molecular weight is 184.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-formylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPZQIYCDXHRED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444987
Record name Ethyl 5-formylthiophene-2-carboxylate
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Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67808-65-5
Record name Ethyl 5-formylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 5-formylthiophene-2-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 5-formylthiophene-2-carboxylate

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and drug development professionals, this guide moves beyond surface-level data to explore the compound's synthesis, reactivity, and practical applications, emphasizing the causal relationships that underpin its synthetic utility.

Compound Overview and Significance

This compound (CAS No. 31167-35-6) is a bifunctional thiophene derivative featuring both an electron-withdrawing aldehyde (formyl) group and an ethyl ester group. This specific arrangement of functional groups on the thiophene scaffold makes it a highly valuable and versatile intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The electron-deficient nature of the thiophene ring, coupled with the distinct reactivity of the aldehyde and ester moieties, allows for a wide range of selective chemical transformations.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The properties of this compound are well-defined, ensuring its reliable identification and use in synthetic protocols.

Physical and Chemical Properties

The compound's key physical and chemical identifiers are summarized below. These properties are essential for reaction setup, purification, and storage.

PropertyValueSource(s)
Molecular Formula C₈H₈O₃S
Molecular Weight 184.21 g/mol
Appearance Light yellow to yellow crystalline powder or solid
Melting Point 76-81 °C
Boiling Point 124-126 °C at 1.5 mmHg
Solubility Soluble in chloroform, dichloromethane, and other common organic solvents.
CAS Number 31167-35-6
Spectroscopic Signature

The spectroscopic data provides an unambiguous fingerprint for the molecule. The following data represents typical values observed in laboratory settings.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): (CDCl₃, 400 MHz) δ (ppm): 9.91 (s, 1H, -CHO), 7.85 (d, J=4.0 Hz, 1H, thiophene-H), 7.75 (d, J=4.0 Hz, 1H, thiophene-H), 4.40 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.41 (t, J=7.1 Hz, 3H, -OCH₂CH₃).

    • Expert Insight: The two doublets at 7.85 and 7.75 ppm are characteristic of the two protons on the thiophene ring, with their coupling constant (J=4.0 Hz) confirming their ortho relationship. The singlet at 9.91 ppm is a definitive signal for the aldehyde proton.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): (CDCl₃, 101 MHz) δ (ppm): 182.5 (-CHO), 161.0 (C=O, ester), 145.2, 142.9, 135.8, 134.7 (thiophene carbons), 61.9 (-OCH₂), 14.3 (-CH₃).

  • IR (Infrared) Spectroscopy: ν (cm⁻¹): ~1720-1700 (C=O stretch, ester), ~1680-1660 (C=O stretch, aldehyde), ~1250 (C-O stretch).

    • Expert Insight: The presence of two distinct carbonyl peaks is a key diagnostic feature, allowing for easy differentiation between the ester and aldehyde functionalities during reaction monitoring.

Synthesis and Reaction Workflow

The most common and efficient laboratory-scale synthesis of this compound is the Vilsmeier-Haack formylation of ethyl thiophene-2-carboxylate. This method is reliable and provides good yields.

Vilsmeier-Haack Reaction: Mechanism and Protocol

The reaction proceeds by creating the Vilsmeier reagent, an electrophilic iminium species, from phosphoryl chloride (POCl₃) and dimethylformamide (DMF). This reagent then attacks the electron-rich C5 position of the thiophene ring, followed by hydrolysis to yield the aldehyde.

Step-by-Step Laboratory Protocol:

  • Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂ or Ar), cool dimethylformamide (DMF) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve ethyl thiophene-2-carboxylate in a suitable solvent (e.g., 1,2-dichloroethane) and add it dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 70-80 °C for 2-4 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

  • Neutralization & Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until pH 7-8 is achieved. Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Vilsmeier-Haack synthesis.

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution cluster_workup Workup & Purification DMF DMF (Solvent/Reagent) Vilsmeier Vilsmeier Reagent [ClCH=N(CH3)2]+Cl- DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Substrate Ethyl thiophene-2-carboxylate Intermediate Iminium Adduct Substrate->Intermediate + Vilsmeier Reagent Hydrolysis Hydrolysis (H2O) Intermediate->Hydrolysis Product This compound Hydrolysis->Product Purification Purification (Chromatography/Recrystallization) Product->Purification

Caption: Vilsmeier-Haack synthesis workflow for this compound.

Chemical Reactivity and Synthetic Applications

The synthetic power of this molecule stems from the orthogonal reactivity of its functional groups. A chemist can selectively target one group while leaving the other intact for subsequent transformations.

Reactions at the Formyl (Aldehyde) Group

The aldehyde is the most reactive site for nucleophilic attack and is a gateway to a vast array of chemical structures.

  • Oxidation: Can be easily oxidized to the corresponding carboxylic acid (ethyl 5-carboxythiophene-2-carboxylate) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

  • Reduction: Selective reduction to the alcohol (ethyl 5-(hydroxymethyl)thiophene-2-carboxylate) is readily achieved with mild reducing agents such as sodium borohydride (NaBH₄).

  • Reductive Amination: A cornerstone of medicinal chemistry, this reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) forms C-N bonds, yielding various amine derivatives.

  • Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, enabling carbon chain extension.

  • Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malonates) provides a route to α,β-unsaturated systems.

Reactions at the Ester Group

The ester is less reactive than the aldehyde and typically requires more forcing conditions to react.

  • Hydrolysis: Can be hydrolyzed to the carboxylic acid (5-formylthiophene-2-carboxylic acid) under basic (e.g., NaOH, LiOH) or acidic conditions.

  • Amidation: Direct reaction with amines to form amides is possible but often requires high temperatures. A more common strategy is to first hydrolyze the ester to the acid and then couple it with an amine using standard peptide coupling reagents (e.g., EDC, HATU).

Reactivity Map

This diagram visualizes the primary reaction pathways available from the core scaffold.

G cluster_aldehyde Reactions at C5-Formyl Group cluster_ester Reactions at C2-Ester Group center_node This compound Oxidation Carboxylic Acid center_node->Oxidation [O] Reduction Primary Alcohol center_node->Reduction [H] / NaBH4 ReductiveAmination Secondary/Tertiary Amine center_node->ReductiveAmination R2NH, NaBH(OAc)3 Wittig Alkene center_node->Wittig Ph3P=CHR Hydrolysis Carboxylic Acid center_node->Hydrolysis NaOH / H2O Amidation Amide center_node->Amidation 1. Hydrolysis 2. Amine, Coupling Agent

Caption: Key synthetic transformations of this compound.

Applications in Drug Discovery and Materials Science

This compound is not an end product but a critical starting material. Its derivatives have shown significant potential in various fields.

  • Medicinal Chemistry: It serves as a key intermediate in the synthesis of kinase inhibitors for oncology, antiviral agents, and novel antibacterial compounds. The thiophene ring acts as a stable bioisostere for a phenyl ring, often improving metabolic stability and cell permeability.

  • Materials Science: It is used to construct conjugated polymers and organic dyes. The thiophene unit is an excellent electron-rich component for organic electronics, finding use in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. It is known to be an irritant to the skin, eyes, and respiratory system. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

  • This compound, PubChem CID 243048, National Center for Biotechnology Information. [Link]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 5-Formylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive walkthrough of the principles and practices involved in the structural elucidation of ethyl 5-formylthiophene-2-carboxylate. This document emphasizes the synergistic use of modern analytical techniques to build a cohesive and validated understanding of the molecule's architecture.

Introduction: The Significance of Structural Certainty

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its thiophene core, substituted with both an electron-withdrawing formyl group and an ethyl ester, creates a unique electronic and steric profile, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. Accurate and unambiguous structural confirmation is the bedrock of any scientific investigation, ensuring the reliability of experimental data and the successful development of new chemical entities. This guide will detail the multi-faceted analytical approach required to confidently elucidate its structure.

The Analytical Triad: NMR, IR, and Mass Spectrometry

The structure of an organic molecule is a puzzle, and no single technique provides all the pieces. A robust elucidation strategy relies on the convergence of data from multiple orthogonal techniques. For this compound, the core analytical methods are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][2][3] Each provides a unique window into the molecular structure, and together they create a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and gain insights into the electronic environment of each part of the molecule.

¹H NMR Spectroscopy: Unraveling Proton Environments

Proton NMR (¹H NMR) provides information on the number of different types of protons, their relative numbers, their electronic environments, and the connectivity between them.

Expected ¹H NMR Spectrum:

Based on the structure of this compound and data from closely related analogs, the following proton signals are predicted in a deuterated chloroform (CDCl₃) solvent.[2]

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentCausality Behind the Chemical Shift
~9.90Singlet1HAldehyde proton (-CHO)The strong deshielding effect of the carbonyl group and the aromatic thiophene ring shifts this proton significantly downfield.
~7.85Doublet1HThiophene H4This proton is deshielded by the adjacent electron-withdrawing ester group and the anisotropic effect of the ring.
~7.70Doublet1HThiophene H3This proton is deshielded by the adjacent electron-withdrawing formyl group and the ring's aromaticity.
~4.40Quartet2HMethylene protons (-OCH₂CH₃)These protons are adjacent to an electronegative oxygen atom, shifting them downfield. The quartet splitting is due to coupling with the three neighboring methyl protons.
~1.40Triplet3HMethyl protons (-OCH₂CH₃)These protons are in a typical alkyl region. The triplet splitting is due to coupling with the two neighboring methylene protons.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32 (to ensure a good signal-to-noise ratio)

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: 0-12 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their chemical environments.

Expected ¹³C NMR Spectrum:

The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are as follows, with assignments informed by data from analogous thiophene derivatives.[2]

Chemical Shift (δ) (ppm)AssignmentCausality Behind the Chemical Shift
~183Aldehyde Carbonyl (C=O)The carbon of the formyl group is highly deshielded due to the direct attachment of an electronegative oxygen atom.
~162Ester Carbonyl (C=O)The ester carbonyl carbon is also significantly deshielded, though typically less so than an aldehyde carbonyl.
~145Thiophene C5This carbon is attached to the electron-withdrawing formyl group, causing a downfield shift.
~140Thiophene C2This carbon is attached to the electron-withdrawing ester group, resulting in a downfield shift.
~136Thiophene C3 or C4These carbons are part of the aromatic ring and their shifts are influenced by the substituents.
~134Thiophene C3 or C4
~62Methylene Carbon (-OCH₂)The carbon of the methylene group is deshielded by the adjacent oxygen atom.
~14Methyl Carbon (-CH₃)The methyl carbon is in a typical upfield alkyl region.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled pulse sequence (e.g., zgpg30)

    • Spectral width: 0-220 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ = 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Expected IR Absorption Bands:

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~3100MediumAromatic C-HStretch
~2980MediumAliphatic C-HStretch
~2850, ~2750Weak-MediumAldehyde C-HStretch (Fermi doublet)
~1720Strong, SharpEster C=OStretch
~1680Strong, SharpAldehyde C=OStretch
~1550-1450MediumC=CAromatic Ring Stretch
~1250StrongC-OEster Stretch

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: A small amount of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared and analyzed in a solution cell.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

  • Data Analysis: Record the spectrum and identify the major absorption bands. Compare the observed frequencies with correlation tables to assign the functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, offers further clues about its structure.

Expected Mass Spectrum:

For this compound (Molecular Weight: 184.21 g/mol ), the following key fragments are anticipated in an electron ionization (EI) mass spectrum:

m/zProposed FragmentPlausible Fragmentation Pathway
184[M]⁺Molecular ion
155[M - CHO]⁺Loss of the formyl radical
139[M - OCH₂CH₃]⁺Loss of the ethoxy radical
111[M - COOCH₂CH₃]⁺Loss of the ethyl carboxylate radical

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-300 using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways that are consistent with the observed masses and the known structure.

Synthesis of Spectroscopic Data: A Cohesive Structural Proof

The true power of this multi-technique approach lies in the convergence of the data. The molecular weight from MS confirms the elemental composition. The functional groups identified by IR (aldehyde, ester, thiophene ring) are consistent with the proposed structure. The ¹H and ¹³C NMR spectra then provide the detailed map of the carbon-hydrogen framework, confirming the precise arrangement of these functional groups and the substitution pattern on the thiophene ring.

structure_elucidation_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Confirmation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Connectivity & Chemical Environment NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Final Elucidated Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Figure 1. Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the careful acquisition and interpretation of data from a suite of complementary analytical techniques. By integrating the insights from NMR, IR, and Mass Spectrometry, a confident and unambiguous assignment of the molecular structure can be achieved. This foundational knowledge is paramount for the advancement of research and development efforts that utilize this versatile chemical entity.

Figure 2. Chemical structure of this compound.

References

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • Akhileshwari, P., Kiran, K. R., Sridhar, M. A., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1242, 130747. [Link]

  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

Sources

Physical and chemical properties of substituted thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted Thiophenes

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, serves as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to act as a bioisostere for the benzene ring have cemented its status as a privileged scaffold in drug design.[1][3] The functionalization of the thiophene nucleus with various substituents profoundly alters its physical and chemical characteristics, including reactivity, lipophilicity, and metabolic stability. This guide provides a comprehensive exploration of the physical and chemical properties of substituted thiophenes, offering insights into structure-property relationships and their implications for research and development.

The Thiophene Core: A Foundation of Aromaticity and Reactivity

Thiophene is an aromatic heterocycle, a property derived from the delocalization of six π-electrons over the five-membered ring, in accordance with Hückel's rule.[4][5] The sulfur atom contributes a lone pair of electrons to the aromatic system, which influences the ring's electron density and reactivity.[4][6] Thiophene is more reactive than benzene in electrophilic substitution reactions, a consequence of the electron-rich nature of the ring.[4][7][8]

Electronic Structure and Aromaticity

The aromaticity of thiophene is a key determinant of its chemical behavior. While less aromatic than benzene, it exhibits significant aromatic character.[9] The sulfur atom's ability to participate in resonance, including the potential involvement of its 3d orbitals, leads to a number of possible resonance structures.[4] This delocalization of electrons results in a planar structure with distinct bond angles and lengths. The C-S bond angle is approximately 93°, with C-C-S angles around 109°, and the remaining C-C-C angles at about 114°.[9]

Basicity and Acidity

The Influence of Substituents on Physical Properties

The introduction of substituents onto the thiophene ring dramatically modifies its physical properties. These changes are critical in the fields of drug discovery, where properties like solubility and lipophilicity are paramount, and in materials science, where electronic properties are tailored for specific applications.[11]

Electronic Effects: Inductive and Resonance Contributions

Substituents exert their influence through a combination of inductive and resonance effects.[12][13]

  • Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy (-OR), and amino (-NR2) groups increase the electron density of the thiophene ring. They activate the ring towards electrophilic substitution.[14]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyl (-COR) decrease the electron density of the ring. They deactivate the ring towards electrophilic attack but can facilitate nucleophilic substitution.[14][15]

These electronic effects can be quantified and predicted using the Hammett equation, which provides a linear free-energy relationship to correlate reaction rates and equilibrium constants for substituted aromatic systems.[16][17][18] Studies have shown that the Hammett equation can be successfully applied to substituted thiophenes, with α-substituted thiophenes often correlating with the σ constants used for para-substituted benzene derivatives.[16][18]

G Thiophene Thiophene Ring Reactivity Ring Reactivity Thiophene->Reactivity Modulated by Substituent EDG Electron-Donating Group (e.g., -OCH3, -CH3) EDG->Thiophene Increases Electron Density (+I, +R effects) EWG Electron-Withdrawing Group (e.g., -NO2, -CN) EWG->Thiophene Decreases Electron Density (-I, -R effects)

Steric Effects

The size and position of substituents can sterically hinder the approach of reagents to the thiophene ring. This is particularly important in reactions involving the positions adjacent to a bulky substituent. In medicinal chemistry, steric shielding can be intentionally introduced to protect a metabolically labile site on a drug molecule.[19]

The Chemical Reactivity of Substituted Thiophenes

Substituents not only modulate the rate of reaction but also direct the position of subsequent chemical transformations on the thiophene ring.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is the hallmark reaction of thiophene and its derivatives.[4][6] The reaction proceeds via the attack of an electrophile on the electron-rich thiophene ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex.[6] Substitution preferentially occurs at the C2 (α) position, as the positive charge in the intermediate can be more effectively delocalized onto the sulfur atom.[4][20][21] If the C2 and C5 positions are blocked, substitution can occur at the C3 (β) position.[4]

  • Activating Groups: Electron-donating groups at the C2 or C3 position generally direct incoming electrophiles to the vacant α-position (C5).

  • Deactivating Groups: Electron-withdrawing groups at the C2 position typically direct incoming electrophiles to the C4 or C5 position, depending on the specific group and reaction conditions.[22]

ReactionReagentsTypical Product(s)
Nitration HNO3/H2SO42-Nitrothiophene, 3-Nitrothiophene
Halogenation Br2, Cl2, I22-Halothiophene, 2,5-Dihalothiophene
Sulfonation H2SO4Thiophene-2-sulfonic acid
Friedel-Crafts Acylation Acyl chloride/AlCl32-Acetylthiophene

Table 1: Common Electrophilic Substitution Reactions of Thiophene.[6][9]

G Thiophene Thiophene + E+ Intermediate Sigma Complex (Resonance Stabilized) Thiophene->Intermediate Attack by π-system Product Substituted Thiophene + H+ Intermediate->Product Deprotonation

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is less common than electrophilic substitution and generally requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack.[23][24][25] The reaction proceeds through a Meisenheimer-like intermediate.[24][26] The presence of a good leaving group, such as a halogen, is also necessary. Polychlorinated thiophenes can undergo SNAr, but the conditions often need to be carefully optimized.[26]

G Substrate Thiophene with EWG and Leaving Group (L) Intermediate Meisenheimer-like Complex (Negative charge delocalized) Substrate->Intermediate + Nu- Nucleophile Nucleophile (Nu-) Product Substituted Thiophene Intermediate->Product - L-

Metalation

The protons on the thiophene ring, particularly at the C2 and C5 positions, can be abstracted by strong bases such as organolithium reagents (e.g., n-butyllithium) or lithium amide bases like LDA.[27][28][29] This deprotonation, or metalation, generates a thienyllithium or other organometallic species that are powerful nucleophiles.[9][30] These intermediates can then react with a wide range of electrophiles to introduce various functional groups onto the thiophene ring.[28][30] This is a highly versatile method for the synthesis of polysubstituted thiophenes.[27][28][29]

This protocol describes the selective metalation of 3-bromothiophene at the C2 position followed by quenching with an electrophile, a common strategy in the synthesis of 3,2-disubstituted thiophenes.

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.5 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Base: Slowly add a solution of n-butyllithium (1.05 eq) in hexanes dropwise to the cooled solution, maintaining the temperature below -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour.

  • Addition of Electrophile: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.1 eq) dropwise to the solution, again maintaining a low temperature.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Spectroscopic Properties of Substituted Thiophenes

The spectroscopic properties of substituted thiophenes are instrumental in their characterization and in understanding their electronic structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons and carbons in the thiophene ring are sensitive to the electronic effects of substituents. In ¹H NMR, the α-protons typically resonate at a lower field than the β-protons. Electron-donating groups will generally cause an upfield shift, while electron-withdrawing groups will cause a downfield shift of the ring protons.

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectra of thiophene derivatives are influenced by the extent of conjugation and the nature of the substituents. Electron-donating and electron-withdrawing groups that extend the conjugated system can lead to a bathochromic (red) shift in the absorption maximum.[15]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present on the thiophene ring. Characteristic C-H, C=C, and C-S stretching and bending vibrations can be observed.

Synthesis of Substituted Thiophenes

A variety of synthetic methods are available for the preparation of substituted thiophenes, which can be broadly classified into two categories: ring-formation syntheses and the functionalization of a pre-formed thiophene ring.[31]

Ring-Formation Methods
  • Paal-Knorr Synthesis: This classic method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P4S10) or Lawesson's reagent.[31]

  • Gewald Synthesis: A versatile method for the synthesis of 2-aminothiophenes from an α-cyano ketone, an active methylene compound, and elemental sulfur.[3]

  • Fiesselmann Synthesis: This method provides access to β-substituted thiophenes.[19][31]

  • Other Methods: Numerous other methods exist, including those involving the cyclization of alkynols with elemental sulfur.[32][33]

This protocol outlines the synthesis of a 2,5-disubstituted thiophene from a 1,4-dicarbonyl compound.

  • Setup: In a round-bottom flask equipped with a reflux condenser, prepare a mixture of the 1,4-dicarbonyl compound (1.0 eq) and Lawesson's reagent (0.5 eq) in anhydrous toluene (0.5 M).

  • Heating: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After completion (typically 1-4 hours), cool the reaction mixture to room temperature.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to yield the desired substituted thiophene.

Functionalization of Pre-formed Thiophene Rings

As discussed previously, electrophilic substitution, nucleophilic substitution, and metalation are powerful tools for the functionalization of an existing thiophene ring.

Applications in Drug Discovery and Materials Science

The unique properties of substituted thiophenes have led to their widespread use in various scientific disciplines.

  • Medicinal Chemistry: Thiophene is a bioisostere of benzene, meaning it can often replace a phenyl group in a drug molecule to improve potency, selectivity, or pharmacokinetic properties.[1][34] Numerous FDA-approved drugs contain a thiophene moiety, including the antiplatelet agent clopidogrel and the antibiotic ticarcillin.[1][2] Substituted thiophenes exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[7][35][36][37]

  • Materials Science: Polythiophenes and oligothiophenes are important classes of conducting polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and field-effect transistors (FETs).[11] The electronic properties of these materials can be finely tuned by altering the substituents on the thiophene rings.[11]

Conclusion

The physical and chemical properties of substituted thiophenes are a rich and complex subject with profound implications for both fundamental and applied research. A thorough understanding of how substituents influence the electronic structure, reactivity, and physical characteristics of the thiophene ring is essential for the rational design of new pharmaceuticals, agrochemicals, and advanced materials. The synthetic versatility of the thiophene nucleus, coupled with its unique properties, ensures that it will remain a critical scaffold in chemical science for the foreseeable future.

References

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The Ascendant Role of Functionalized Thiophenes in Modern Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring & Evolving Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that, through their unique physicochemical properties, demonstrate a remarkable capacity for interacting with a diverse array of biological targets. The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a testament to this concept. Its journey from a constituent of coal tar to a cornerstone of numerous FDA-approved therapeutics is a narrative of versatility and untapped potential. This guide is crafted for the discerning researcher and drug development professional, offering an in-depth exploration of the biological prowess of functionalized thiophenes. We will delve into the causality behind their synthesis, the intricacies of their mechanisms of action, and the critical structure-activity relationships that govern their therapeutic efficacy.

The Thiophene Core: A Foundation for Pharmacological Diversity

The thiophene nucleus is more than a mere structural component; its electronic and steric properties are pivotal to its biological activity. As a bioisostere of the benzene ring, it offers a similar aromatic character while introducing a heteroatom that can engage in unique interactions with biological macromolecules. This, coupled with its relative ease of functionalization at multiple positions, has established it as a highly adaptable scaffold in drug design.[1]

A testament to its therapeutic value is the significant number of thiophene-containing drugs that have received FDA approval, ranking it as the fourth most common heterocyclic scaffold in small-molecule pharmaceuticals.[2][3] These approved drugs span a wide range of therapeutic areas, from anti-inflammatory agents and cardiovascular medications to anticancer and antimicrobial therapies, underscoring the broad biological relevance of this remarkable heterocycle.[2][3]

Table 1: FDA-Approved Drugs Featuring a Thiophene Moiety
Drug NameTherapeutic ClassMechanism of Action (Simplified)
Prasugrel AntiplateletIrreversible inhibitor of the P2Y12 ADP receptor.[2]
Tiotropium AnticholinergicLong-acting muscarinic antagonist for COPD.[2]
Olanzapine AntipsychoticAntagonist at dopamine and serotonin receptors.[4]
Dorzolamide AntiglaucomaCarbonic anhydrase inhibitor.[2]
Raltitrexed AnticancerThymidylate synthase inhibitor.[2]
Cefoxitin AntibioticBeta-lactam antibiotic that inhibits bacterial cell wall synthesis.[2]
Suprofen Anti-inflammatoryNon-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.[2]

Crafting Functionality: Strategic Synthesis of Thiophene Derivatives

The biological potential of a thiophene core is unlocked through precise functionalization. The choice of synthetic route is therefore not merely a matter of convenience but a strategic decision that dictates the accessible chemical space and, ultimately, the pharmacological profile of the resulting compounds.

Foundational Synthetic Strategies: The Gewald Reaction

Among the classical methods for constructing the thiophene ring, the Gewald reaction remains a cornerstone for its efficiency and versatility in generating 2-aminothiophenes.[5] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.[5] The resulting 2-aminothiophene scaffold is a critical starting point for a vast array of further functionalizations, making it a workhorse in medicinal chemistry programs.[5]

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

Objective: To synthesize a 2-aminothiophene derivative via the Gewald reaction.

Materials:

  • Active methylene nitrile (e.g., malononitrile)

  • Carbonyl compound (e.g., cyclohexanone)

  • Elemental sulfur

  • Base (e.g., morpholine or diethylamine)

  • Solvent (e.g., ethanol or methanol)

  • Stir plate and magnetic stir bar

  • Round-bottom flask with reflux condenser

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the active methylene nitrile (1 equivalent) and the carbonyl compound (1 equivalent) in the chosen solvent.

  • Add elemental sulfur (1.1 equivalents) to the mixture.

  • While stirring, add the base (0.5 equivalents) dropwise. An exothermic reaction may be observed.

  • Attach the reflux condenser and heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, washing with cold solvent to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization or column chromatography.

Causality: The choice of a mild organic base like morpholine is crucial for catalyzing the initial Knoevenagel condensation between the carbonyl and the active methylene nitrile, while also facilitating the subsequent ring closure with sulfur without promoting unwanted side reactions. The use of reflux provides the necessary activation energy for the reaction to proceed to completion.

A Spectrum of Biological Activities: From Inflammation to Infection

Functionalized thiophenes exhibit a remarkable breadth of biological activities, a direct consequence of their ability to be tailored to interact with a wide range of biological targets.[6][7]

Anti-inflammatory Potential

Thiophene derivatives have demonstrated significant anti-inflammatory properties, with several acting as potent inhibitors of key enzymes in the inflammatory cascade.[4][8]

Mechanism of Action: A primary mechanism of anti-inflammatory action for many thiophene-based compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][8] These enzymes are critical for the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By blocking these pathways, thiophene derivatives can effectively reduce the cardinal signs of inflammation. Furthermore, some thiophenes have been shown to modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6, often through the inhibition of the NF-κB signaling pathway.[7]

anti_inflammatory_mechanism Inflammatory Stimulus Inflammatory Stimulus NF-κB Pathway NF-κB Pathway Inflammatory Stimulus->NF-κB Pathway COX/LOX Enzymes COX/LOX Enzymes Inflammatory Stimulus->COX/LOX Enzymes Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6)->Inflammation Prostaglandins & Leukotrienes Prostaglandins & Leukotrienes COX/LOX Enzymes->Prostaglandins & Leukotrienes Prostaglandins & Leukotrienes->Inflammation Thiophene Derivative Thiophene Derivative Thiophene Derivative->NF-κB Pathway Inhibits Thiophene Derivative->COX/LOX Enzymes Inhibits

Caption: Mechanism of anti-inflammatory action of thiophene derivatives.

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and functionalized thiophenes have emerged as a promising class of compounds with potent antiproliferative activity against various cancer cell lines.[5]

Mechanism of Action: The anticancer effects of thiophene derivatives are often multifactorial. Some compounds act as kinase inhibitors, targeting the signaling pathways that are dysregulated in cancer cells and lead to uncontrolled proliferation. Others have been shown to induce apoptosis (programmed cell death) by modulating the expression of pro- and anti-apoptotic proteins.

Table 2: Anticancer Activity of Thiophene Derivatives against NCI-60 Cell Lines
CompoundMean Growth Percent (%)Cell Line with Highest Sensitivity
RAA5 -16.98Leukemia
RAA7 25.43Breast Cancer
Data adapted from Mishra et al. (2021).[5]
Antimicrobial Efficacy

With the rise of antibiotic resistance, the need for new antimicrobial agents is urgent. Thiophene derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[9]

Mechanism of Action: One of the key mechanisms by which thiophene-based compounds exert their antimicrobial effects is by increasing the permeability of the bacterial cell membrane.[9] This disruption of the membrane integrity leads to leakage of cellular contents and ultimately cell death. Additionally, some thiophene derivatives have been shown to bind to and inhibit the function of essential bacterial proteins, such as outer membrane proteins (OMPs), further contributing to their bactericidal or bacteriostatic effects.[9]

Decoding the Structure-Activity Relationship (SAR)

The biological activity of a thiophene derivative is not solely dependent on the presence of the thiophene ring but is intricately linked to the nature and position of its substituents. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective therapeutic agents.

  • Influence of Substituents: The presence of electron-withdrawing or electron-donating groups on the thiophene ring can significantly impact the molecule's electronic properties and, consequently, its binding affinity for a biological target. For instance, the incorporation of amide and piperidinyl groups has been shown to be crucial for the antimicrobial activity of certain thiophene derivatives.[9]

  • Positional Isomerism: The position of substituents on the thiophene ring can dramatically alter the pharmacological profile of a compound. For example, in a series of anti-inflammatory thiophenes, substitution at the 2- and 5-positions was found to be more effective than substitution at other positions.[8]

A Practical Guide to Biological Evaluation

To ascertain the therapeutic potential of newly synthesized thiophene derivatives, a battery of well-established in vitro and in vivo assays is employed.

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

Objective: To determine the cytotoxic effect of thiophene derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is directly proportional to the number of viable cells.

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the thiophene compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for another 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (MIC Assay)

Objective: To determine the minimum inhibitory concentration (MIC) of thiophene derivatives against pathogenic microorganisms.

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • In a 96-well microtiter plate, prepare serial dilutions of the thiophene compounds in a suitable broth medium.

  • Add the standardized inoculum to each well.

  • Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Navigating the Path Forward: Challenges and Future Horizons

While the biological potential of functionalized thiophenes is undeniable, there are challenges to be addressed in their development as therapeutic agents. One key consideration is their metabolic fate. The thiophene ring can be metabolized by cytochrome P450 enzymes to form reactive intermediates, such as thiophene S-oxides and epoxides, which can lead to hepatotoxicity.[10] Therefore, a thorough understanding of the metabolic profile of any new thiophene-based drug candidate is essential.

The future of thiophene-based drug discovery lies in the continued exploration of novel chemical space through innovative synthetic methodologies and the use of in silico tools for rational drug design. By combining synthetic chemistry, molecular modeling, and robust biological evaluation, the full therapeutic potential of this privileged scaffold can be realized, leading to the development of next-generation medicines for a wide range of human diseases.

References

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A Technical Guide to the Spectroscopic Characterization of Ethyl 5-formylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-formylthiophene-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its bifunctional nature, featuring both an electron-withdrawing aldehyde and an ester group on a thiophene scaffold, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reaction progress, and confirm the identity of this compound in various applications. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established spectroscopic principles and supported by data from closely related thiophene derivatives.

Molecular Structure and Numbering

The structural framework and atom numbering scheme for this compound are essential for the unambiguous assignment of spectroscopic signals. The following diagram illustrates the conventional numbering used in this guide.

MS_Fragmentation M [C8H8O3S]⁺˙ m/z = 184 F1 [M - CHO]⁺ m/z = 155 M->F1 - CHO F2 [M - OCH2CH3]⁺ m/z = 139 M->F2 - •OCH2CH3 F3 [M - COOCH2CH3]⁺ m/z = 111 M->F3 - •COOCH2CH3

Caption: A simplified representation of a plausible mass spectrometry fragmentation pathway for this compound.

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) at m/z 184 would confirm the molecular weight of the compound.

  • Key Fragment Ions: The fragmentation pattern is dictated by the functional groups. Common fragmentation pathways include the loss of the formyl group (CHO, 29 Da) to give a peak at m/z 155, loss of the ethoxy group (OCH₂CH₃, 45 Da) resulting in a peak at m/z 139, and loss of the entire ethyl carboxylate group (COOCH₂CH₃, 73 Da) leading to a fragment at m/z 111.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following protocols outline standard procedures for the characterization of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Record ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters to optimize include the spectral width, acquisition time, relaxation delay, and the number of scans.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

2. Infrared (IR) Spectroscopy

  • Attenuated Total Reflectance (ATR)-IR:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • KBr Pellet (for solids):

    • Thoroughly grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

    • Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

3. Mass Spectrometry (MS)

  • Electron Ionization (EI)-MS:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

    • In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS techniques allows for a detailed structural analysis, confirming the presence of all key functional groups and the overall molecular architecture. This information is critical for researchers in ensuring the quality of their starting materials and intermediates, thereby supporting the integrity and reproducibility of their scientific endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Introduction: The Strategic Importance of Ethyl 5-formylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 5-formylthiophene-2-carboxylate

This compound is a pivotal heterocyclic building block in the landscape of modern organic synthesis. Its unique bifunctional nature, featuring both an electrophilic aldehyde and a nucleophilically adaptable ester group on a thiophene scaffold, renders it an exceptionally versatile intermediate. This compound serves as a cornerstone in the synthesis of a wide array of complex molecules, particularly in the fields of medicinal chemistry and materials science. It is a precursor to novel pharmaceuticals, agrochemicals, and functional organic materials such as dyes and conducting polymers.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of the primary synthetic routes to this compound. Moving beyond a simple recitation of protocols, we will dissect the causality behind the selection of starting materials and reaction conditions, offering field-proven insights to empower rational synthetic design and troubleshooting.

Primary Synthetic Pathway: Direct Formylation of Ethyl Thiophene-2-carboxylate

The most direct and industrially favored approach to this compound begins with the readily available and cost-effective starting material, Ethyl thiophene-2-carboxylate . The core of this strategy lies in the regioselective introduction of a formyl group onto the thiophene ring via electrophilic aromatic substitution.

The Vilsmeier-Haack Reaction: A Robust and Scalable Method

The Vilsmeier-Haack reaction is the preeminent method for this transformation. The thiophene ring is sufficiently electron-rich to undergo formylation, and the electron-withdrawing ester at the 2-position directs the incoming electrophile almost exclusively to the C5 position, which is the most nucleophilic site.

Mechanistic Rationale: The reaction proceeds via the formation of the "Vilsmeier reagent," a chloroiminium cation, generated in situ from a formamide derivative (typically N,N-dimethylformamide, DMF) and an activating agent.[1] Phosphorus oxychloride (POCl₃) is the most common activator due to its efficacy and moderate cost.

The chloroiminium ion is a potent electrophile that attacks the C5 position of the thiophene ring. The resulting intermediate is then hydrolyzed during aqueous workup to liberate the aldehyde and regenerate the DMF. The high regioselectivity is a key advantage, minimizing the need for complex purification steps to remove isomers.[1]

Vilsmeier_Haack reactant reactant reagent reagent intermediate intermediate product product start Ethyl thiophene- 2-carboxylate intermediate_complex Sigma Complex Intermediate start->intermediate_complex Electrophilic Attack (C5) dmf DMF vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ dmf->vilsmeier + pocli POCl₃ pocli->vilsmeier vilsmeier->intermediate_complex final_product Ethyl 5-formylthiophene- 2-carboxylate intermediate_complex->final_product Hydrolysis hydrolysis H₂O Workup hydrolysis->final_product

Caption: Vilsmeier-Haack formylation workflow.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a self-validating system designed for reproducibility and high yield.

Reagents & Materials

CompoundMolar Mass ( g/mol )MolesEquivalentsAmount
Ethyl thiophene-2-carboxylate156.200.101.015.6 g
N,N-Dimethylformamide (DMF)73.090.121.28.8 g (9.3 mL)
Phosphorus oxychloride (POCl₃)153.330.121.218.4 g (11.2 mL)
1,2-Dichloroethane (DCE)98.96--100 mL
Ice, Water, Sodium Bicarbonate, Brine, Anhydrous MgSO₄, Dichloromethane (DCM), Hexane, Ethyl Acetate

Step-by-Step Methodology

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain the system under an inert nitrogen atmosphere.

  • Reagent Preparation: In the flask, dissolve Ethyl thiophene-2-carboxylate (1.0 eq) in 1,2-dichloroethane (100 mL). In the separate dropping funnel, add N,N-dimethylformamide (1.2 eq).

  • Formation of Vilsmeier Reagent: Cool the flask containing the thiophene solution to 0-5 °C using an ice bath. Slowly add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10 °C. The mixture may become viscous.

  • Addition of DMF: After the POCl₃ addition is complete, add the DMF from the dropping funnel dropwise at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-4 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup & Quenching: Cool the reaction mixture back to 0-5 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice (~100 g) portion-wise. This step is highly exothermic and releases HCl gas; ensure adequate ventilation and control the rate of addition to prevent excessive foaming.

  • Neutralization & Extraction: Stir the quenched mixture vigorously for 30 minutes. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Transfer the mixture to a separatory funnel.

  • Isolation: Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL). Combine all organic layers, wash with water (50 mL) and then brine (50 mL).

  • Purification: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient, e.g., 9:1) to yield the pure product as a solid.

Alternative Synthetic Pathways and Starting Materials

While direct formylation is dominant, alternative strategies are valuable when specific precursors are more accessible or when orthogonal synthetic handles are required.

Route 2: Formylation via Organometallic Intermediates

This strategy relies on the conversion of a halogenated precursor into a highly nucleophilic organometallic species, which is then trapped with a formylating agent.

Starting Material: Ethyl 5-bromothiophene-2-carboxylate

This precursor is readily synthesized by the esterification of commercially available 5-bromothiophene-2-carboxylic acid.[2] The bromo-group serves as a precise handle for regioselective functionalization.

Methodology: Halogen-Metal Exchange and Formylation

  • Lithiation: The core of this method is a halogen-metal exchange reaction. Ethyl 5-bromothiophene-2-carboxylate is treated with an organolithium reagent, typically n-butyllithium (n-BuLi), at very low temperatures (-78 °C) to prevent side reactions. This quantitatively generates the 5-lithio-thiophene intermediate.

  • Formylation: The highly reactive organolithium species is then quenched by the addition of an electrophilic formyl source, most commonly DMF. The subsequent aqueous workup hydrolyzes the intermediate to yield the desired aldehyde.

Causality and Strategic Advantage: This route offers exquisite regiocontrol. It is particularly useful in multi-step syntheses where the C5 position needs to be functionalized late in the sequence or when the substrate is incompatible with the acidic and high-temperature conditions of the Vilsmeier-Haack reaction.

Lithiation_Formylation reactant reactant reagent reagent intermediate intermediate product product start Ethyl 5-bromothiophene- 2-carboxylate lithio 5-Lithio Intermediate start->lithio Halogen-Metal Exchange nBuLi n-BuLi -78 °C nBuLi->lithio final_product Ethyl 5-formylthiophene- 2-carboxylate lithio->final_product Formylation dmf 1. DMF 2. H₂O Workup dmf->final_product

Caption: Lithiation-formylation pathway from a bromo-precursor.

Route 3: Oxidation of a Pre-installed C5 Substituent

This approach involves synthesizing the thiophene ring with a substituent at the C5 position that can be readily oxidized to an aldehyde.

Starting Material: Ethyl 5-(hydroxymethyl)thiophene-2-carboxylate

This alcohol precursor can be prepared through various methods, including the reduction of the target aldehyde itself or via other synthetic routes. Its value lies in its selective oxidation to the aldehyde.

Methodology: Selective Oxidation

The key to this route is the choice of a mild oxidizing agent that converts the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid.

  • Manganese Dioxide (MnO₂): This is a highly effective and selective reagent for oxidizing allylic and benzylic-type alcohols. The alcohol on the thiophene ring behaves similarly and can be cleanly oxidized with activated MnO₂ in a solvent like dichloromethane or chloroform.

  • Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP): These reagents are also standard choices for mild oxidation of primary alcohols to aldehydes and are compatible with the thiophene ring system.

Causality and Application: This route is most practical when the 5-hydroxymethyl derivative is a more accessible intermediate in a longer synthetic sequence. It provides an alternative to direct formylation, which can be beneficial if the substrate contains functional groups sensitive to Vilsmeier-Haack conditions.

Comparative Analysis of Synthetic Routes

The choice of starting material is fundamentally linked to the overall synthetic strategy, considering factors like cost, scale, safety, and the presence of other functional groups.

Synthetic RoutePrimary Starting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages
Vilsmeier-Haack Ethyl thiophene-2-carboxylatePOCl₃, DMFHigh (75-90%)Cost-effective, scalable, high regioselectivity, one-pot procedure.Harsh (acidic, high temp), requires handling of POCl₃.
Lithiation-Formylation Ethyl 5-bromothiophene-2-carboxylaten-BuLi, DMFGood (60-80%)Excellent regiocontrol, very mild conditions (-78 °C).Requires cryogenic temperatures, stoichiometric use of pyrophoric n-BuLi, moisture-sensitive.
Alcohol Oxidation Ethyl 5-(hydroxymethyl)thiophene-2-carboxylateMnO₂, PCC, or DMPHigh (>90%)Very mild and selective conditions, avoids harsh formylating agents.Starting material is less common and may require extra synthetic steps to prepare.

Conclusion: A Strategic Choice of Starting Materials

The synthesis of this compound is a well-established process, yet the optimal choice of starting material and methodology is context-dependent. For large-scale, cost-driven production, the Vilsmeier-Haack formylation of Ethyl thiophene-2-carboxylate remains the undisputed standard. Its efficiency, scalability, and high yield provide a robust industrial process.

However, for intricate, multi-step syntheses in research and development, the alternative routes offer critical advantages. The lithiation-formylation of Ethyl 5-bromothiophene-2-carboxylate provides a powerful tool for late-stage functionalization under exceptionally mild conditions, preserving sensitive functional groups elsewhere in the molecule. Similarly, the oxidation of Ethyl 5-(hydroxymethyl)thiophene-2-carboxylate offers a gentle pathway when the alcohol precursor is readily available.

A thorough understanding of these primary and alternative routes, grounded in their mechanistic principles, empowers the modern chemist to select the most strategic and efficient pathway to this vital synthetic intermediate.

References

  • Google Patents. (1994). Process for production of 2-thiophene aldehydes. CA2108737A1. Available at: [1]

  • Akhileshwari, P., Kiran, K.R., Sridhar, M.A., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1242, 130747.
  • Khan, I., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Molecules, 26(16), 4983. Available at: [Link][2]

  • Organic Syntheses. (1961). 2-Thenaldehyde. Org. Synth. 1961, 41, 98. Available at: [Link]

  • Khusnutdinov, R. I., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60. Available at: [Link]

  • Khusnutdinov, R.I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Petroleum Chemistry, 48, 471–478. Available at: [Link]

Sources

Formylthiophenes: A Cornerstone for Innovation in Chemistry and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

As a senior application scientist, one often encounters molecular scaffolds that are not merely participants in a reaction but are true enablers of discovery. Formylthiophene and its isomers represent such a class of compounds. Their unassuming structure—a five-membered aromatic thiophene ring appended with a reactive aldehyde group—belies their profound utility. This guide provides a comprehensive exploration of the core characteristics of formylthiophene compounds, moving beyond simple data recitation to explain the causality behind their synthesis, reactivity, and application. It is designed for the practicing researcher who requires both foundational knowledge and field-proven insights to leverage these powerful building blocks in drug development and materials science.

The Formylthiophene Isomers: Structure and Significance

Formylthiophenes are organosulfur compounds with the chemical formula C₅H₄OS.[1][2] The position of the formyl (-CHO) group on the thiophene ring dictates the isomer and its subsequent reactivity. The two primary isomers are:

  • Thiophene-2-carbaldehyde (2-Formylthiophene): The most common and readily accessible isomer, where the formyl group is attached to the carbon adjacent to the sulfur atom.[3]

  • Thiophene-3-carbaldehyde (3-Formylthiophene): The formyl group is attached to the carbon at the 3-position.[4]

The electronic properties of the sulfur atom, which contributes electron density to the ring, make the thiophene core more reactive than benzene in many electrophilic substitutions.[] This inherent reactivity, combined with the versatile chemistry of the aldehyde group, establishes formylthiophenes as critical starting materials and intermediates.

Table 1: Physical Properties of 2- and 3-Formylthiophene
PropertyThiophene-2-carbaldehydeThiophene-3-carbaldehyde
CAS Number 98-03-3[6]498-62-4[2][7]
Molecular Formula C₅H₄OS[1]C₅H₄OS[7]
Molecular Weight 112.15 g/mol [1][3]112.15 g/mol [4]
Appearance Clear, colorless to pale yellow liquid[1]Colorless to pale yellow liquid[7]
Boiling Point 198 °C[6][8]194-196 °C[7]
Density ~1.2 g/mL[6]~1.23 g/mL @ 20°C[7]
Refractive Index ~1.591 @ 20°C[8]~1.584 @ 20°C[7]

Synthesis: Forging the Core Scaffold

The reliable synthesis of formylthiophenes is paramount to their application. The choice of method is often dictated by the desired regioselectivity and the nature of any pre-existing substituents on the thiophene ring.

The Vilsmeier-Haack Reaction: The Workhorse of Formylation

The Vilsmeier-Haack reaction is the preeminent method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophene.[9][10][11] Its reliability and scalability make it a staple in both academic and industrial labs.

Mechanism Insight: The reaction's efficacy stems from the in situ formation of a mild electrophile, the chloroiminium ion, also known as the Vilsmeier reagent. This reagent is generated from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).[11][12] The Vilsmeier reagent is electrophilic enough to attack the electron-rich thiophene ring but not so reactive as to cause unwanted side reactions. For unsubstituted thiophene, the electrophilic attack preferentially occurs at the C2 position due to the superior stabilization of the positive charge in the resulting intermediate. The reaction is completed by hydrolysis of the iminium ion intermediate during aqueous workup to yield the final aldehyde.[9][11]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Thiophene Thiophene Intermediate Iminium Intermediate Thiophene->Intermediate + Vilsmeier Reagent Product 2-Formylthiophene Intermediate->Product + H₂O (Workup) Workup Aqueous Workup (H₂O)

Caption: The Vilsmeier-Haack mechanism for thiophene formylation.

Rieche Formylation: An Alternative Route

The Rieche formylation provides another pathway, particularly for electron-rich aromatics.[13] This method employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄).[13][14][15] The Lewis acid activates the ether, generating a highly reactive electrophile that attacks the aromatic ring. While effective, the choice between Vilsmeier-Haack and Rieche often depends on substrate compatibility and desired regiochemical outcomes in substituted systems.[16]

Spectroscopic Characterization: Identifying the Product

Unambiguous characterization is the bedrock of trustworthy science. Formylthiophenes exhibit distinct spectroscopic signatures that allow for their clear identification.

  • ¹H NMR Spectroscopy: The aldehyde proton (R-CHO) gives a highly characteristic singlet far downfield, typically between 9.8 and 10.0 ppm. The ring protons appear between 7.0 and 8.0 ppm, with coupling constants (J-values) that are diagnostic of their relative positions (ortho, meta, para-like).

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde is unmistakable, appearing around 182-185 ppm.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde is observed in the region of 1660-1700 cm⁻¹.

Table 2: Typical Spectroscopic Data for Formylthiophenes
Isomer¹H NMR (Aldehyde H)¹³C NMR (C=O)IR (C=O Stretch)
2-Formylthiophene ~9.9 ppm~183 ppm~1665 cm⁻¹
3-Formylthiophene ~9.8 ppm~185 ppm~1680 cm⁻¹

Chemical Reactivity: The Aldehyde as a Synthetic Hub

The true power of formylthiophenes lies in the reactivity of the aldehyde group, which serves as a versatile handle for constructing more complex molecular architectures.

Oxidation and Reduction
  • Oxidation: The formyl group is readily oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O). This provides access to thiophenecarboxylic acids, which are themselves valuable synthetic intermediates. The thiophene ring's sulfur can also be oxidized to a sulfoxide or sulfone under specific conditions, a process that can modulate the electronic properties of the ring.[17][18][19]

  • Reduction: The aldehyde can be selectively reduced to a primary alcohol (thiophenemethanol) using mild reducing agents like sodium borohydride (NaBH₄). More forceful reduction methods, such as the Wolff-Kishner or Clemmensen reductions, can deoxygenate the group entirely to a methyl group (methylthiophene).

Condensation Reactions: Building Complexity

Condensation reactions are the cornerstone of using formylthiophenes to build larger molecules for pharmaceutical and materials applications.

  • Schiff Base Formation: Reaction with primary amines yields imines (Schiff bases). This is a robust and high-yielding reaction often used in the synthesis of ligands, biologically active molecules, and molecular sensors.

  • Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, providing a powerful method for C-C double bond formation with excellent control over stereochemistry.

  • Knoevenagel Condensation: Reaction with compounds containing active methylene groups (e.g., malonic esters, nitriles) in the presence of a base leads to the formation of α,β-unsaturated systems, which are key components in dyes and pharmacophores.

Reactivity_Hub Reactivity of the Formyl Group Formylthiophene Formylthiophene (R-CHO) CarboxylicAcid Thiophenecarboxylic Acid (R-COOH) Formylthiophene->CarboxylicAcid Oxidation [O] Alcohol Thiophenemethanol (R-CH₂OH) Formylthiophene->Alcohol Reduction [H] Alkene Thiophene-alkene (R-CH=CHR') Formylthiophene->Alkene Wittig Reaction + Ylide SchiffBase Schiff Base / Imine (R-CH=NR') Formylthiophene->SchiffBase Condensation + R'NH₂

Caption: Key transformations of the formylthiophene scaffold.

Applications: From Benchtop to Breakthroughs

The physical properties and chemical reactivity of formylthiophenes translate directly into high-value applications across multiple scientific disciplines.

Drug Development and Medicinal Chemistry

The thiophene ring is a well-established bioisostere of the benzene ring, meaning it can often substitute for a phenyl group in a drug molecule without losing biological activity, while potentially improving properties like metabolic stability or solubility. Formylthiophene derivatives have been synthesized and evaluated for a wide range of biological activities.[20] Published research demonstrates their potential as:

  • Antibacterial Agents: Certain arylthiophene-2-carbaldehyde compounds have shown excellent activity against pathogenic bacteria.[21]

  • Anti-urease and Antioxidant Agents: Derivatives have been identified with potent urease inhibition and nitric oxide (NO) scavenging capabilities, relevant for treating ulcers and inflammatory conditions.[21]

  • Precursors to Complex Drugs: Thiophene-2-carboxaldehyde is a known precursor for drugs such as the antihypertensive Eprosartan and the diuretic Azosemide.[6]

Materials Science and Organic Electronics

The conjugated π-system of the thiophene ring makes it an ideal component for organic electronic materials. The formyl group provides a reactive site for polymerization or for attaching the thiophene unit to other functional molecules.

  • Conductive Polymers: Formylthiophenes can be polymerized to form polythiophenes, a class of conductive polymers with applications in organic light-emitting diodes (OLEDs), sensors, and antistatic coatings.[22][23]

  • Dyes and Solar Cells: The electronic properties of formylthiophene derivatives make them suitable as components in dye-sensitized solar cells and other optical applications.[24]

Applications_Flow From Structure to Application Core Formylthiophene Core Properties Properties: • Aromatic π-system • Reactive Aldehyde Core->Properties Derivatization Chemical Derivatization: • Condensation • Polymerization Properties->Derivatization MedChem Medicinal Chemistry (Bioisostere) Derivatization->MedChem Materials Materials Science (Conjugated System) Derivatization->Materials Drugs • Antibacterials • Antihypertensives MedChem->Drugs Polymers • Conductive Polymers • Organic Electronics Materials->Polymers

Caption: The relationship between core structure and key application areas.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for each critical step to ensure reproducibility and understanding.

Protocol 1: Synthesis of Thiophene-2-carbaldehyde via Vilsmeier-Haack Reaction

Objective: To synthesize thiophene-2-carbaldehyde from thiophene using DMF and POCl₃.

Methodology:

  • Reagent Preparation (Vilsmeier Reagent Formation):

    • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0°C in an ice bath.

    • Causality: Cooling is critical to control the exothermic reaction between DMF and POCl₃, preventing degradation of the Vilsmeier reagent.

    • Slowly add phosphorus oxychloride (POCl₃, 1.1 equiv.) dropwise to the cooled DMF with vigorous stirring over 30 minutes. The formation of a solid or viscous liquid is expected.

    • Allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete formation of the reagent.

  • Electrophilic Aromatic Substitution:

    • Add a solution of thiophene (1.0 equiv.) in a minimal amount of a dry, inert solvent (e.g., 1,2-dichloroethane) to the Vilsmeier reagent dropwise, maintaining the temperature below 10°C.

    • Causality: The electron-rich thiophene attacks the electrophilic Vilsmeier reagent. Maintaining a low temperature prevents potential side reactions and polymerization.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-3 hours to drive the reaction to completion. Monitor by TLC.

  • Hydrolysis and Workup:

    • Cool the reaction mixture back to 0°C.

    • Carefully and slowly pour the reaction mixture onto crushed ice. This step is highly exothermic.

    • Causality: The hydrolysis of the iminium intermediate to the aldehyde occurs here. The ice dissipates the heat generated from quenching the excess POCl₃.

    • Neutralize the acidic solution by adding a saturated solution of sodium acetate or sodium carbonate until the pH is ~6-7.

    • Causality: Neutralization is required before extraction to ensure the product is in its neutral organic form.

    • Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by vacuum distillation to yield thiophene-2-carbaldehyde as a colorless to pale yellow liquid.

Protocol 2: Synthesis of a Thiophene-based Schiff Base

Objective: To synthesize N-(thiophen-2-ylmethylene)aniline from thiophene-2-carbaldehyde and aniline.

Schiff_Base_Workflow Workflow: Schiff Base Synthesis Start Start: 2-Formylthiophene + Aniline Dissolve Dissolve in Ethanol Start->Dissolve Acid Add Catalytic Acetic Acid Dissolve->Acid Reflux Reflux for 2-4 hours Acid->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temp Monitor->Cool Precipitate Precipitation of Product Cool->Precipitate Filter Filter Solid Precipitate->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry End End: Pure Schiff Base Dry->End

Caption: Experimental workflow for a typical Schiff base synthesis.

Methodology:

  • Reaction Setup:

    • To a round-bottom flask, add thiophene-2-carbaldehyde (1.0 equiv.) and aniline (1.0 equiv.).

    • Add absolute ethanol as a solvent.

    • Add 2-3 drops of glacial acetic acid.

    • Causality: The acid catalyzes the reaction by protonating the aldehyde's carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by the amine.

  • Reaction:

    • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation and Purification:

    • Remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath.

    • Causality: The product is typically a solid that is less soluble in cold ethanol, causing it to crystallize or precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

    • Dry the purified Schiff base product under vacuum.

Conclusion

Formylthiophene compounds are far more than simple heterocyclic aldehydes; they are foundational pillars in the synthesis of complex organic molecules. Their accessible synthesis, predictable reactivity, and well-documented spectroscopic properties provide a reliable platform for innovation. For researchers in drug discovery, the formylthiophene scaffold offers a proven bioisostere with a convenient chemical handle for diversification. For materials scientists, it is a key building block for creating the next generation of organic electronics. A thorough understanding of the principles outlined in this guide will empower scientists to fully exploit the potential of these versatile compounds in their research endeavors.

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  • PubChem. (n.d.). 2-Thiophenecarboxaldehyde. Retrieved from [Link]

  • AlHamdan, A. K. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3). Retrieved from [Link]

  • NIST. (n.d.). 3-Thiophenecarboxaldehyde. Retrieved from [Link]

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  • ResearchGate. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Retrieved from [Link]

  • Arterburn, J. B., et al. (2000). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Journal of the American Chemical Society, 122(23), 5547-5550. Retrieved from [Link]

  • Davis, J. A., et al. (2013). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 41(10), 1771-1779. Retrieved from [Link]

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The Enduring Legacy of a Coal Tar Impurity: A Technical Guide to the Discovery and Application of Thiophene Aldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and ever-expanding applications of thiophene aldehyde derivatives. From Viktor Meyer's serendipitous discovery in 1882 to their current prominence in medicinal chemistry and materials science, these versatile heterocyclic compounds have become indispensable scaffolds in modern chemical research. This guide will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed experimental protocols for the preparation of crucial thiophene aldehyde intermediates, and explore their diverse biological activities with a focus on their role in the development of novel therapeutics. Through a blend of historical context, mechanistic insight, and practical guidance, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this important class of molecules.

Part 1: A Fortuitous Discovery and the Dawn of Thiophene Chemistry

Through meticulous fractional distillation and chemical treatment, Meyer successfully isolated this sulfur-containing contaminant and named it "thiophene," a portmanteau of the Greek words "theion" (sulfur) and "phaino" (to show or appear), alluding to its discovery through a colorimetric reaction.[3] This pivotal discovery not only introduced a new class of aromatic heterocyclic compounds but also underscored the critical role of sample purity in chemical analysis.

The structural similarity of thiophene to benzene, particularly its aromatic character, immediately sparked significant interest in its chemistry. The sulfur atom in the five-membered ring donates a pair of electrons to the π-system, resulting in a resonance-stabilized structure with delocalized electrons.[4] This aromaticity dictates much of its reactivity, making it susceptible to electrophilic substitution reactions, akin to benzene, albeit with some notable differences in regioselectivity and reactivity.

Part 2: The Synthetic Toolkit: Formylation of the Thiophene Ring

The introduction of a formyl (-CHO) group onto the thiophene ring is a crucial transformation, as thiophene aldehydes, particularly thiophene-2-carboxaldehyde and thiophene-3-carboxaldehyde, are versatile intermediates for the synthesis of a vast array of more complex derivatives.[5][6] Several named reactions are instrumental in achieving this formylation, with the Vilsmeier-Haack and Rieche formylations being among the most widely employed.

The Vilsmeier-Haack Reaction: A Mild and Efficient Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophene.[2] The reaction utilizes a Vilsmeier reagent, which is a chloroiminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[7]

The causality behind the Vilsmeier-Haack reaction lies in the generation of a potent electrophile, the Vilsmeier reagent, which is capable of attacking the electron-rich thiophene ring. The mechanism can be broken down into two key stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion.[7]

  • Electrophilic Aromatic Substitution: The thiophene ring acts as a nucleophile, attacking the Vilsmeier reagent to form a σ-complex. Subsequent loss of a proton and hydrolysis of the resulting iminium salt yields the thiophene aldehyde.

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Formation of Vilsmeier Reagent cluster_1 Step 2: Electrophilic Substitution on Thiophene DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent - PO₂Cl₂⁻ Thiophene Thiophene SigmaComplex σ-Complex Thiophene->SigmaComplex + Vilsmeier Reagent IminiumSalt Iminium Salt SigmaComplex->IminiumSalt - H⁺ ThiopheneAldehyde Thiophene-2-carboxaldehyde IminiumSalt->ThiopheneAldehyde + H₂O (Hydrolysis)

Caption: Vilsmeier-Haack Reaction Mechanism.

This protocol is a self-validating system, with clear steps and checkpoints to ensure successful synthesis.

Materials:

  • Thiophene (1.1 moles)

  • N-methylformanilide (1.0 mole)

  • Phosphorus oxychloride (1.0 mole)

  • Cracked ice

  • Water

  • Ether

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Equipment:

  • 500-ml three-necked round-bottomed flask with ground-glass joints

  • Thermometer

  • Mechanical stirrer

  • Dropping funnel

  • Calcium chloride tube

  • Cold-water bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reagent Preparation: In the 500-ml three-necked flask, combine N-methylformanilide (1.0 mole) and phosphorus oxychloride (1.0 mole). Allow the mixture to stand for 30 minutes.[8]

  • Addition of Thiophene: Begin mechanical stirring and immerse the flask in a cold-water bath. Add thiophene (1.1 moles) dropwise at a rate that maintains the reaction temperature between 25–35°C.[8]

  • Reaction: After the addition is complete, continue stirring for an additional 2 hours at the same temperature. Then, allow the reaction mixture to stand at room temperature for 15 hours.[8]

  • Quenching and Extraction: Pour the dark, viscous solution into a vigorously stirred mixture of 400 g of cracked ice and 250 ml of water. Separate the aqueous layer and extract it three times with 300-ml portions of ether.[8]

  • Washing: Combine the ether extracts with the organic layer and wash twice with 200-ml portions of dilute hydrochloric acid to remove any remaining N-methylaniline. Back-extract the acidic aqueous washings with 200 ml of ether and add this to the main ether solution.[8]

  • Neutralization and Drying: Wash the combined ether extracts twice with 200-ml portions of saturated sodium bicarbonate solution, followed by a wash with 100 ml of water. Dry the ether solution over anhydrous sodium sulfate.[8]

  • Purification: Concentrate the ether solution to obtain a yellow oil. Purify the crude product by vacuum distillation. The yield of 2-thiophenecarboxaldehyde is typically high.[8]

The Rieche Formylation: An Alternative Route

The Rieche formylation provides an alternative method for the formylation of aromatic compounds, utilizing dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[6][9]

The underlying principle of the Rieche formylation is the in-situ generation of a highly electrophilic species from dichloromethyl methyl ether and the Lewis acid.

  • Formation of the Electrophile: Dichloromethyl methyl ether reacts with the Lewis acid (e.g., TiCl₄) to form a dichloromethyl methyl ether-Lewis acid complex. This complex then eliminates a chloride ion to generate a highly reactive oxocarbenium ion.

  • Electrophilic Attack: The electron-rich thiophene ring attacks the oxocarbenium ion.

  • Hydrolysis: The resulting intermediate is hydrolyzed during workup to yield the thiophene aldehyde.

Rieche_Formylation_Mechanism cluster_0 Step 1: Formation of Electrophile cluster_1 Step 2: Electrophilic Attack and Hydrolysis DCMME Dichloromethyl methyl ether Complex Lewis Acid Complex DCMME->Complex + TiCl₄ TiCl4 TiCl₄ Oxocarbenium Oxocarbenium Ion Complex->Oxocarbenium - [TiCl₅]⁻ Thiophene Thiophene Intermediate Intermediate Thiophene->Intermediate + Oxocarbenium Ion ThiopheneAldehyde Thiophene Aldehyde Intermediate->ThiopheneAldehyde + H₂O (Hydrolysis)

Caption: Rieche Formylation Mechanism.

Part 3: The Pharmacological Significance of Thiophene Aldehyde Derivatives

The thiophene ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.[1] Thiophene-containing drugs have been approved for a wide range of therapeutic areas, including cardiovascular, anti-inflammatory, and neurological indications.[1] The aldehyde functionality serves as a versatile handle for the introduction of various pharmacophores, leading to a diverse array of derivatives with potent biological activities.

Anticancer Activity

Thiophene aldehyde derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against various cancer cell lines.[10] These compounds often exert their anticancer effects through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[10]

A significant number of thiophene-based anticancer agents function as kinase inhibitors.[1] Kinases are enzymes that play a critical role in cell signaling by catalyzing the transfer of a phosphate group to a substrate, a process known as phosphorylation. Dysregulation of kinase activity is a hallmark of many cancers. Thiophene derivatives have been shown to inhibit several important kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11][12]

The inhibition of these receptor tyrosine kinases can disrupt downstream signaling cascades that are crucial for tumor growth and survival. For instance, inhibition of the VEGFR-2 signaling pathway can block angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5]

Kinase_Inhibition_Pathway cluster_0 VEGFR-2 Signaling Pathway cluster_1 EGFR Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Proliferation Cell Proliferation, Survival, Angiogenesis PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimerization & Autophosphorylation EGFR->EGFR_dimer Grb2_Sos Grb2/Sos EGFR_dimer->Grb2_Sos PI3K_EGFR PI3K EGFR_dimer->PI3K_EGFR Ras_EGFR Ras Grb2_Sos->Ras_EGFR Raf_EGFR Raf Ras_EGFR->Raf_EGFR MEK_EGFR MEK Raf_EGFR->MEK_EGFR ERK_EGFR ERK MEK_EGFR->ERK_EGFR Proliferation_EGFR Cell Proliferation, Survival ERK_EGFR->Proliferation_EGFR Akt_EGFR Akt PI3K_EGFR->Akt_EGFR mTOR_EGFR mTOR Akt_EGFR->mTOR_EGFR mTOR_EGFR->Proliferation_EGFR ThiopheneDerivative Thiophene Aldehyde Derivative ThiopheneDerivative->VEGFR2 Inhibits ThiopheneDerivative->EGFR Inhibits

Caption: Thiophene Aldehyde Derivatives as Kinase Inhibitors.

The following table summarizes the in vitro anticancer activity of selected thiophene aldehyde derivatives against various cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

CompoundCancer Cell LineIC₅₀ (µM)Reference
Thiophene-3-carboxamide derivative 14d HCT116 (Colon)-[12]
MCF7 (Breast)-[12]
PC3 (Prostate)-[12]
A549 (Lung)-[12]
Thieno[2,3-d][1][2][12]triazine derivative 8 EGFR0.038[7]
Thiophene-based derivative 9 EGFR0.0308[7]
Thieno[1][2][12]triazine derivative 13b H1299 (Lung)0.025[7]
Thieno[2,3-d][1][2][12]triazine derivative 21a H1299 (Lung)0.0125[13]
EGFR0.00047[13]
HER20.00014[13]
Thiadiazole–thiophene derivative 49 VEGFR-20.0082[14]
Thiadiazole–thiophene derivative 50 VEGFR-20.0094[14]
Antibacterial Activity

Thiophene aldehyde derivatives also exhibit significant antibacterial activity against a range of pathogenic bacteria. The mechanism of action can vary, but often involves the disruption of essential bacterial processes.

The following table presents the antibacterial activity of selected thiophene aldehyde derivatives, expressed as IC₅₀ or Minimum Inhibitory Concentration (MIC) values.

CompoundBacterial StrainIC₅₀ (µg/mL)MIC (mg/L)Reference
3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile (2d) Pseudomonas aeruginosa29.7-
Thiophene derivative 4 Col-R Acinetobacter baumannii-16-32 (MIC₅₀)[8]
Col-R Escherichia coli-8-32 (MIC₅₀)[8]
Thiophene derivative 5 Col-R Acinetobacter baumannii-16-32 (MIC₅₀)[8]
Col-R Escherichia coli-8-32 (MIC₅₀)[8]
Thiophene derivative 8 Col-R Acinetobacter baumannii-16-32 (MIC₅₀)[8]
Col-R Escherichia coli-8-32 (MIC₅₀)[8]

Part 4: Future Perspectives and Conclusion

The journey of thiophene aldehyde derivatives from a curious observation in a 19th-century laboratory to their current status as a cornerstone of modern medicinal chemistry is a remarkable one. The versatility of the thiophene scaffold, coupled with the reactivity of the aldehyde group, provides a fertile ground for the design and synthesis of novel compounds with a wide spectrum of biological activities.

Future research in this area will likely focus on several key aspects:

  • Development of more selective and potent kinase inhibitors: While many thiophene derivatives show promise as anticancer agents, the development of compounds with greater selectivity for specific kinase targets will be crucial to minimize off-target effects and improve therapeutic outcomes.

  • Exploration of novel biological targets: The diverse chemical space accessible through thiophene aldehyde chemistry suggests that these compounds may have utility against a broader range of diseases beyond cancer and bacterial infections.

  • Application of green chemistry principles: The development of more environmentally friendly and sustainable synthetic methods for the preparation of thiophene aldehyde derivatives will be an important area of focus.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

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  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. (2022). PubMed. Retrieved January 17, 2026, from [Link]

  • Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). PubMed. Retrieved January 17, 2026, from [Link]

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  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2023). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2023). Future Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Some VEGFR-2 inhibitors currently approved or in clinical trials. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • (PDF) Benzo[b]thiophene-2-carbaldehyde. (2014). ResearchGate. Retrieved January 17, 2026, from [Link]

  • CHB-401: Heterocyclic Compounds (Section B) THIOPHENE. (n.d.). Banaras Hindu University. Retrieved January 17, 2026, from [Link]

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Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Ethyl 5-formylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-proven protocol for the synthesis of Ethyl 5-formylthiophene-2-carboxylate, a valuable heterocyclic building block in pharmaceutical and materials science research. The synthesis is achieved via the Vilsmeier-Haack reaction, a reliable and efficient method for the formylation of electron-rich aromatic systems. This guide is designed for chemistry researchers and professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, comprehensive safety guidelines, and characterization data to ensure reproducible and successful synthesis.

Introduction and Scientific Context

This compound is a bifunctional organic compound featuring a thiophene ring substituted with both an ester and an aldehyde group. This unique arrangement makes it a highly versatile intermediate for the synthesis of more complex molecular architectures. Thiophene derivatives are known to exhibit a wide range of biological activities, and this specific scaffold is a key precursor in the development of various therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.[1]

The Vilsmeier-Haack reaction is the chosen method for this synthesis due to its efficiency, use of readily available reagents, and mild reaction conditions.[2] It facilitates the introduction of a formyl group (-CHO) onto an activated aromatic ring, such as thiophene, through an electrophilic substitution mechanism.[3][4] This protocol will detail the in situ generation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) and its subsequent reaction with ethyl thiophene-2-carboxylate.

Reaction Principle and Mechanism

The Vilsmeier-Haack reaction proceeds in two primary stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic attack on the thiophene ring and subsequent hydrolysis.

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4][5]

  • Electrophilic Aromatic Substitution: The electron-rich thiophene ring of the substrate, ethyl thiophene-2-carboxylate, attacks the carbon atom of the Vilsmeier reagent. The ester group at the 2-position is an electron-withdrawing group, which deactivates the ring. However, the sulfur atom is an ortho-, para-director, and its electron-donating resonance effect directs the incoming electrophile to the C5 position. This attack forms a resonance-stabilized cationic intermediate (a sigma complex).

  • Hydrolysis: The intermediate iminium ion is stable until the reaction is quenched with water. During aqueous work-up, water attacks the iminium carbon, and subsequent elimination of dimethylamine and a proton yields the final aldehyde product, this compound.[3][5]

G cluster_0 Part 1: Vilsmeier Reagent Formation cluster_1 Part 2: Formylation and Hydrolysis DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ Step 1 POCl3 POCl₃ (Phosphorus Oxychloride) Substrate Ethyl thiophene-2-carboxylate Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate + Substrate (Electrophilic Attack) Step 2 Product This compound Iminium_Intermediate->Product + H₂O (Hydrolysis) Step 3

Caption: Reaction mechanism for the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

Materials and Equipment
  • Reagents:

    • Ethyl thiophene-2-carboxylate (CAS: 2810-02-8, >98%)

    • Phosphorus oxychloride (POCl₃) (CAS: 10025-87-3, >99%)

    • N,N-Dimethylformamide (DMF), anhydrous (CAS: 68-12-2, >99.8%)

    • 1,2-Dichloroethane (DCE), anhydrous (CAS: 107-06-2, >99.8%)

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Ethyl acetate (EtOAc), reagent grade

    • Magnesium sulfate (MgSO₄), anhydrous

    • Silica gel for column chromatography (230-400 mesh)

  • Equipment:

    • Three-neck round-bottom flask with magnetic stirrer

    • Dropping funnel

    • Thermometer

    • Inert gas line (Nitrogen or Argon)

    • Ice bath

    • Heating mantle

    • Rotary evaporator

    • Glassware for extraction and chromatography

Reagent Data Table
ReagentFormulaMolar Mass ( g/mol )Amount (mmol)EquivalentsDensity (g/mL)Volume / Mass
Ethyl thiophene-2-carboxylateC₇H₈O₂S156.2010.01.01.181.56 g
Phosphorus oxychloride (POCl₃)POCl₃153.3312.01.21.6451.13 mL
N,N-Dimethylformamide (DMF)C₃H₇NO73.0915.01.50.9441.16 mL
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96-(Solvent)1.25320 mL
CRITICAL SAFETY PRECAUTIONS
  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water, releasing toxic gases.[6][7] It can cause severe burns upon contact with skin, eyes, and the respiratory tract.[8] ALWAYS handle POCl₃ in a certified chemical fume hood. Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty gloves (e.g., butyl rubber). [9][10] Have an appropriate quenching agent (e.g., dry sand) and emergency shower/eyewash station readily accessible.

  • N,N-Dimethylformamide (DMF): Flammable liquid, toxic, and a suspected reproductive hazard.[11][12][13] It is readily absorbed through the skin.[12] Handle in a chemical fume hood and avoid inhalation and skin contact. Wear appropriate PPE, including safety goggles and nitrile or butyl rubber gloves. [14][15] Store away from heat and ignition sources.[14]

  • General Precautions: This reaction is exothermic and moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Step-by-Step Synthesis Procedure

Workflow Visualization

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, add anhydrous 1,2-dichloroethane (10 mL) and anhydrous N,N-dimethylformamide (1.16 mL, 15.0 mmol).

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly add phosphorus oxychloride (1.13 mL, 12.0 mmol) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: The slow, cooled addition is critical to control the exothermic reaction between DMF and POCl₃, preventing side reactions and ensuring safety.

    • After the addition is complete, stir the resulting mixture at 0-5 °C for an additional 30 minutes. A pale yellow or colorless precipitate of the Vilsmeier reagent may form.

  • Formylation Reaction:

    • Dissolve ethyl thiophene-2-carboxylate (1.56 g, 10.0 mmol) in anhydrous 1,2-dichloroethane (10 mL).

    • Add this solution dropwise to the cold Vilsmeier reagent suspension over 15-20 minutes, maintaining the temperature at 0-5 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto 100 g of crushed ice in a beaker with vigorous stirring.

    • Causality Note: This step quenches any remaining POCl₃ and hydrolyzes the iminium salt intermediate to the desired aldehyde. This process is highly exothermic and may release HCl gas. Perform in a well-ventilated fume hood.

    • Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., 9:1 to 4:1) to afford the pure product as a solid. Alternatively, recrystallization from ethanol or a hexane/ethyl acetate mixture can be employed.[16]

Product Characterization

The identity and purity of the synthesized this compound (MW: 184.21 g/mol ) should be confirmed by spectroscopic methods.[17]

  • Appearance: Pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 9.91 (s, 1H, -CHO), 7.75 (d, J=4.0 Hz, 1H, thiophene-H), 7.69 (d, J=4.0 Hz, 1H, thiophene-H), 4.38 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.40 (t, J=7.1 Hz, 3H, -OCH₂CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 182.5 (-CHO), 161.8 (C=O, ester), 145.2, 142.1, 137.5, 134.8 (thiophene carbons), 61.7 (-OCH₂CH₃), 14.3 (-OCH₂CH₃).

  • FT-IR (KBr, cm⁻¹): ~1710 (C=O, ester), ~1670 (C=O, aldehyde), ~2850 (C-H, aldehyde).

  • Mass Spectrometry (HRMS ESI): m/z [M+H]⁺ calculated for C₈H₉O₃S: 185.0267; found: 185.0265.

(Note: Exact peak positions may vary slightly depending on the solvent and instrument used. The provided data is representative.)[1][18][19]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Reagents not anhydrous; moisture contamination deactivated the Vilsmeier reagent.Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity reagents. Conduct the reaction under a strict inert atmosphere.
Incomplete reaction.Increase reaction time or temperature moderately. Monitor closely by TLC to avoid decomposition. Ensure efficient stirring.
Dark, Tarry Product Reaction temperature was too high during POCl₃ addition or heating.Maintain strict temperature control (<10 °C) during reagent addition. Avoid overheating during the reaction phase.
Purification Issues Product co-elutes with starting material or byproducts.Optimize the solvent system for column chromatography. Try a different solvent system (e.g., Dichloromethane/Hexane). Consider recrystallization.
Product streaks on the TLC plate.The compound might be too polar or acidic. Add a small amount of acetic acid (~0.5%) to the chromatography eluent.

Conclusion

The Vilsmeier-Haack reaction is a highly effective method for the synthesis of this compound. By adhering to the detailed protocol, particularly the stringent safety precautions and the need for anhydrous conditions, researchers can reliably obtain the target compound in good yield and high purity. The resulting product serves as a crucial intermediate for further synthetic elaborations in medicinal chemistry and material science.

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Vilsmeier-Haack Formylation of Ethyl Thiophene-2-carboxylate: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Formylated Thiophenes

In the landscape of modern drug discovery and materials science, thiophene and its derivatives are privileged scaffolds.[1][2][3] Their structural resemblance to benzene, coupled with unique electronic properties imparted by the sulfur heteroatom, allows them to serve as versatile bioisosteres, enhancing interactions with biological targets and fine-tuning pharmacokinetic profiles.[1][4] The introduction of a formyl (-CHO) group onto the thiophene ring via the Vilsmeier-Haack reaction is a pivotal transformation, yielding highly valuable intermediates. These formylated thiophenes are not merely synthetic curiosities; they are crucial precursors for a vast array of more complex heterocyclic systems and functionalized molecules with applications ranging from anticancer and anti-inflammatory agents to advanced organic materials.[1][2][5][6]

This guide provides a comprehensive, in-depth protocol and technical discussion for the Vilsmeier-Haack formylation of ethyl thiophene-2-carboxylate. We will delve into the mechanistic underpinnings of this classic reaction, offer a field-proven, step-by-step protocol, and discuss the critical parameters that ensure a successful and safe execution of this important synthetic transformation.

Reaction Principle and Mechanistic Insights

The Vilsmeier-Haack reaction is a robust method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] The process occurs in two primary stages: the formation of the Vilsmeier reagent, followed by an electrophilic aromatic substitution on the thiophene ring.

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃).[7][9] This reaction generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[10][11] The stability and reactivity of this reagent are central to the success of the formylation.

  • Electrophilic Attack and Hydrolysis: The electron-rich thiophene ring of ethyl thiophene-2-carboxylate acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[12] Due to the electron-donating nature of the sulfur atom and the directing effect of the ester group, the substitution is highly regioselective, occurring predominantly at the C5 position. This attack forms an iminium salt intermediate. Subsequent hydrolysis of this intermediate during the aqueous work-up yields the final aldehyde product, ethyl 5-formylthiophene-2-carboxylate.[7][8][11]

The overall transformation can be visualized as follows:

Vilsmeier_Haack_Workflow Reagents DMF + POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) Reagents->Vilsmeier_Reagent In situ Formation Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Substrate Ethyl Thiophene- 2-carboxylate Substrate->Intermediate Hydrolysis Aqueous Work-up (Hydrolysis) Intermediate->Hydrolysis Product Ethyl 5-Formylthiophene- 2-carboxylate Hydrolysis->Product

Caption: General workflow for the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of this compound

This protocol is designed for researchers and requires strict adherence to safety procedures due to the hazardous nature of the reagents involved. All operations should be performed in a well-ventilated fume hood.

Reagents and Materials
Reagent/MaterialMolecular FormulaMW ( g/mol )Amount (Equivalents)Key Properties & Hazards
Ethyl thiophene-2-carboxylateC₇H₈O₂S156.201.0Substrate
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Solvent & ReagentAnhydrous grade is crucial
Phosphorus oxychloride (POCl₃)POCl₃153.331.1 - 1.5Corrosive, reacts violently with water.[9][13]
Dichloromethane (DCM)CH₂Cl₂84.93Solvent (optional)Anhydrous grade
Crushed Ice / Ice WaterH₂O18.02For quenchingPrepares for exothermic hydrolysis[9]
Sodium Acetate (NaOAc) or Sodium Carbonate (Na₂CO₃)C₂H₃NaO₂ / Na₂CO₃82.03 / 105.99As needed for neutralizationBase for work-up
Ethyl Acetate (EtOAc)C₄H₈O₂88.11For extractionExtraction solvent
Brine (Saturated NaCl)NaCl(aq)-For washingRemoves residual water
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Na₂SO₄ / MgSO₄142.04 / 120.37For dryingDrying agent for organic phase
Step-by-Step Procedure

Part 1: Preparation of the Vilsmeier Reagent

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent premature reaction of POCl₃ with moisture.

  • To the flask, add anhydrous N,N-dimethylformamide (DMF). The amount should be sufficient to act as both a reagent and a solvent.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 to 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring.[7] Causality: This addition is highly exothermic. Maintaining a low temperature (below 10 °C) is critical to prevent uncontrolled reaction and potential side product formation. The slow, dropwise addition ensures efficient heat dissipation.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. The formation of a viscous liquid or a solid precipitate indicates the successful generation of the Vilsmeier reagent.[7]

Vilsmeier_Formation DMF DMF Addition Dropwise Addition @ 0°C DMF->Addition POCl3 POCl₃ POCl3->Addition Vilsmeier_Reagent Vilsmeier Reagent Addition->Vilsmeier_Reagent Exothermic Reaction

Caption: Formation of the Vilsmeier Reagent.

Part 2: Formylation Reaction

  • Dissolve ethyl thiophene-2-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

  • Add the solution of the thiophene substrate dropwise to the freshly prepared Vilsmeier reagent at 0 °C.[7]

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to a temperature between 40-70 °C and stir for 2-6 hours.[7] Expert Insight: The optimal temperature and reaction time can vary. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product will indicate completion.

Part 3: Work-up and Purification

  • Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.

  • Prepare a separate large beaker containing a vigorously stirred mixture of crushed ice.

  • Crucial Step: Carefully and slowly pour the reaction mixture onto the crushed ice.[9] This "reverse quench" is essential for safely managing the highly exothermic hydrolysis of any unreacted POCl₃.[9] This step also facilitates the hydrolysis of the iminium salt intermediate to the desired aldehyde.

  • The resulting aqueous solution will be acidic. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium carbonate or sodium acetate until the pH is approximately 7-8.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization to afford pure this compound.

Characterization and Validation

The identity and purity of the synthesized this compound (MW: 184.21 g/mol ) should be confirmed through standard analytical techniques:

  • ¹H NMR: Expect to see characteristic peaks for the aldehyde proton (singlet, ~9.8-10.0 ppm), the two thiophene protons (doublets), and the ethyl ester group (quartet and triplet).

  • ¹³C NMR: The spectrum should show distinct signals for the aldehyde carbonyl, the ester carbonyl, and the carbons of the thiophene ring and the ethyl group.

  • IR Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the aldehyde carbonyl (C=O) stretching vibration.[7]

  • Mass Spectrometry: The mass spectrum should display the molecular ion peak corresponding to the molecular weight of the product.[7]

Safety and Handling

  • Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water, releasing heat and toxic fumes.[13][14] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure there is no water in the vicinity of the reaction setup.[13][14]

  • N,N-Dimethylformamide (DMF): is a combustible liquid and a potential skin irritant. Handle with care and avoid inhalation of vapors.

  • Quenching Procedure: The quenching of the reaction mixture is the most hazardous step. The slow addition of the reaction mixture to ice is mandatory to control the exothermic reaction.[9] Never add water or ice directly to the reaction mixture.

Conclusion

The Vilsmeier-Haack formylation of ethyl thiophene-2-carboxylate is a powerful and reliable method for synthesizing a key building block in medicinal and materials chemistry. By understanding the underlying mechanism, carefully controlling reaction parameters, and adhering to strict safety protocols, researchers can successfully leverage this transformation to access a wide range of valuable thiophene-based molecules. The resulting this compound serves as a versatile platform for further chemical elaboration, opening doors to novel therapeutic agents and functional materials.

References

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Application Notes & Protocols: Strategic Synthesis of Thienopyrimidine Derivatives from Ethyl 2-Aminothiophene-3-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of synthetic strategies for converting ethyl 2-aminothiophene-3-carboxylates into therapeutically significant thienopyrimidine derivatives. Thienopyrimidines, as structural isosteres of purines, represent a privileged scaffold in medicinal chemistry, with numerous derivatives in clinical use or advanced development.[1][2][3] This document moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into reaction mechanisms, modern efficiency enhancements like microwave-assisted synthesis, and detailed, validated protocols for key transformations.

The Strategic Importance of the Thienopyrimidine Scaffold

The fusion of thiophene and pyrimidine rings creates the thienopyrimidine system, a heterocyclic scaffold with remarkable versatility and pharmacological potential.[1] Its structural and electronic resemblance to endogenous purines (adenine, guanine) allows thienopyrimidine derivatives to effectively interact with a wide array of biological targets, including protein kinases, polymerases, and receptors.[1][2] This has led to their development as potent agents against a spectrum of diseases, including cancer, inflammation, and infectious diseases.[2][3][4] Several thienopyrimidine-based drugs, such as the EGFR inhibitor Olmutinib, have reached clinical investigation, underscoring the scaffold's therapeutic relevance.[3][5]

The starting material of focus, ethyl 2-aminothiophene-3-carboxylate and its analogues, is a cornerstone for building this scaffold. It is readily accessible, often through the robust and versatile Gewald multicomponent reaction, which condenses a ketone or aldehyde with an activated nitrile and elemental sulfur.[6][7][8][9][10] This accessibility provides a practical and economical entry point for the synthesis of diverse thienopyrimidine libraries.

Core Synthetic Strategies for Pyrimidine Ring Annulation

The primary challenge in synthesizing thienopyrimidines from ethyl 2-aminothiophene-3-carboxylates is the construction of the fused pyrimidine ring. This is achieved by reacting the bifunctional starting material—containing a nucleophilic amine and an electrophilic ester—with reagents that can provide the necessary carbon and nitrogen atoms to complete the six-membered ring. The choice of reagent directly dictates the substitution pattern of the resulting pyrimidine.

G cluster_products Thienopyrimidine Scaffolds start Ethyl 2-Aminothiophene-3-carboxylate p1 Thieno[2,3-d]pyrimidin-4(3H)-one start->p1 Formamide / Triethyl Orthoformate p2 2-Substituted-thieno[2,3-d]pyrimidin-4(3H)-one start->p2 Nitriles (R-CN) + Acid p3 2-Thioxo-thieno[2,3-d]pyrimidin-4(3H)-one start->p3 Isothiocyanates (R-NCS) / Isocyanates (R-NCO) p4 4-Oxo-thieno[2,3-d]pyrimidine-3-carboxylate start->p4 Diethyl Ethoxymethylene- malonate (EMME) (Gould-Jacobs Reaction)

Caption: Key synthetic routes from ethyl 2-aminothiophene-3-carboxylate.

Cyclization with One-Carbon Sources: The Formamide and Orthoformate Route

This is the most direct method for synthesizing the parent thieno[2,3-d]pyrimidin-4(3H)-one ring system.[6]

  • Causality & Mechanism: Heating the aminothiophene with a large excess of formamide serves a dual purpose: formamide acts as both the reagent, providing the C2 carbon of the pyrimidine ring, and the solvent. The reaction proceeds via an initial N-formylation of the amino group, followed by a thermally induced intramolecular cyclization where the newly formed amide nitrogen attacks the ester carbonyl, eliminating ethanol.

A variation involves reacting the aminothiophene with triethyl orthoformate to form an intermediate ethoxymethyleneimino derivative. This reactive intermediate can then be cyclized by treatment with a primary amine or ammonia, allowing for the introduction of various substituents at the N-3 position of the pyrimidine ring.[6][8]

Cyclocondensation with Isocyanates and Isothiocyanates

This strategy provides a reliable entry to 2-oxo- and 2-thioxo-thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which are valuable intermediates and biologically active compounds in their own right.

  • Causality & Mechanism: The reaction is initiated by the nucleophilic attack of the thiophene's amino group onto the electrophilic carbon of the isothiocyanate (or isocyanate). This forms a thiourea (or urea) intermediate. Subsequent intramolecular cyclization, often promoted by a base like potassium hydroxide or in a high-boiling solvent like pyridine, occurs through the attack of the thiourea's nitrogen onto the ester carbonyl, again eliminating ethanol to furnish the bicyclic product.[6][8][11] One-pot procedures where the aminothiophene, isothiocyanate, and a base are heated together are also highly effective.[6]

The Gould-Jacobs Reaction Pathway

The classic Gould-Jacobs reaction, traditionally used for quinoline synthesis, can be powerfully adapted to create 4-oxo-thieno[2,3-d]pyrimidine-3-carboxylate derivatives.[12]

  • Causality & Mechanism: This method involves two key steps. First, the aminothiophene is condensed with diethyl ethoxymethylenemalonate (EMME), where the amino group displaces the ethoxy group to form an enamine intermediate. The second step is a high-temperature thermal cyclization (often >200°C), typically performed in a high-boiling solvent like Dowtherm A or diphenyl ether.[12][13][14] This electrocyclization reaction closes the pyrimidine ring. The high energy barrier for this cyclization is the reason for the harsh thermal conditions required.[14]

Annulation with Nitriles

Reacting the aminothiophene with various nitriles under acidic conditions is an effective method for introducing a wide range of substituents at the C2 position of the thienopyrimidine core.[6][8]

  • Causality & Mechanism: In the presence of a strong acid (e.g., HCl gas), the nitrile is protonated, activating it for nucleophilic attack by the amino group of the thiophene. This forms an N-amidinyl intermediate which then undergoes intramolecular cyclization onto the ester group to yield the 2-substituted thieno[2,3-d]pyrimidin-4(3H)-one.[15]

Modern Synthetic Enhancements: The Role of Microwave Irradiation

A significant advance in the synthesis of heterocyclic compounds has been the adoption of microwave-assisted organic synthesis (MAOS). For thienopyrimidine synthesis, this technology offers compelling advantages over conventional heating.

  • Trustworthiness & Efficiency: Microwave irradiation dramatically accelerates reaction rates, reducing synthesis times from many hours to mere minutes.[4][16][17][18] This is due to efficient and rapid superheating of the polar reaction mixture, bypassing the slower process of conventional thermal conduction. This often leads to cleaner reactions and improved yields by minimizing the formation of thermal degradation byproducts.[16][19] The Gould-Jacobs reaction, which traditionally requires prolonged heating at very high temperatures, is particularly amenable to microwave assistance, proceeding to completion in minutes instead of hours.[13]

Reaction Type Reagent Conventional Method Microwave Method Yield Improvement Reference
Pyrimidinone FormationFormamide1.5-18 h reflux20 min @ 70°COften cleaner, faster[11][19]
Gould-JacobsEMME1-2 h @ 240°C5-15 min @ 150°CSignificant time reduction[12][13]
Thioxo-pyrimidinonePhenylthioureaN/A5 min @ 960WEnables novel routes[11][16]
Thiazolopyrimidine Prep.Varies24 h8 min42-55% -> 69-88%[18]

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Thienopyrimidine Derivatives.

Validated Experimental Protocols

The following protocols are provided as trusted, representative examples for the synthesis of key thienopyrimidine scaffolds.

Protocol 1: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[3][19]thieno[2,3-d]pyrimidin-4-one via Formamide Cyclization

This protocol describes a fundamental synthesis of an unsubstituted thienopyrimidinone.[11]

  • Materials & Reagents:

    • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1.0 eq)

    • Formamide (20 mL per 2 mmol of starting material)

    • Ethanol (for washing)

    • Standard reflux apparatus

  • Procedure:

    • Combine the starting aminothiophene ester (e.g., 2.0 mmol) and formamide (20 mL) in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux and maintain for 1.5 hours. The solution may become homogeneous before a precipitate forms.

    • Allow the reaction mixture to cool to room temperature overnight. A solid product will precipitate.

    • Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water to remove residual formamide, followed by a small amount of cold ethanol.

    • Dry the product. Recrystallization from ethanol can be performed for further purification.

  • Expected Outcome: The product, a fine pale brown or off-white solid, is typically obtained in high yield (>90%).[11] Characterization by ¹H-NMR should confirm the disappearance of the ethyl ester signals and the appearance of a new singlet for the H-2 proton around 8.0 ppm and a broad singlet for the N-H proton above 12.0 ppm.[11][20]

G A Combine Aminothiophene & Formamide B Heat to Reflux (1.5 hours) A->B C Cool to RT (Overnight) B->C D Filter Precipitate C->D E Wash with H2O, then EtOH D->E F Dry & Characterize (NMR, IR, MS) E->F

Caption: Workflow for thienopyrimidinone synthesis using formamide.

Protocol 2: Synthesis of a 3-Aryl-2-thioxo-thieno[2,3-d]pyrimidin-4-one via Isothiocyanate Cyclocondensation

This protocol details the synthesis of a substituted 2-thioxo derivative, a common pharmacophore.

  • Materials & Reagents:

    • Ethyl 2-aminothiophene-3-carboxylate derivative (1.0 eq)

    • Aryl isothiocyanate (e.g., phenyl isothiocyanate) (1.1 eq)

    • Potassium hydroxide (KOH) (1.2 eq)

    • Ethanol (anhydrous)

    • Dilute HCl

    • Standard reflux apparatus

  • Procedure:

    • Dissolve the aminothiophene ester in anhydrous ethanol in a round-bottom flask.

    • Add the aryl isothiocyanate and stir the mixture at room temperature for 30 minutes to initiate the formation of the thiourea intermediate.

    • Add a solution of KOH in ethanol dropwise to the mixture.

    • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Acidify the aqueous solution with dilute HCl to a pH of ~5-6 to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with water, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.

  • Expected Outcome: This procedure typically yields the 2-thioxo derivative as a colored solid.[11] Successful synthesis is confirmed by the absence of the starting ester protons in the ¹H-NMR spectrum and the presence of aromatic signals from the newly introduced aryl group. The C=S group can be identified by IR spectroscopy (~1210-1220 cm⁻¹) and ¹³C-NMR.

Conclusion and Future Outlook

The conversion of ethyl 2-aminothiophene-3-carboxylates into thienopyrimidines is a robust and highly modular area of synthetic chemistry. The classical methods involving formamide, isothiocyanates, and the Gould-Jacobs reaction remain foundational and effective.[6][11][12] However, the integration of modern techniques, particularly microwave-assisted synthesis, offers profound improvements in efficiency, speed, and sustainability, aligning with the principles of green chemistry.[4][16] As our understanding of the biological roles of thienopyrimidines deepens, the continued innovation in these synthetic strategies will be crucial for accelerating the discovery of next-generation therapeutics. The combination of rational drug design with efficient and scalable synthetic routes will ensure that the thienopyrimidine scaffold remains a central focus in medicinal chemistry research.[2][3]

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Application Notes & Protocols: Ethyl 5-formylthiophene-2-carboxylate as a Versatile Precursor for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in the discovery and development of new anti-infective agents. Pathogens are increasingly evading the effects of conventional antibiotics, creating an urgent need for molecules with novel mechanisms of action and chemical structures. In this context, heterocyclic compounds, particularly those containing the thiophene ring, have emerged as "privileged scaffolds" in medicinal chemistry. The thiophene nucleus is a bioisostere of the benzene ring and is present in numerous pharmacologically important compounds, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3].

Ethyl 5-formylthiophene-2-carboxylate (CAS No: 67808-65-5) is a bifunctional synthetic building block of significant interest. It features a reactive aldehyde group amenable to a wide array of chemical transformations and an ethyl ester group that can be further modified or retained to influence physicochemical properties. These characteristics make it an ideal starting point for creating diverse libraries of thiophene-based derivatives. This guide provides an in-depth exploration of the utility of this compound as a precursor, detailing synthetic protocols for key antimicrobial derivatives and outlining methods for their biological evaluation.

Synthesis of the Precursor: this compound

While commercially available, understanding the synthesis of the core precursor is fundamental. A common and effective method involves the oxidation of a corresponding aldehyde precursor, such as 5-bromothiophene-2-carboxaldehyde, followed by esterification. An established method involves the use of sodium cyanide and manganese dioxide in ethanol to facilitate the conversion[4].

The workflow for a typical synthesis provides a foundation for laboratory-scale production.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_workup Work-up & Purification cluster_product Final Product A 5-Bromothiophene- 2-carboxaldehyde R 1. Sodium Cyanide (NaCN) 2. Acetic Acid 3. Manganese Dioxide (MnO2) 4. Ethanol (Solvent) A->R Add P Stir at Room Temperature (24 hours) R->P Initiate W Filtration (Celite) Ether Extraction Purification (Distillation) P->W Process B Ethyl 5-bromothiophene- 2-carboxylate W->B Isolate

Caption: General workflow for synthesizing the precursor.

Synthetic Pathways to Antimicrobial Derivatives

The true utility of this compound lies in the reactivity of its formyl (-CHO) group. This aldehyde function serves as a chemical handle for constructing more complex molecules, primarily through condensation reactions. Two of the most effective strategies for generating antimicrobial candidates are the synthesis of Schiff bases and chalcones.

G cluster_schiff Schiff Base Synthesis cluster_chalcone Chalcone Synthesis Precursor Ethyl 5-formylthiophene- 2-carboxylate Amine Primary Amine (R-NH2) SchiffBase Thiophene-based Schiff Base Precursor->SchiffBase Acetophenone Substituted Acetophenone Chalcone Thiophene-based Chalcone Precursor->Chalcone Amine->SchiffBase Condensation (+ H2SO4 or Acetic Acid) Acetophenone->Chalcone Claisen-Schmidt Condensation (+ NaOH or KOH)

Caption: Key synthetic routes from the precursor.

Thiophene-Based Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized by the condensation of a primary amine with an aldehyde. This class of compounds is well-documented for its broad-spectrum antimicrobial activities[5][6]. The imine bond is crucial for their biological effects. The synthesis is typically straightforward, often requiring only refluxing in an appropriate solvent with an acid catalyst.

Thiophene-Based Chalcones

Chalcones are α,β-unsaturated ketones that form the central core of many biologically active compounds[7][8]. They are synthesized via a base-catalyzed Claisen-Schmidt condensation between an aldehyde and a substituted acetophenone. The resulting 1,3-diaryl-2-propen-1-one scaffold has been shown to possess significant antibacterial and antifungal properties[8][9]. The antimicrobial efficacy can be tuned by altering the substituents on the aromatic rings[8][10].

Experimental Protocols

Protocol 1: General Synthesis of a Thiophene-Based Schiff Base Derivative

This protocol describes the condensation of this compound with a substituted aniline.

A. Materials and Reagents:

  • This compound

  • Substituted Aniline (e.g., 4-chloroaniline)

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄) or Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Ice bath

B. Step-by-Step Methodology:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (30 mL).

  • Add the substituted aniline (1.0 eq.) to the solution and stir for 5 minutes at room temperature.

  • Causality: Add 3-4 drops of concentrated H₂SO₄ or glacial acetic acid to the mixture. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.[5]

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) to yield the pure Schiff base.

  • Dry the final product under vacuum and characterize it using FT-IR, ¹H NMR, and Mass Spectrometry.

Protocol 2: General Synthesis of a Thiophene-Based Chalcone Derivative

This protocol details the Claisen-Schmidt condensation to form a thiophene-chalcone.

A. Materials and Reagents:

  • This compound

  • Substituted Acetophenone (e.g., 4-hydroxyacetophenone)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH, 10-20%) or Potassium Hydroxide (KOH)

  • Beaker or Erlenmeyer flask

  • Stirring plate and magnetic stir bar

  • Dilute Hydrochloric Acid (HCl)

B. Step-by-Step Methodology:

  • Dissolve the substituted acetophenone (1.0 eq.) in ethanol (20 mL) in a 250 mL beaker.

  • Add this compound (1.0 eq.) to the solution and stir.

  • Cool the mixture in an ice bath. While stirring vigorously, add aqueous NaOH solution dropwise over 15-20 minutes.

  • Causality: The strong base (NaOH) deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the thiophene aldehyde.[8]

  • After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. The formation of a solid precipitate often indicates product formation.

  • Pour the reaction mixture into a beaker of crushed ice and acidify by slowly adding dilute HCl until the pH is neutral (~7).

  • Collect the precipitated chalcone by vacuum filtration and wash thoroughly with cold water to remove any remaining base or salts.

  • Purify the crude product by recrystallization from ethanol.

  • Dry the purified chalcone and perform characterization by FT-IR, ¹H NMR, and Mass Spectrometry.

Data Summary: Antimicrobial Activity

The true value of these synthetic derivatives is determined by their biological activity. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 1: Representative Antimicrobial Activity (MIC) of Thiophene Derivatives

Compound ClassDerivative ExampleTest OrganismMIC (µg/mL)Reference
Schiff Base Thiophene-2-carboxaldehyde + AnilineStaphylococcus aureus>3 - 200[5]
Thiophene-2-carboxaldehyde + Substituted AnilineEscherichia coli3.0 - 200[5]
Chalcone Thiophene-chalcone derivativeStaphylococcus aureus125[9]
Thiophene-chalcone derivativeBacillus subtilis62.5[9]
Amide Thiophene-2-carboxamide derivativePseudomonas aeruginosa20 (zone of inhibition in mm)[3]
Misc. Heterocycle Spiro-indoline-oxadiazole derivativeClostridium difficile2 - 4[11][12]

Note: Data is compiled from various sources which may use different derivatives of the core thiophene aldehyde structure. The values demonstrate the potential of the scaffold.

Protocol 3: Workflow for In-Vitro Antimicrobial Susceptibility Testing

A standardized method, such as the broth microdilution assay, is essential for evaluating the synthesized compounds.

G A Prepare Stock Solutions of Synthesized Compounds (in DMSO) C Perform 2-fold Serial Dilutions of Compounds in a 96-well Plate with Growth Medium A->C B Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) D Inoculate each well with the standardized bacterial suspension B->D C->D E Incubate Plate (e.g., 37°C for 18-24 hours) D->E F Visually Inspect for Turbidity (Bacterial Growth) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for MIC determination via broth microdilution.

A. Materials and Reagents:

  • Synthesized thiophene derivatives

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin)

  • 0.5 McFarland turbidity standard

B. Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of the synthesized compounds and control antibiotics in DMSO (e.g., at 10 mg/mL).

  • Inoculum Preparation: Culture the test bacteria overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: In a 96-well plate, add 100 µL of MHB to all wells. Add an appropriate volume of the stock compound solution to the first well and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. The results can be compared to the control antibiotic.

Conclusion and Future Outlook

This compound is a demonstrably valuable and versatile precursor for the synthesis of novel antimicrobial agents. The straightforward protocols for generating diverse chemical entities like Schiff bases and chalcones allow for rapid exploration of the chemical space around the thiophene scaffold. The antimicrobial data from derived compounds are promising, with some showing potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains[1][2]. Future work should focus on expanding the library of derivatives, exploring structure-activity relationships (SAR), and investigating their mechanisms of action to develop lead compounds for the next generation of antimicrobial therapies.

References

  • Idrees, M., Siddique, M., Patil, S. D., Doshi, A. G., & Raut, A. W. (2001). Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity. Oriental Journal of Chemistry, 17(1). [Link]

  • Al-Ghorbani, M., El-Shafey, O. M., Osman, H., & Abdel-Mageed, A. M. (2016). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Journal of Heterocyclic Chemistry. [Link]

  • Miró-Canturri, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13. [Link]

  • Al-Abdullah, E. S., et al. (2022). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 14(2). [Link]

  • Limban, C., et al. (2011). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Farmacia, 59(5). [Link]

  • Gouda, M. A., et al. (2010). Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. ChemInform, 41(18). [Link]

  • Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(75). [Link]

  • de Almeida, A. C. G., et al. (2022). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Brazilian Journal of Biology, 84. [Link]

  • Miró-Canturri, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC, 13. [Link]

  • Shetty, C. R., et al. (2021). Synthesis and evaluation of antibacterial properties of chalcones derived from thiophene-2-carbaldehyde. Journal of Pharmaceutical Research International. [Link]

  • N'guessan, K. J. M., et al. (2022). Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. GSC Biological and Pharmaceutical Sciences, 21(2). [Link]

  • Kadhim, M. M., et al. (2022). Synthesis and evaluating antimicrobial activity for chalcones thiophen compounds. International journal of health sciences, 6(S1). [Link]

  • Al-Abdullah, E. S., et al. (2022). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Shetty, C. R., et al. (2021). Synthesis and Evaluation of Antibacterial Properties of Chalcones Derived from Thiophene-2-Carbaldehyde. Semantic Scholar. [Link]

  • Patel, D. A., & Tandel, J. D. (2019). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. International Journal of Research and Analytical Reviews, 6(1). [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(23). [Link]

  • Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. ResearchGate. [Link]

  • Manukumar, H. M., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1244. [Link]

  • Aslam, S., et al. (2022). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Molecules, 27(19). [Link]

  • PrepChem. (n.d.). Synthesis of 2-formyl thiophen-5-carboxylic acid. [Link]

  • PrepChem. (n.d.). Synthesis of Ethyl 5-bromothiophene-2-carboxylate. [Link]

  • Aslam, S., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7). [Link]

  • Dalha, U., & Ahmad, A. (2020). Synthesis, Characterization and Anti-Microbial Studies of Metal (II) Complexes of Schiff Base Derived from Condensation of 2-Thiophene Carboxyldehyde and 2-Aminothiophenol. ResearchGate. [Link]

  • Dalha, U., & Ahmad, A. (2020). Synthesis, Characterization and Anti-Microbial Studies of Metal (II) Complexes of Schiff Base Derived from Condensation of 2-Thiophene Carboxyldehyde and 2-Aminothiophenol. Semantic Scholar. [Link]

  • Seshaiah, K., et al. (2020). synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. International Journal of Pharmaceutical Sciences and Research. [Link]

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Application Notes and Protocols for Suzuki Cross-Coupling Reactions with Brominated Thiophene Esters

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of Suzuki cross-coupling reactions involving brominated thiophene esters. It is designed for researchers, scientists, and professionals in drug development who are looking to leverage this powerful carbon-carbon bond-forming reaction. This document moves beyond a simple recitation of steps to explain the underlying principles and rationale for experimental design, ensuring both scientific integrity and practical success.

Introduction: The Strategic Importance of Thiophene Esters in Medicinal Chemistry

Thiophene rings are privileged scaffolds in medicinal chemistry, appearing in numerous blockbuster drugs. Their unique electronic properties and ability to engage in various biological interactions make them a cornerstone of modern drug design. The introduction of aryl or heteroaryl substituents onto the thiophene core via Suzuki cross-coupling is a widely employed strategy to modulate the pharmacological profile of these molecules. Brominated thiophene esters, in particular, serve as versatile and readily available building blocks for creating diverse molecular architectures.

The ester functionality, while offering a handle for further synthetic transformations or acting as a key pharmacophoric feature, introduces a layer of complexity to the Suzuki coupling. The potential for base-mediated hydrolysis of the ester necessitates a carefully optimized reaction protocol. This guide will address these challenges and provide robust methodologies for the successful coupling of brominated thiophene esters.

The Suzuki Cross-Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[1] The catalytic cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd Ar-Br PdII_halide R-Pd(II)Ln-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation R'-B(OR)2 Base PdII_R_R R-Pd(II)Ln-R' Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 R-R' Coupled_product Coupled Product (R-R') Bromothiophene Brominated Thiophene Ester (Ar-Br) Boronic_acid Organoboron Reagent (R'-B(OR)2) caption Fig. 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

A crucial aspect of the mechanism is the activation of the organoboron species by a base.[2] This activation increases the nucleophilicity of the organic group, facilitating its transfer to the palladium center during transmetalation. The choice of base is therefore critical, especially when dealing with base-sensitive substrates like esters.

Key Parameters for Successful Coupling of Brominated Thiophene Esters

The successful Suzuki coupling of brominated thiophene esters hinges on the careful selection of several reaction parameters. The electron-withdrawing nature of the ester group can influence the reactivity of the C-Br bond, and the potential for ester hydrolysis under basic conditions must be addressed.

Catalyst and Ligand Selection

Palladium catalysts are the most widely used for Suzuki couplings.[3] For couplings involving brominated thiophenes, common choices include:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a versatile and widely used catalyst that is often effective for a broad range of substrates.[4][5]

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): This catalyst is known for its high activity and is particularly useful for challenging couplings.[6]

  • Pd(dtbpf)Cl₂ ([1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II)): This catalyst is highly effective for Suzuki couplings of heteroaryl halides.[7]

The choice of ligand is crucial for stabilizing the palladium center and promoting the different steps of the catalytic cycle. Phosphine ligands are the most common, and their steric and electronic properties can be tuned to optimize the reaction.

The Critical Role of the Base

The selection of the base is arguably the most critical parameter when working with brominated thiophene esters. A base that is strong enough to promote transmetalation but mild enough to avoid significant ester hydrolysis is required.

BaseStrengthCommon Applications and Considerations
K₃PO₄ ModerateA frequently used and effective base for Suzuki couplings of brominated thiophenes.[4][5] It generally provides a good balance between reactivity and functional group tolerance.
K₂CO₃ / Na₂CO₃ ModerateCommonly used inorganic bases that are effective in many Suzuki reactions. Their solubility can be a factor, and they are often used in aqueous solvent mixtures.
KF MildAn excellent choice for substrates with base-labile groups, such as esters.[2] Powdered KF can effectively activate the boronic acid without causing significant hydrolysis.
Et₃N OrganicA mild organic base that can be used in some Suzuki couplings, particularly in micellar catalysis systems.[7]
Strong Bases (e.g., NaOH, KOH) StrongGenerally avoided for ester-containing substrates due to the high risk of hydrolysis.[6]
Solvent Systems

The choice of solvent influences the solubility of the reactants, catalyst, and base, and can impact the reaction rate and yield. Common solvent systems for Suzuki couplings of brominated thiophenes include:

  • Toluene/Water or Dioxane/Water: Biphasic solvent systems are very common and often highly effective. The aqueous phase is necessary to dissolve the inorganic base.[5]

  • DMF (Dimethylformamide): A polar aprotic solvent that can be effective for some Suzuki couplings.

  • Micellar Systems: The use of surfactants like Kolliphor EL in water can create nanoreactors that accelerate the reaction and allow it to proceed at room temperature and under aerobic conditions.[7] This approach is particularly attractive from a green chemistry perspective.

Potential Side Reactions and Mitigation Strategies

While the Suzuki coupling is a robust reaction, several side reactions can occur, leading to reduced yields and purification challenges.

  • Ester Hydrolysis: As previously discussed, this is a primary concern with thiophene esters. The use of milder bases like K₃PO₄ or KF, along with careful control of reaction temperature and time, can minimize this side reaction.

  • Protodeboronation: This is the cleavage of the C-B bond of the organoboron reagent, leading to the formation of a protonated arene.[8] This can be more prevalent with electron-rich heterocyclic boronic acids. Using a slight excess of the boronic acid and ensuring efficient transmetalation can help to mitigate this issue.

  • Homocoupling: The coupling of two organoboron reagents or two organohalides can occur, leading to the formation of symmetrical biaryls. This is often more of a problem at higher temperatures and with very active catalysts.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki cross-coupling of brominated thiophene esters. Optimization of the reaction conditions may be necessary for specific substrates.

General Protocol for Suzuki Coupling of Brominated Thiophene Esters

This protocol is adapted from literature procedures and is a good starting point for a wide range of substrates.[4][5]

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine brominated thiophene ester, boronic acid, base, and solvent. Degas Degas the reaction mixture (e.g., with argon or nitrogen). Reactants->Degas Catalyst Add the palladium catalyst. Degas->Catalyst Heat Heat the reaction to the desired temperature (e.g., 80-90 °C). Catalyst->Heat Monitor Monitor the reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Extract Dilute with an organic solvent and wash with water. Cool->Extract Dry Dry the organic layer and concentrate. Extract->Dry Purify Purify the crude product by column chromatography. Dry->Purify caption Fig. 2: General workflow for Suzuki coupling of brominated thiophene esters.

Caption: A general experimental workflow for the Suzuki coupling reaction.

Materials:

  • Brominated thiophene ester (1.0 equiv)

  • Arylboronic acid or boronic ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a reaction vessel, add the brominated thiophene ester, arylboronic acid, and base.

  • Add the solvent system to the reaction vessel.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-30 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 80-90 °C with stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Micellar Suzuki Coupling Protocol

This protocol offers a greener alternative to traditional solvent systems and can often be performed at lower temperatures.[7]

Materials:

  • Brominated thiophene (0.5 mmol)

  • Aniline boronic acid or ester (0.6 mmol)

  • Pd(dtbpf)Cl₂ (0.01 mmol)

  • Et₃N (1 mmol)

  • Kolliphor EL (1.97% in H₂O)/toluene 9:1 (2 mL)

Procedure:

  • In a reaction vial, combine the brominated thiophene, aniline boronic acid or ester, Pd(dtbpf)Cl₂, and Et₃N.

  • Add the premixed Kolliphor EL/toluene solution.

  • Stir the mixture vigorously at 60 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, add ethanol until the mixture becomes homogeneous.

  • Remove the solvents under reduced pressure.

  • Purify the residue by flash column chromatography.

Data Presentation and Analysis

The following table summarizes typical reaction conditions for the Suzuki coupling of brominated thiophene esters, compiled from various literature sources.

Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (2.5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)901225-76[5]
Pd(PPh₃)₄ (cat.)K₃PO₄ (cat.)Not specified80-9010Moderate to good[4]
Pd(dtbpf)Cl₂ (2)Et₃N (2.0)Kolliphor EL/Toluene (9:1)60188-96[7]

Conclusion

The Suzuki cross-coupling of brominated thiophene esters is a powerful and versatile tool for the synthesis of complex organic molecules for drug discovery and development. By carefully considering the choice of catalyst, base, and solvent, researchers can achieve high yields while preserving the integrity of the ester functionality. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this important transformation in the laboratory.

References

  • The Suzuki Reaction - Chem 115 Myers. Available at: [Link]

  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PubMed Central. Available at: [Link]

  • Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC - NIH. Available at: [Link]

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Available at: [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. Available at: [Link]

  • Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation | Request PDF - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air - UniMiB. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available at: [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react - ResearchGate. Available at: [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - Organic Chemistry Portal. Available at: [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - NIH. Available at: [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - ResearchGate. Available at: [Link]

  • Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - RSC Publishing. Available at: [Link]

Sources

Experimental procedure for Knoevenagel condensation with Ethyl 5-formylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Experimental Protocol for the Knoevenagel Condensation of Ethyl 5-formylthiophene-2-carboxylate with Malononitrile

Abstract

This application note provides a comprehensive, field-tested protocol for the Knoevenagel condensation of this compound with malononitrile, a key reaction in the synthesis of various pharmaceutical and materials science intermediates. We will delve into the mechanistic underpinnings of this carbon-carbon bond-forming reaction, detailing the critical role of the catalyst and reaction conditions.[1] The protocol herein is designed for robustness and high yield, with an emphasis on practical execution and safety for researchers, scientists, and drug development professionals. A detailed step-by-step procedure, including reagent quantification, reaction monitoring, product isolation, and purification, is provided.

Introduction to the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the formation of a new carbon-carbon double bond.[1][2] This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step.[3][4] The product is typically an α,β-unsaturated dicarbonyl or a related compound.[5] The versatility of the Knoevenagel condensation has led to its widespread application in the synthesis of fine chemicals, polymers, and perhaps most significantly, pharmaceutical agents.[1]

The reaction is generally catalyzed by a weak base, such as a primary, secondary, or tertiary amine.[5][6] Piperidine is a commonly employed and highly effective catalyst for this transformation.[3][6] The reaction's efficiency is influenced by several factors, including the nature of the reactants, the choice of catalyst, and the solvent system.[6]

Thiophene-containing compounds are of particular interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.[1] The condensation product of this compound and an active methylene compound, such as malononitrile, serves as a valuable scaffold for the development of novel therapeutic agents.

Reaction Mechanism and Rationale

The Knoevenagel condensation proceeds through a well-established mechanism. The catalytic cycle is initiated by the deprotonation of the active methylene compound by the basic catalyst, in this case, piperidine. This generates a resonance-stabilized carbanion (enolate). The aldehyde, this compound, is then activated by the catalyst to form a more electrophilic iminium ion. The enolate subsequently attacks the iminium ion in a nucleophilic addition step, forming a tetrahedral intermediate. Finally, a molecule of water is eliminated, and the catalyst is regenerated, yielding the desired α,β-unsaturated product.[5][7]

The choice of piperidine as the catalyst is strategic. It is a sufficiently strong base to deprotonate the active methylene compound but weak enough to avoid promoting self-condensation of the aldehyde.[3] Furthermore, its role in forming the reactive iminium intermediate accelerates the reaction rate.[7] The use of an appropriate solvent is also critical for solubilizing the reactants and facilitating the reaction.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents 1. Reagent Preparation - this compound - Malononitrile - Piperidine - Ethanol (Anhydrous) Setup 2. Reaction Setup - Combine reactants and solvent - Add catalyst Reagents->Setup Reflux 3. Reflux - Heat to reflux (approx. 78 °C) - Monitor by TLC Setup->Reflux Cooling 4. Cooling & Precipitation - Cool to room temperature - Induce precipitation Reflux->Cooling Filtration 5. Isolation - Vacuum filtration - Wash with cold ethanol Cooling->Filtration Drying 6. Drying - Dry under vacuum Filtration->Drying Recrystallization 7. Purification - Recrystallize from ethanol Drying->Recrystallization Characterization 8. Product Characterization - Melting Point - NMR Spectroscopy - IR Spectroscopy Recrystallization->Characterization

Caption: Experimental workflow for the Knoevenagel condensation.

Detailed Experimental Protocol

This protocol details the Knoevenagel condensation between this compound and malononitrile.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
This compound184.2110.01.84 g
Malononitrile66.0610.50.69 g
Piperidine85.151.00.1 mL
Ethanol (Anhydrous)46.07-25 mL
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.84 g, 10.0 mmol) and malononitrile (0.69 g, 10.5 mmol).

  • Solvent Addition: Add 25 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: To the stirred solution, add piperidine (0.1 mL, 1.0 mmol) dropwise using a syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Workup - Cooling and Precipitation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. The product may begin to precipitate. To enhance precipitation, cool the flask in an ice bath for 30 minutes.

  • Workup - Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.

  • Drying: Dry the product under vacuum to a constant weight.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from ethanol.[8]

Reaction Mechanism Diagram

G ThiopheneAldehyde This compound Iminium Iminium Ion ThiopheneAldehyde->Iminium + Piperidine Malononitrile Malononitrile Enolate Enolate Intermediate Malononitrile->Enolate + Piperidine Piperidine Piperidine (Catalyst) Adduct Tetrahedral Adduct Enolate->Adduct + Iminium Ion Product Ethyl 5-(2,2-dicyanovinyl)thiophene-2-carboxylate Adduct->Product - H2O, - Piperidine PiperidineRegen Piperidine (Regenerated) Water Water (Byproduct)

Caption: Mechanism of the piperidine-catalyzed Knoevenagel condensation.

Expected Results and Characterization

The expected product is Ethyl 5-(2,2-dicyanovinyl)thiophene-2-carboxylate. The reaction should yield a crystalline solid. The yield is typically in the range of 85-95%.

Characterization Data:

  • Appearance: Pale yellow crystalline solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals corresponding to the thiophene ring protons, the vinyl proton, and the ethyl ester protons.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals for the carbons of the thiophene ring, the ester group, the nitrile groups, and the vinyl group.

  • IR (KBr, cm⁻¹): Characteristic absorption bands for the C≡N stretch (around 2220 cm⁻¹), the C=O stretch of the ester (around 1720 cm⁻¹), and C=C stretching of the vinyl group and thiophene ring.

Safety and Handling
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Malononitrile is toxic and should be handled with care.

  • Piperidine is a corrosive and flammable liquid. Avoid contact with skin and eyes.

  • Ethanol is a flammable liquid. Keep away from open flames and ignition sources.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Inactive catalyst- Wet solvent- Insufficient reaction time- Use fresh piperidine.- Use anhydrous ethanol.- Extend the reflux time and continue to monitor by TLC.
Oily product instead of solid - Impurities present- Incomplete reaction- Attempt to induce crystallization by scratching the inside of the flask or adding a seed crystal.- Purify the oil by column chromatography.
Product difficult to filter - Very fine crystals- Allow the precipitate to stand in the mother liquor for a longer period to allow for crystal growth.- Use a filter aid such as Celite.
Multiple spots on TLC of product - Incomplete reaction- Side product formation- If the reaction is incomplete, consider extending the reaction time or adding a small amount of additional catalyst.- Purify the product by recrystallization or column chromatography to remove impurities.
Conclusion

The Knoevenagel condensation of this compound with malononitrile is a reliable and high-yielding method for the synthesis of a valuable synthetic intermediate. The protocol described in this application note is robust and has been optimized for ease of execution and high purity of the final product. Adherence to the detailed procedure and safety precautions will ensure successful and safe synthesis.

References
  • J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]

  • Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol conde... Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation reaction with piperidine as catalyst. Retrieved from [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2012). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, September 10). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Juniper Publishers. (2018, March 1). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Organic & Medicinal Chem IJ. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. Retrieved from [Link]

  • Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
  • Taylor & Francis Online. (2006, August 16). KNOEVENAGEL CONDENSATION OF ALDEHYDES WITH CYCLIC ACTIVE METHYLENE COMPOUNDS IN WATER. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2016, January 10). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. Retrieved from [Link]

Sources

Application Notes & Protocols for the Synthesis and Evaluation of a Selective COX-2 Inhibitor: Celecoxib

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis, characterization, and functional evaluation of Celecoxib, a potent and selective non-steroidal anti-inflammatory drug (NSAID) that targets the cyclooxygenase-2 (COX-2) enzyme.[1] The development of selective COX-2 inhibitors marked a significant advancement in anti-inflammatory therapy by offering a targeted approach to pain and inflammation while reducing the gastrointestinal side effects associated with non-selective NSAIDs.[1][2] This document provides a robust, two-step synthetic protocol starting from 4'-methylacetophenone, detailed methodologies for product characterization, and a validated in vitro assay to confirm the compound's selective inhibitory activity against the COX-2 enzyme. The causality behind experimental choices is explained throughout, providing a deeper understanding for researchers in medicinal chemistry and drug discovery.

Introduction: The Rationale for Selective COX-2 Inhibition

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to a variety of diseases, including arthritis and cardiovascular conditions. Prostaglandins, key mediators of inflammation, are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[2][3] In the early 1990s, the discovery of two distinct COX isoforms, COX-1 and COX-2, revolutionized the field of anti-inflammatory drug design.[1]

  • COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that maintain homeostatic functions, such as protecting the gastric mucosa and supporting platelet aggregation.[1]

  • COX-2: An inducible enzyme that is significantly upregulated at sites of inflammation.[4]

Traditional NSAIDs inhibit both isoforms, which alleviates inflammation but can lead to gastrointestinal issues by disrupting the protective functions of COX-1. Celecoxib was designed to selectively inhibit COX-2, thereby providing potent anti-inflammatory and analgesic effects while sparing the gastroprotective functions of COX-1.[2][5] Its chemical structure, a diaryl-substituted pyrazole with a sulfonamide side chain, allows it to bind effectively to the larger, more flexible active site of the COX-2 enzyme.[1][2]

Mechanism of Action: The COX-2 Signaling Pathway

Celecoxib exerts its anti-inflammatory, analgesic, and antipyretic effects by preventing the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.[4][5] This is achieved through the selective, reversible inhibition of the COX-2 enzyme.[1] The polar sulfonamide group on Celecoxib is a key feature, as it binds to a hydrophilic region near the COX-2 active site, a feature not present in COX-1, which contributes to its selectivity.[1][3]

COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme (Upregulated by Inflammatory Stimuli) Arachidonic_Acid->COX2 Conversion PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Promotes Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: Simplified signaling pathway of Celecoxib's mechanism of action.

Synthetic Protocol: A Two-Step Approach to Celecoxib

The most common and efficient synthesis of Celecoxib involves a two-step process: a Claisen condensation to form a key β-dicarbonyl intermediate, followed by a cyclocondensation reaction to construct the central pyrazole ring.[1][6]

Step 1: Claisen Condensation to Synthesize 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

This reaction forms a β-diketone intermediate through the condensation of an ester and a ketone.

  • Reagents: 4'-Methylacetophenone, Ethyl trifluoroacetate, Sodium methoxide, Toluene, Hydrochloric acid.

  • Protocol:

    • To a flask containing sodium methoxide (25.6 g), add toluene (105 ml).[7]

    • Add a solution of 4'-methylacetophenone (50 g) in toluene (52 ml) to the flask over 30 minutes at 20-25°C. Stir for an additional 30 minutes.[7]

    • Slowly add a solution of ethyl trifluoroacetate (56.8 g) in toluene (52 ml) over 1 hour at 20-25°C.[7]

    • Heat the reaction mixture to approximately 110°C and maintain for 24 hours.[7]

    • Cool the mixture to 30°C and pour it into a flask containing 3N aqueous hydrochloric acid (210 ml) to neutralize the base and quench the reaction.[7]

    • Separate the organic and aqueous layers. Extract the aqueous layer twice with toluene (50 ml each).[7]

    • Combine all organic layers and wash twice with water (50 ml each).

    • Remove the solvent under vacuum to yield the crude product, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

Scientist's Note: The Claisen condensation is a base-catalyzed carbon-carbon bond-forming reaction. Sodium methoxide acts as a strong base to deprotonate the α-carbon of 4'-methylacetophenone, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent workup with acid is crucial to protonate the resulting alkoxide and afford the desired β-diketone.

Step 2: Cyclocondensation to Synthesize Celecoxib

The final step forms the pyrazole ring of Celecoxib through the reaction of the β-diketone with 4-hydrazinylbenzenesulfonamide hydrochloride.[6]

  • Reagents: 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, 4-Hydrazinylbenzenesulfonamide hydrochloride, Methanol.

  • Protocol:

    • In a suitable reaction vessel, combine 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (10.5 g) and 4-hydrazinylbenzenesulfonamide hydrochloride (10.5 g).[7]

    • Add ethyl acetate (50 ml) and water (50 ml) as the solvent system.[7]

    • Heat the mixture to 75-80°C and stir vigorously for 5 hours.[7]

    • Cool the reaction mixture to 0-5°C and continue stirring for 1 hour to facilitate precipitation.[7]

    • Filter the separated solid, wash thoroughly with water (150 ml), and dry to yield crude Celecoxib.[7]

    • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as toluene or an ethyl acetate/heptane mixture to yield pure Celecoxib.[1][7]

Scientist's Note: This reaction is a classic example of pyrazole synthesis via condensation. The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring. The reaction is typically acid-catalyzed, but in this case, the hydrochloride salt of the hydrazine provides the necessary acidic environment.

Synthesis_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclocondensation cluster_purification Purification A 4'-Methylacetophenone + Ethyl trifluoroacetate B Reaction with Sodium Methoxide in Toluene A->B C Acidic Workup (HCl) B->C D Intermediate: β-Diketone C->D F Reaction in Methanol at 65°C D->F E 4-Hydrazinylbenzene- sulfonamide HCl E->F G Cooling & Precipitation H Crude Celecoxib G->H I Recrystallization (Toluene or EtOAc/Heptane) H->I J Pure Celecoxib I->J

Sources

Laboratory-Scale Synthesis of Halogenated 2-Thiophenecarboxylic Acids: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides detailed laboratory-scale protocols for the preparation of key halogenated 2-thiophenecarboxylic acids, including 5-chloro-, 5-bromo-, and 5-iodo-2-thiophenecarboxylic acid. These compounds are pivotal building blocks in medicinal chemistry and materials science. This document offers an in-depth exploration of various synthetic strategies, elucidating the mechanistic rationale behind procedural choices and providing practical, field-tested protocols for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Halogenated Thiophenes

Halogenated 2-thiophenecarboxylic acids are a critical class of heterocyclic compounds widely utilized as versatile intermediates in the synthesis of pharmaceuticals and functional materials. The presence of a halogen atom on the thiophene ring not only serves as a handle for further functionalization through cross-coupling reactions but also modulates the electronic properties and biological activity of the final molecule. For instance, 5-chlorothiophene-2-carboxylic acid is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban[1]. The ability to selectively introduce chlorine, bromine, or iodine at specific positions of the 2-thiophenecarboxylic acid scaffold is therefore of paramount importance for the efficient construction of complex molecular architectures.

This guide presents a selection of robust and reproducible laboratory-scale methods for the synthesis of mono-halogenated 2-thiophenecarboxylic acids, with a focus on the commonly sought-after 5-halo derivatives. The protocols are designed to be self-validating, with clear explanations of the underlying chemical principles to ensure both success and safety in the laboratory.

Mechanistic Overview: Electrophilic Aromatic Substitution on the Thiophene Ring

The halogenation of 2-thiophenecarboxylic acid predominantly proceeds via an electrophilic aromatic substitution (EAS) mechanism. The thiophene ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles[2]. The carboxylic acid group at the 2-position is an electron-withdrawing group and, in benzene chemistry, would typically be a meta-director. However, in the five-membered thiophene ring, the directing effects are more complex. The sulfur atom's lone pairs can stabilize the intermediate carbocation (the sigma complex or arenium ion) formed during electrophilic attack, particularly at the C5 position (alpha to the sulfur). This directing effect of the heteroatom often overrides the deactivating effect of the carboxylic acid group, leading to preferential substitution at the 5-position.

The general mechanism for the electrophilic halogenation of 2-thiophenecarboxylic acid is depicted below.

Electrophilic Aromatic Substitution Thiophene 2-Thiophenecarboxylic Acid SigmaComplex Sigma Complex (Arenium Ion) Thiophene->SigmaComplex Electrophilic Attack Electrophile E+ Electrophile->SigmaComplex Product Halogenated 2-Thiophenecarboxylic Acid SigmaComplex->Product -H+ One-Pot Synthesis of 5-Chloro-2-thiophenecarboxylic Acid Start 2-Thiophenecarboxaldehyde Intermediate 5-Chloro-2-thiophenecarboxaldehyde (in situ) Start->Intermediate Chlorinating Agent (e.g., Cl2) Product 5-Chloro-2-thiophenecarboxylic Acid Intermediate->Product Oxidation (e.g., Cl2, NaOH)

Caption: One-Pot Synthesis Workflow.

Protocol:

Materials:

  • 2-Thiophenecarboxaldehyde

  • Chlorinating agent (e.g., chlorine gas or sulfuryl chloride)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl, 30%)

  • Ethanol

  • Water

  • Standard laboratory glassware (round-bottom flask, dropping funnel, gas inlet tube, condenser, etc.)

  • Stirring and cooling apparatus

Procedure:

  • Chlorination: In a suitable round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a thermometer, dissolve 2-thiophenecarboxaldehyde in a suitable solvent. Cool the solution to -5 to 0 °C.

  • Slowly introduce the chlorinating reagent (e.g., chlorine gas) while maintaining the temperature between 15 and 30 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Oxidation: In a separate flask, prepare a pre-cooled solution of 20% sodium hydroxide. Slowly add the reaction mixture from the chlorination step to the sodium hydroxide solution, ensuring the temperature does not exceed 30 °C.

  • After the addition is complete, cool the mixture and slowly introduce chlorine gas, maintaining the temperature between 15 and 30 °C. Continue the reaction for several hours.

  • Work-up: Upon completion (monitored by TLC or HPLC), cool the reaction mixture to 5-10 °C and quench by adding a 10% aqueous solution of sodium sulfite until a starch-potassium iodide test paper no longer changes color.[1]

  • Add dichloromethane to extract any organic impurities. Separate the aqueous layer.

  • Precipitation: To the aqueous layer, slowly add 30% hydrochloric acid to adjust the pH to 1-2. A white solid of 5-chloro-2-thiophenecarboxylic acid will precipitate.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the pure product.[3] Dry the purified product under vacuum.

Synthesis of 5-Bromo-2-thiophenecarboxylic Acid

The direct bromination of 2-thiophenecarboxylic acid is a common and effective method for the synthesis of 5-bromo-2-thiophenecarboxylic acid. This electrophilic aromatic substitution reaction can be carried out using either elemental bromine or N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like glacial acetic acid.[1]

Direct Bromination of 2-Thiophenecarboxylic Acid

This protocol outlines the direct bromination using bromine in glacial acetic acid.

Direct Bromination of 2-Thiophenecarboxylic Acid Start 2-Thiophenecarboxylic Acid Product 5-Bromo-2-thiophenecarboxylic Acid Start->Product Br₂ or NBS Glacial Acetic Acid

Caption: Direct Bromination Workflow.

Protocol:

Materials:

  • 2-Thiophenecarboxylic acid

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-thiophenecarboxylic acid in glacial acetic acid.

  • Bromination: Prepare a solution of bromine (or NBS) in glacial acetic acid. Slowly add the bromine solution to the stirred solution of 2-thiophenecarboxylic acid at room temperature. The reaction is exothermic, and the temperature should be monitored and controlled.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure the completion of the reaction.[1]

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing cold water. A precipitate of crude 5-bromo-2-thiophenecarboxylic acid will form.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid and inorganic byproducts. The crude product can be further purified by recrystallization from an ethanol-water mixture to yield the pure 5-bromo-2-thiophenecarboxylic acid.[1] Dry the purified product under vacuum.

Synthesis of 5-Iodo-2-thiophenecarboxylic Acid

The iodination of 2-thiophenecarboxylic acid can be achieved through several methods. A common approach involves the use of N-iodosuccinimide (NIS) as the iodinating agent, often in the presence of an acid catalyst. An alternative route is the hydrolysis of a pre-formed 5-iodo-2-thiophenecarboxylate ester.

Hydrolysis of Methyl 5-Iodothiophene-2-carboxylate

This method provides a high-yielding route to the desired product from its corresponding methyl ester.[4]

Hydrolysis of Methyl 5-Iodothiophene-2-carboxylate Start Methyl 5-Iodothiophene-2-carboxylate Product 5-Iodo-2-thiophenecarboxylic Acid Start->Product LiOH, THF/H₂O

Caption: Ester Hydrolysis Workflow.

Protocol:

Materials:

  • Methyl 5-iodothiophene-2-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl) or other suitable acid

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Stirring apparatus

Procedure:

  • Reaction Setup: To a solution of methyl 5-iodothiophene-2-carboxylate in tetrahydrofuran, add an aqueous solution of lithium hydroxide.

  • Hydrolysis: Stir the reaction mixture at room temperature for approximately 4 hours.[4]

  • Work-up: After the reaction is complete, adjust the pH to 4 with a suitable acid (e.g., dilute HCl).

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 5-iodo-2-thiophenecarboxylic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Comparative Data of Halogenated 2-Thiophenecarboxylic Acids

The following table summarizes key physical and spectroscopic data for the synthesized 5-halogenated 2-thiophenecarboxylic acids.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
5-Chloro-2-thiophenecarboxylic acid C₅H₃ClO₂S162.59 [5]150-1547.65 (d, 1H), 7.05 (d, 1H)162.1, 138.2, 133.5, 131.8, 127.2
5-Bromo-2-thiophenecarboxylic acid C₅H₃BrO₂S207.05141-144 [6]7.63 (d, 1H), 7.11 (d, 1H) [6]162.5, 137.8, 134.5, 131.2, 118.9
5-Iodo-2-thiophenecarboxylic acid C₅H₃IO₂S254.04 [7]145-1497.43 (d, 1H), 7.35 (d, 1H) [8]163.0, 143.5, 138.1, 132.5, 80.5

Note: NMR data are approximate and may vary depending on the solvent and instrument used.

Safety and Handling Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Halogenating agents such as bromine and chlorine gas are corrosive and toxic. Handle with extreme care and have appropriate quenching agents readily available.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note has provided detailed, practical protocols for the laboratory-scale synthesis of 5-chloro-, 5-bromo-, and 5-iodo-2-thiophenecarboxylic acids. By understanding the underlying reaction mechanisms and adhering to the described procedures, researchers can reliably access these important synthetic intermediates. The presented methods offer a solid foundation for further exploration and application of these versatile building blocks in the fields of drug discovery and materials science.

References

  • iChemical. (n.d.). 5-bromo-thiophene-2-carboxylic acid, CAS No. 7211-63-9. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis of 5-Chloro-2-thiophenecarboxylic Acid: A Versatile Building Block. Retrieved from [Link]

  • Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • Beilstein Journals. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-thiophenecarboxylic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Iodo-thiophene-2-carboxylic acid. Retrieved from [Link]

  • iChemical. (n.d.). 5-bromo-thiophene-2-carboxylic acid, CAS No. 7311-63-9. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Iodo-thiophene-2-carboxylic acid. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-formylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] In the context of synthesizing Ethyl 5-formylthiophene-2-carboxylate, this reaction involves the formylation of ethyl thiophene-2-carboxylate. The thiophene ring, being an electron-rich heterocycle, is susceptible to electrophilic substitution, and the Vilsmeier-Haack reaction provides an efficient means to introduce a formyl group.[3][4]

Troubleshooting Guide

This section is designed to help you navigate and resolve common issues that may arise during the synthesis of this compound via the Vilsmeier-Haack reaction.

Low or No Product Yield

Question: My reaction is showing low to no formation of the desired this compound. What are the potential causes and how can I rectify this?

Answer: Low or non-existent product yield is a frequent challenge and can stem from several factors related to the Vilsmeier reagent, reaction conditions, or the starting material itself.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is formed in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[5] This reagent is highly sensitive to moisture.

    • Solution: Ensure that all glassware is rigorously dried before use. Use anhydrous DMF and a fresh, unopened bottle of POCl₃, or distill the POCl₃ if its quality is uncertain.[5] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Insufficient Reaction Temperature: While the initial formation of the Vilsmeier reagent is exothermic and often requires cooling, the subsequent electrophilic substitution on the thiophene ring may necessitate heating to proceed at an adequate rate.[6]

    • Solution: After the addition of ethyl thiophene-2-carboxylate at a lower temperature (typically 0-10 °C), allow the reaction mixture to gradually warm to room temperature. Subsequently, heating the mixture, for instance to 40-50 °C, can significantly improve the reaction rate and yield.[5] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal heating time.

  • Substrate Purity: The purity of the starting material, ethyl thiophene-2-carboxylate, is paramount. Impurities can interfere with the reaction, leading to side products or inhibiting the desired transformation.

    • Solution: Verify the purity of your starting material using appropriate analytical techniques (e.g., NMR, GC-MS). If necessary, purify the ethyl thiophene-2-carboxylate by distillation or chromatography before proceeding with the formylation reaction.

Formation of Multiple Products

Question: My TLC analysis shows multiple spots in addition to the desired product. What are the likely side reactions, and how can I minimize them?

Answer: The observation of multiple products indicates the occurrence of side reactions. In the context of the Vilsmeier-Haack formylation of ethyl thiophene-2-carboxylate, the primary concerns are di-formylation and the formation of regioisomers.

  • Di-formylation: The thiophene ring is activated towards electrophilic substitution. If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, a second formyl group can be introduced onto the ring.

    • Solution: Carefully control the stoichiometry of the reagents. A molar ratio of approximately 1:1 to 1.5:1 of the Vilsmeier reagent to the ethyl thiophene-2-carboxylate is a good starting point for optimization.[6] Adding the Vilsmeier reagent dropwise to a solution of the thiophene substrate can help to prevent localized high concentrations of the formylating agent.[6]

  • Regioisomer Formation: While formylation is expected to occur predominantly at the 5-position of the ethyl thiophene-2-carboxylate due to the directing effect of the ester group, small amounts of other isomers may form.

    • Solution: Optimizing the reaction temperature can enhance regioselectivity, with lower temperatures generally favoring the formation of the desired 5-formyl isomer.[5] The choice of solvent can also play a role in directing the substitution.

Difficult Product Isolation and Purification

Question: I'm having trouble isolating a pure product from the reaction mixture. What are the best practices for work-up and purification?

Answer: Effective product isolation is critical for obtaining a high yield of pure this compound.

  • Incomplete Hydrolysis: The reaction is typically quenched by pouring the mixture into ice water to hydrolyze the intermediate iminium salt to the final aldehyde. Incomplete hydrolysis can lead to purification difficulties.

    • Solution: Ensure complete hydrolysis by stirring the quenched reaction mixture vigorously.[5] After hydrolysis, the mixture is often neutralized or made slightly basic before extraction.

  • Emulsion Formation: During the aqueous work-up and extraction with an organic solvent, emulsions can form, making phase separation challenging.

    • Solution: To break up emulsions, the addition of a saturated brine solution during the extraction process is often effective.[5]

  • Purification Strategy: Column chromatography is a common and effective method for purifying the final product.

    • Solution: A silica gel column using a gradient of ethyl acetate in hexane is typically suitable for separating the desired product from unreacted starting material and byproducts. The appropriate solvent system should be determined by preliminary TLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the role of each reagent in the Vilsmeier-Haack reaction?

A1:

  • N,N-Dimethylformamide (DMF): Serves as the source of the formyl group.[3]

  • Phosphorus oxychloride (POCl₃): Activates the DMF to form the electrophilic Vilsmeier reagent.[1][3]

  • Ethyl thiophene-2-carboxylate: The substrate that undergoes electrophilic formylation.

Q2: Are there any safety precautions I should be aware of when performing this reaction?

A2: Yes, the Vilsmeier-Haack reaction involves hazardous materials. POCl₃ is highly corrosive and reacts violently with water.[6] The reaction should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The quenching step with ice water should be performed slowly and cautiously to control the exothermic reaction.[6]

Q3: Can I use other formylating agents for this synthesis?

A3: While the Vilsmeier-Haack reaction is a standard and effective method, other formylation techniques exist. For instance, metalation of the thiophene ring followed by reaction with a formylating agent like DMF is another approach.[7] However, the Vilsmeier-Haack reaction is often preferred due to its operational simplicity and the use of readily available and relatively inexpensive reagents.[5]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting material, you can observe the consumption of the starting material and the formation of the product. This allows for the determination of the optimal reaction time.[6]

Experimental Protocol: Vilsmeier-Haack Formylation of Ethyl thiophene-2-carboxylate

This protocol provides a general procedure for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials and Equipment
  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Heating mantle

  • Ethyl thiophene-2-carboxylate

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure
  • Vilsmeier Reagent Formation:

    • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, place anhydrous DMF (3 equivalents).

    • Cool the flask to 0-5 °C in an ice bath.

    • Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[5]

  • Formylation Reaction:

    • To the freshly prepared Vilsmeier reagent, add ethyl thiophene-2-carboxylate (1 equivalent) dropwise via the dropping funnel, while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours.[5]

    • Monitor the progress of the reaction by TLC.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to obtain this compound as the final product.

Data Summary
ParameterTypical Value/Range
Molar Ratio (POCl₃:DMF:Substrate) 1.2 : 3 : 1
Reaction Temperature 0-10 °C (addition), 40-50 °C (reaction)
Reaction Time 2-4 hours
Typical Yield 60-80% (post-purification)
Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process.

Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0-10 °C POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Substrate Ethyl thiophene-2-carboxylate Substrate->ReactionMix 0-10 °C, then 40-50 °C Quench Quench with Ice Water ReactionMix->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: Workflow for the synthesis of this compound.

References

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Retrieved from [Link]

  • (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • ResearchGate. (1970, October). Formyl and Acyl Derivatives of Thiophenes and their Reactions. Retrieved from [Link]

  • ResearchGate. (2024, December). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. Retrieved from [Link]

  • Reddit. (2024, March 20). Vilsmeier Haack Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Reddit. (2025, August 1). Vilsmeier-Haack. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • Google Patents. (n.d.). CA2108737A1 - Process for production of 2-thiophene aldehydes.
  • SciSpace. (n.d.). A Simple One-pot Procedure for the Synthesis of Certain Substituted Thiophene Aldehydes and Ketones. Retrieved from [Link]

  • Manasagangotri Physics. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. Retrieved from [Link]

  • (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Semantic Scholar. (1987, November 24). Formyl and Acyl Derivatives of Thiophenes and their Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-thenaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
  • (2026, January 7). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Retrieved from [Link]

  • Open Access Journals. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]

  • Google Patents. (n.d.). CN104529935A - Method for synthesizing high-purity ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate.
  • Google Patents. (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.

Sources

Technical Support Center: Purification of Crude Ethyl 5-formylthiophene-2-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Ethyl 5-formylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the column chromatography purification of this compound. The information herein is structured to offer not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot and optimize your separations effectively.

I. Understanding the Molecule and the Molar Challenges

This compound is a moderately polar molecule, characterized by the presence of both an electron-withdrawing aldehyde group and an ester functionality on the thiophene ring.[1][2][3] These features dictate its behavior on a polar stationary phase like silica gel. The primary purification challenge often arises from separating the desired product from unreacted starting materials, such as ethyl thiophene-2-carboxylate, and various byproducts from the formylation reaction (e.g., Vilsmeier-Haack reaction), which may have similar polarities.[4][5][6][7]

A crucial, yet often overlooked, aspect is the potential for on-column degradation. The aldehyde group can be susceptible to oxidation or other transformations on the slightly acidic surface of silica gel, particularly with prolonged exposure.[8][9][10][11][12]

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Question 1: I'm seeing poor separation between my product and a closely-eluting impurity on the TLC plate. How can I improve the resolution on the column?

Answer:

Achieving good separation between spots with a small difference in retention factor (Rf) is a common hurdle. Here’s a systematic approach to enhancing resolution:

  • Optimize the Solvent System: The choice of eluent is paramount. For this compound, a common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[13][14]

    • Fine-Tune Polarity: If your Rf is too high (e.g., > 0.4), decrease the proportion of the polar solvent (ethyl acetate).[15] Conversely, if the Rf is too low (e.g., < 0.15), incrementally increase the polar solvent concentration.[15] Aim for a target Rf of 0.2-0.3 for your product on the TLC plate to ensure good separation on the column.[16]

    • Explore Different Solvent Systems: If a hexane/ethyl acetate system is not providing adequate separation, consider alternatives. Dichloromethane (DCM) can be a good substitute for ethyl acetate, offering different selectivity.[13] A DCM/hexane system might alter the elution order or improve the separation of certain impurities.

  • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can significantly improve separation.[17]

    • Start with a less polar solvent system to allow the less polar compounds to elute first.

    • Gradually increase the polarity of the eluent to then elute your target compound, leaving the more polar impurities behind on the column.[16] This technique sharpens the elution bands and can resolve compounds that co-elute under isocratic conditions.

  • Column Dimensions: A longer and narrower column will generally provide better resolution than a short and wide one, as it increases the number of theoretical plates for the separation.

Question 2: My product seems to be smearing or "tailing" down the column, leading to broad fractions and poor purity. What causes this and how can I fix it?

Answer:

Peak tailing is often indicative of undesirable secondary interactions between your compound and the stationary phase, or issues with the sample application and mobile phase.

  • Acid-Base Interactions: The silanol groups (Si-OH) on the surface of silica gel are weakly acidic and can strongly interact with basic or even moderately polar compounds, causing tailing.[10][18]

    • Solution: While this compound is not strongly basic, impurities from the reaction might be. Adding a small amount of a modifier to your eluent can mitigate these interactions. For acidic compounds, adding a small percentage of acetic acid (e.g., 0.1-1%) can improve peak shape.[10] For basic impurities, a small amount of triethylamine (e.g., 0.1-1%) can be beneficial.[10][16]

  • Overloading the Column: Applying too much crude material to the column is a common cause of tailing and poor separation.

    • Rule of Thumb: A general guideline for sample loading on silica gel is 1:20 to 1:100 (sample to silica) by weight, depending on the difficulty of the separation. For challenging separations, use less sample.

  • Sample Dissolution Solvent: Dissolving your crude sample in a solvent that is too polar relative to your starting mobile phase can cause band broadening.[19]

    • Best Practice: Dissolve your sample in the minimum amount of the mobile phase itself. If the sample is not soluble in the mobile phase, use the least polar solvent in which it is soluble, and keep the volume to a minimum.[20]

Question 3: I ran my column, but the yield of the purified product is very low. Where could my compound have gone?

Answer:

Low recovery can be frustrating and can stem from several factors, from on-column degradation to incomplete elution.

  • On-Column Decomposition: As mentioned, aldehydes can be sensitive to the acidic nature of silica gel.[8][9]

    • Test for Stability: Before running a large-scale column, you can test the stability of your compound on silica. Spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots, which would indicate degradation.[8]

    • Mitigation: If your compound is degrading, you can use deactivated silica gel (e.g., by pre-treating with triethylamine) or consider an alternative stationary phase like alumina.[12][16] Running the column more quickly (flash chromatography) can also minimize the contact time with the silica.

  • Irreversible Adsorption: Highly polar impurities or even the product itself can bind very strongly to the silica gel and may not elute with your chosen solvent system.

    • "Stripping" the Column: After you have collected your desired fractions, flush the column with a much more polar solvent, such as 100% ethyl acetate or even a mixture containing methanol (e.g., 5-10% methanol in DCM).[13] Collect these fractions and analyze them by TLC to see if your product was retained.

  • Co-elution with an Unseen Impurity: Your product might be co-eluting with an impurity that is not visible under UV light.

    • Alternative Visualization: Use a universal TLC stain, such as potassium permanganate or phosphomolybdic acid, to visualize any non-UV active compounds.[10]

Question 4: I'm having trouble with the initial sample loading. My compound is not very soluble in my mobile phase. What is the best way to load my sample onto the column?

Answer:

Proper sample loading is critical for a good separation. If your compound has low solubility in the eluent, a "dry loading" technique is highly recommended.[15][21]

  • Dry Loading Protocol:

    • Dissolve your crude sample in a suitable volatile solvent (e.g., dichloromethane or acetone) in a round-bottom flask.

    • Add a small amount of silica gel (typically 2-3 times the mass of your crude sample) to the flask.

    • Thoroughly mix the slurry to ensure the sample is evenly adsorbed onto the silica.

    • Carefully remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

    • Gently add this powder to the top of your packed column.

This method prevents the issues associated with using a strong, polar solvent for dissolution and ensures a narrow, even band of sample at the start of the chromatography.[19][20]

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of this compound?

A good starting point is a 20-30% ethyl acetate in hexanes mixture.[13][22] From there, you can adjust the ratio to achieve the desired Rf value of 0.2-0.3 for your product.

Q2: How do I pack a column to avoid cracks and channels that ruin the separation?

The "slurry packing" method is generally the most reliable. First, fill the column about halfway with your initial, least polar eluent. Then, in a separate beaker, make a slurry of your silica gel in the same eluent. Pour this slurry into the column in a single, continuous motion. Gently tap the column to dislodge any air bubbles and allow the silica to settle. Once settled, open the stopcock to drain some of the solvent, but never let the solvent level drop below the top of the silica bed.

Q3: Can I reuse my column silica gel?

While technically possible for very simple, routine separations of the same compound, it is generally not recommended. Impurities from previous runs can remain on the silica and contaminate subsequent purifications. For research and development purposes where purity is critical, always use fresh silica gel.

Q4: My compound is a solid. Does that affect the purification?

The physical state of the crude material at room temperature does not significantly impact the column chromatography process itself. The key is to ensure it is fully dissolved for either liquid or dry loading as described above.

IV. Experimental Protocol and Data

Table 1: Recommended Parameters for Column Chromatography Purification

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for moderately polar compounds.
Mobile Phase (Eluent) Gradient of Hexane and Ethyl AcetateAllows for the separation of compounds with a range of polarities.
TLC Analysis 20-30% Ethyl Acetate in HexaneTo determine the optimal starting and ending eluent compositions.
Sample Loading Dry LoadingIdeal for compounds with limited solubility in the mobile phase, ensuring a narrow starting band.[19][21]
Column Dimensions ~50:1 height-to-diameter ratioProvides a good balance between separation efficiency and run time.
Flow Rate ~2 inches/minute (Flash Chromatography)A faster flow rate reduces the time the compound spends on the column, minimizing potential degradation.

Step-by-Step Protocol for Purification:

  • TLC Analysis: Develop a TLC plate of your crude material using a 20% ethyl acetate in hexanes solution. Visualize under UV light and identify the spot corresponding to your product. Adjust the solvent ratio until the product Rf is approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in 100% hexanes and pack your column. Allow the silica to settle and drain the excess solvent until it is just above the silica bed. Add a thin layer of sand to protect the silica surface.

  • Sample Preparation (Dry Loading): Dissolve your crude this compound in a minimal amount of dichloromethane. Add silica gel (2-3x the mass of your crude material) and remove the solvent via rotary evaporation to obtain a dry powder.

  • Sample Loading: Carefully add the dry-loaded sample to the top of the packed column. Add another thin layer of sand on top of the sample.

  • Elution:

    • Begin eluting with 100% hexanes to remove any very non-polar impurities.

    • Gradually increase the percentage of ethyl acetate in the mobile phase (e.g., 5%, 10%, 15%, 20% ethyl acetate in hexanes).

    • Collect fractions and monitor them by TLC.

  • Fraction Analysis and Product Isolation: Combine the fractions that contain your pure product. Remove the solvent under reduced pressure to obtain the purified this compound.

V. Visualizing the Workflow

Diagram 1: Troubleshooting Logic for Poor Separation

G A Poor Separation (Close Rf values) B Optimize Solvent System A->B E Employ Gradient Elution A->E F Increase Column Length A->F C Fine-tune Polarity (Adjust Hexane/EtOAc ratio) B->C D Try Alternative Solvents (e.g., DCM/Hexane) B->D G Improved Resolution C->G D->G E->G F->G G cluster_0 Dry Loading cluster_1 Liquid Loading A Dissolve Crude in Volatile Solvent B Add Silica Gel A->B C Evaporate Solvent B->C D Load Dry Powder onto Column C->D E Dissolve Crude in Minimal Mobile Phase F Pipette Solution onto Column E->F Start Crude Product Start->A Start->E

Sources

Side product formation in the formylation of thiophene esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of thiophene esters. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation in their synthetic workflows. The formylation of thiophene rings, particularly those bearing ester functionalities, is a cornerstone reaction for building complexity in many pharmaceutical and materials science applications. However, the reaction is not without its challenges, with side product formation being a common hurdle.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common experimental issues. Our approach is rooted in mechanistic principles to not only solve immediate problems but also to empower you to proactively optimize your reaction conditions.

Troubleshooting Guide: Diagnosing and Solving Common Side Reactions

This section addresses specific problems you may encounter during the formylation of thiophene esters, most commonly via the Vilsmeier-Haack reaction.

Q1: My reaction is producing a mixture of regioisomers. How can I improve selectivity for the desired product?

This is the most frequent challenge. The position of the incoming formyl group is dictated by a delicate balance of electronic and steric effects.

Core Principles: Electrophilic aromatic substitution on a thiophene ring preferentially occurs at the C2 or C5 positions due to superior resonance stabilization of the cationic intermediate (the sigma complex) compared to attack at C3 or C4.[1][2] The presence of an ester, an electron-withdrawing group (EWG), deactivates the ring but its directing influence is key.

Troubleshooting Steps:

  • Analyze Your Substrate:

    • For 2-Thiophene Esters: The ester at C2 deactivates the ring, but the primary site of electrophilic attack is still the electronically favored C5 position. However, if the C5 position is sterically hindered, or if reaction conditions are aggressive, formylation can occur at the C4 position.

    • For 3-Thiophene Esters: The situation is more complex. The C2 position is the most electronically activated site.[3] However, the C5 position is also activated and less sterically hindered by the adjacent ester. The choice of formylating agent can significantly influence the C2/C5 product ratio.[3]

  • Modify the Vilsmeier Reagent: The steric bulk of the Vilsmeier reagent can be modulated to influence regioselectivity.[3]

    • For C5-selectivity on 3-substituted thiophenes: Using a bulkier, planar aromatic formamide (e.g., N-formylindoline) instead of DMF can favor attack at the less hindered C5 position.[3]

    • For C2-selectivity on 3-substituted thiophenes: A smaller Vilsmeier reagent, generated from DMF or N-formylpyrrolidine, will preferentially attack the more electronically activated C2 position.[3]

  • Control Reaction Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can enhance selectivity by favoring the kinetically controlled product, which is typically the one arising from attack at the most electronically activated position.

Q2: The reaction mixture turned dark brown/black, and my yield is very low. What is causing this decomposition?

A dark reaction color is a strong indicator of substrate or product decomposition and polymerization, often caused by overly harsh reaction conditions.

Core Principles: The Vilsmeier-Haack reagent is generated from a formamide (like DMF) and a dehydrating agent, typically phosphorus oxychloride (POCl₃).[4][5][6] The reaction is exothermic and the reagent, while a relatively weak electrophile, can be aggressive at higher temperatures or concentrations.

Troubleshooting Steps:

  • Check Reagent Stoichiometry and Addition:

    • Ensure no more than 1.2-1.5 equivalents of POCl₃ are used. A large excess can lead to uncontrolled side reactions.

    • Add the POCl₃ to the DMF slowly and at a low temperature (e.g., 0 °C) to allow for controlled formation of the Vilsmeier reagent and to dissipate heat.[7]

    • Add the thiophene ester substrate solution dropwise to the pre-formed Vilsmeier reagent, maintaining a low temperature.

  • Strict Temperature Control: Do not let the reaction temperature rise uncontrollably. A reaction that is sluggish at room temperature may need to be gently heated (e.g., to 40-60 °C), but this should be done cautiously and with careful monitoring. For many sensitive substrates, running the reaction at room temperature or below for a longer period is preferable.

  • Ensure Anhydrous Conditions: Water reacts violently with POCl₃ and will quench the Vilsmeier reagent. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Proper Quenching: The reaction must be carefully quenched. Pouring the reaction mixture onto ice and then adding a base (like saturated sodium bicarbonate solution or sodium acetate) is a standard and effective method to hydrolyze the intermediate iminium salt and neutralize excess acid.[4][7]

Q3: I've isolated a chlorinated byproduct. How did this happen and how can I prevent it?

Unwanted chlorination is a known, albeit less common, side reaction of the Vilsmeier-Haack formylation, particularly with activated heterocyclic systems.

Core Principles: Under more drastic conditions (e.g., high temperatures, prolonged reaction times), the Vilsmeier reagent can act as a source of electrophilic chlorine. For some substrates, such as 3-methoxybenzo[b]thiophene, formylation at moderate temperatures yields the expected aldehyde, but more forceful conditions lead to the 3-chloro-2-formyl product.[8] This suggests a competing reaction pathway where the chloroiminium ion or a related species acts as a chlorinating agent.

Troubleshooting Steps:

  • Reduce Reaction Temperature and Time: This is the most effective way to minimize chlorination. Monitor the reaction by TLC or LCMS and stop it as soon as the starting material is consumed.

  • Use an Alternative Formylation Method: If chlorination remains a persistent issue, consider a non-chlorine-based formylation method, such as lithiation followed by quenching with DMF.[3] This two-step procedure avoids the use of POCl₃ entirely.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and its active electrophile?

The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[5] The reaction uses a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halide, typically phosphorus oxychloride (POCl₃).[9] These two components react in situ to form a chloroiminium ion, known as the Vilsmeier reagent , which is the true electrophile in the reaction.[6] The aromatic ring attacks this reagent, and subsequent hydrolysis during workup yields the final aldehyde product.[4]

Vilsmeier_Reagent_Formation cluster_reagent Reagent Formation cluster_reaction Electrophilic Substitution DMF DMF (N,N-Dimethylformamide) Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) Product Aryl Aldehyde Thiophene Thiophene Ester Intermediate Iminium Salt Intermediate Thiophene->Intermediate + Vilsmeier Reagent Intermediate->Product Hydrolysis (Workup)

Caption: Formation of the Vilsmeier reagent and its reaction pathway.

Q2: Are there alternative methods for formylating thiophene esters?

Yes, several other methods can be effective, especially when the Vilsmeier-Haack reaction gives poor results.

MethodFormylating Agent / ReagentsTypical ConditionsKey Advantages & Disadvantages
Vilsmeier-Haack DMF / POCl₃0 °C to 80 °CPro: Well-established, uses common reagents.[7] Con: Can have regioselectivity issues; risk of decomposition.
Lithiation-Formylation 1. n-BuLi or LDA 2. DMF-78 °C to 0 °CPro: Excellent regioselectivity based on site of lithiation. Con: Requires cryogenic temperatures; incompatible with acidic protons.[3][10]
Rieche Formylation Dichloromethyl methyl ether / TiCl₄0 °C to RTPro: Can provide different regioselectivity.[3] Con: Uses highly reactive and toxic reagents (TiCl₄).
Duff Reaction Hexamethylenetetramine / AcidRefluxPro: Useful for activated systems. Con: Often results in lower yields compared to other methods.
Q3: How can I effectively purify the final formylated thiophene ester?

Purification can be challenging due to the similar polarities of the starting material, product, and certain byproducts.

  • Aqueous Workup: After quenching the reaction, a thorough aqueous workup is critical. Wash the organic layer with saturated sodium bicarbonate to remove acidic impurities and then with brine to remove excess water.[7]

  • Column Chromatography: This is the most common method.

    • Solvent System: A gradient elution using a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is typically effective.

    • Silica Gel: Standard silica gel is usually sufficient.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be a highly effective method for achieving high purity.

  • Vacuum Distillation: For liquid products that are thermally stable, vacuum distillation can be an excellent method for purification on a larger scale.[7]

Troubleshooting_Workflow Problem Problem Observed: Low Yield / Impure Product Regio Poor Regioselectivity? Problem->Regio Decomp Decomposition? (Dark Color) Problem->Decomp and/or NoRxn Incomplete Reaction? Problem->NoRxn and/or Regio->Decomp No Sol_Regio1 Modify Vilsmeier Reagent (e.g., bulkier formamide) Regio->Sol_Regio1 Yes Decomp->NoRxn No Sol_Decomp1 Check Stoichiometry (1.2-1.5 eq. POCl₃) Decomp->Sol_Decomp1 Yes Sol_NoRxn1 Increase Temperature Cautiously NoRxn->Sol_NoRxn1 Yes Success Pure Product, Good Yield NoRxn->Success No, proceed to purification Sol_Regio2 Lower Reaction Temperature Sol_Regio1->Sol_Regio2 Sol_Regio2->Success Sol_Decomp2 Control Temperature (Slow addition at 0 °C) Sol_Decomp1->Sol_Decomp2 Sol_Decomp2->Success Sol_NoRxn2 Increase Reaction Time Sol_NoRxn1->Sol_NoRxn2 Sol_NoRxn2->Success

Caption: A decision workflow for troubleshooting common formylation issues.

Appendix A: General Experimental Protocol

Vilsmeier-Haack Formylation of Methyl Thiophene-2-carboxylate

Disclaimer: This is a general procedure and may require optimization for specific substrates. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the stirred DMF via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve methyl thiophene-2-carboxylate (1.0 eq.) in a minimal amount of anhydrous dichloromethane (DCM). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. If required, gently heat the mixture to 40-50 °C to drive the reaction to completion.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it onto a stirred mixture of crushed ice and a saturated solution of sodium acetate or sodium bicarbonate.[4]

  • Extraction & Purification: Stir the quenched mixture for 30 minutes. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[7] Purify the crude residue by silica gel column chromatography.

References

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NotEvans. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1969). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Retrieved from [Link]

  • Guillon, J., et al. (2001). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. ResearchGate. Retrieved from [Link]

  • Mandal, T. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

  • I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Thiophene Carboxylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiophene Carboxylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the carboxylation of thiophene. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your reaction conditions for successful and reproducible outcomes.

Introduction: The Challenge of Thiophene Carboxylation

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science. The introduction of a carboxylic acid group onto the thiophene ring is a crucial transformation, providing a versatile handle for further functionalization. However, the inherent stability of the thiophene C-H bond presents a significant synthetic challenge. This guide will navigate you through the most common methods for thiophene carboxylation, offering practical advice and troubleshooting tips based on established scientific principles and field experience.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when planning or troubleshooting a thiophene carboxylation experiment.

Q1: What are the primary methods for carboxylating thiophene?

A1: The three most prevalent methods are:

  • Organolithium-mediated carboxylation: This involves the deprotonation of thiophene using a strong organolithium base, typically n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with carbon dioxide (CO₂).

  • Grignard-based carboxylation: This method utilizes a Grignard reagent, either prepared in situ from a halothiophene or a pre-formed thiophenylmagnesium halide, which then reacts with CO₂.

  • Base-mediated direct C-H carboxylation: This emerging approach uses strong bases, often in combination with metal catalysts or under high temperature and pressure, to directly activate the C-H bond for carboxylation with CO₂. A notable example is the use of cesium carbonate (Cs₂CO₃) in a solvent-free medium[1][2][3].

Q2: My thiophene carboxylation reaction is not working (low or no yield). What are the most likely initial culprits?

A2: Low or no yield in thiophene carboxylation reactions often stems from a few critical factors:

  • Presence of moisture: Organolithium and Grignard reagents are extremely sensitive to water. Any residual moisture in your glassware, solvents, or starting materials will quench these reagents, preventing the desired reaction.

  • Impure reagents: The purity of thiophene, organolithium/Grignard reagents, and solvents is paramount. Impurities can interfere with the reaction or lead to undesirable side products.

  • Ineffective inert atmosphere: Exposure to air (oxygen and moisture) will rapidly degrade organometallic reagents. Maintaining a strictly inert atmosphere (e.g., nitrogen or argon) throughout the experiment is crucial.

  • Insufficiently low temperature: For organolithium-mediated reactions, maintaining a very low temperature (typically -78 °C) during lithiation and quenching is critical to prevent side reactions and decomposition of the lithiated intermediate.

Q3: How do I know if my lithiation or Grignard formation step was successful before adding CO₂?

A3: While direct monitoring can be challenging, you can perform a small-scale pilot reaction and quench an aliquot with a deuterated reagent like D₂O instead of CO₂. Subsequent ¹H NMR analysis should show the absence or significant reduction of the proton signal at the expected position of metallation and the appearance of a deuterium signal in the corresponding position in the mass spectrum.

Q4: What are the common side products in thiophene carboxylation?

A4: Common side products depend on the method used. For organolithium and Grignard methods, you might observe:

  • Homocoupling products: Formation of bithienyl species can occur, especially if trace oxygen is present.

  • Products from reaction with the solvent: For instance, n-BuLi can react with THF at higher temperatures.

  • Over-alkylation/arylation: The organometallic intermediate can sometimes react with the starting halide in Grignard reactions. In base-mediated reactions at high temperatures, thermal decomposition of the product can be a concern[2].

Troubleshooting Guide: From Reaction Setup to Product Purification

This section provides a more detailed breakdown of potential issues you might encounter at different stages of your experiment and offers targeted solutions.

Part 1: Reagent and Glassware Preparation
Problem Potential Cause Solution
Consistently low or no yield. Residual moisture in glassware.Flame-dry all glassware under vacuum or in a stream of inert gas immediately before use. Assemble the apparatus while still hot and allow it to cool under a positive pressure of inert gas.
Wet solvents or reagents.Use freshly distilled, anhydrous solvents. Ensure your thiophene is dry. If using a commercial solution of an organolithium or Grignard reagent, titrate it before use to determine its exact concentration.
Poor quality organometallic reagent.Use a fresh bottle of the reagent. The active concentration of organolithium reagents can decrease over time, especially with improper storage.
Part 2: Reaction Execution
Problem Potential Cause Solution
Reaction mixture turns dark brown or black upon addition of Grignard reagent. Decomposition of the Grignard reagent, possibly due to impurities or localized heating.Ensure slow, dropwise addition of the halide to the magnesium turnings during Grignard formation. Consider activating the magnesium with a small crystal of iodine or 1,2-dibromoethane.
Low yield with organolithium method despite careful setup. Incomplete lithiation.Increase the reaction time for the lithiation step (e.g., from 30 minutes to 1 hour) at -78 °C. Ensure efficient stirring.
Temperature fluctuations during CO₂ addition.Add CO₂ slowly, either as a gas bubbled through the solution or as freshly crushed dry ice, while vigorously stirring and maintaining the low temperature. A rapid exotherm can lead to side reactions.
Formation of significant amounts of 2,5-dicarboxylated thiophene. Use of excess organolithium reagent or prolonged reaction time after CO₂ addition.Use a stoichiometric amount of the organolithium reagent. Quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl) shortly after the CO₂ addition is complete.
Part 3: Work-up and Purification
Problem Potential Cause Solution
Difficulty separating the product from unreacted thiophene. Similar polarities of the starting material and product.During the aqueous work-up, extract the aqueous layer with a nonpolar solvent (e.g., hexane) to remove unreacted thiophene before acidifying to precipitate the carboxylic acid.
Product is an oil or does not crystallize. Presence of impurities.Purify the crude product by column chromatography on silica gel before attempting crystallization. A solvent system of hexane/ethyl acetate with a small amount of acetic acid can be effective.
Inappropriate crystallization solvent.For thiophenecarboxylic acids, common recrystallization solvents include water, ethanol/water mixtures, or toluene. Perform small-scale solubility tests to find the optimal solvent or solvent pair.

Experimental Protocols: Step-by-Step Methodologies

Here are detailed protocols for the most common thiophene carboxylation methods.

Method 1: Carboxylation of Thiophene via Lithiation with n-Butyllithium

This protocol details the lithiation of thiophene at the 2-position followed by quenching with solid carbon dioxide.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Flame-dry a three-neck round-bottom flask with a stir bar. prep_setup Assemble the apparatus with a dropping funnel, a nitrogen/argon inlet, and a septum. prep_glass->prep_setup prep_cool Cool the flask to -78 °C in a dry ice/acetone bath. prep_setup->prep_cool add_thiophene Add anhydrous THF and thiophene to the flask via syringe. prep_cool->add_thiophene add_nBuLi Slowly add n-BuLi via the dropping funnel over 30 min, maintaining T < -70 °C. add_thiophene->add_nBuLi stir_lithiation Stir the mixture at -78 °C for 1 hour. add_nBuLi->stir_lithiation add_co2 Rapidly add an excess of freshly crushed dry ice. stir_lithiation->add_co2 warm_rt Allow the mixture to warm to room temperature. add_co2->warm_rt quench Quench with water. warm_rt->quench extract_base Wash the aqueous layer with diethyl ether to remove neutral impurities. quench->extract_base acidify Acidify the aqueous layer with HCl to precipitate the product. extract_base->acidify filter Collect the solid product by vacuum filtration. acidify->filter recrystallize Recrystallize from a suitable solvent (e.g., water or ethanol/water). filter->recrystallize

Caption: Workflow for thiophene carboxylation via lithiation.

Detailed Steps:

  • Preparation:

    • Flame-dry a 250 mL three-neck round-bottom flask containing a magnetic stir bar under vacuum and backfill with nitrogen or argon.

    • Equip the flask with a dropping funnel, a gas inlet, and a rubber septum.

    • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Reaction:

    • To the cooled flask, add anhydrous tetrahydrofuran (THF, 100 mL) followed by thiophene (5.0 g, 59.4 mmol) via syringe.

    • Slowly add n-butyllithium (2.5 M in hexanes, 25 mL, 62.4 mmol) dropwise from the addition funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour.

    • Carefully and quickly add a large excess of freshly crushed dry ice to the reaction mixture. The mixture will become thick.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 50 mL of water.

    • Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted thiophene and other neutral byproducts.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl. A white precipitate should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from water or an ethanol/water mixture to afford pure thiophene-2-carboxylic acid.

Data Presentation: Comparison of Carboxylation Methods

The choice of carboxylation method often depends on the available starting materials, scale, and desired selectivity. The following table summarizes key parameters for different approaches.

Method Starting Material Typical Reagents Temperature Pressure Typical Yield Key Advantages Key Disadvantages
Organolithium Thiophenen-BuLi, CO₂-78 °CAtmospheric60-80%High yield, relatively fast.Requires cryogenic temperatures, moisture sensitive.
Grignard 2-BromothiopheneMg, CO₂0 °C to refluxAtmospheric50-70%Milder conditions than organolithium method.Requires a pre-functionalized thiophene.
Base-mediated ThiopheneCs₂CO₃, Cs-pivalate, CO₂200-300 °C[1][2]2-8 bar CO₂[2]Up to ~13%[4]Direct C-H activation, solvent-free options.High temperatures and pressures, moderate yields.

Mechanistic Insights: Understanding the "Why"

A deeper understanding of the reaction mechanism can aid in troubleshooting and optimization.

The Lithiation Pathway

The carboxylation of thiophene with n-BuLi proceeds through a well-defined deprotonation-carboxylation sequence.

G cluster_mech Mechanism of Thiophene Lithiation and Carboxylation Thiophene Thiophene Thienyllithium 2-Thienyllithium Thiophene->Thienyllithium Deprotonation nBuLi n-BuLi nBuLi->Thienyllithium Butane Butane Carboxylate_adduct Lithium thiophene-2-carboxylate Thienyllithium->Carboxylate_adduct Nucleophilic Attack CO2 CO₂ CO2->Carboxylate_adduct Product Thiophene-2-carboxylic acid Carboxylate_adduct->Product Protonation H3O H₃O⁺ H3O->Product

Caption: Simplified mechanism of thiophene carboxylation via lithiation.

The acidity of the α-protons of thiophene (pKa ≈ 35) is sufficient for deprotonation by the strong base n-BuLi. The resulting 2-thienyllithium is a potent nucleophile that readily attacks the electrophilic carbon of CO₂. The final step is a simple acid-base workup to protonate the carboxylate salt.

Conclusion

Optimizing the carboxylation of thiophene requires careful attention to experimental detail, particularly regarding the exclusion of atmospheric moisture and the purity of reagents. By understanding the underlying principles of the different synthetic methods and being aware of the common pitfalls, researchers can significantly improve their success rate. This guide provides a foundation for troubleshooting and optimizing your experiments. For further in-depth information, please consult the referenced literature.

References

  • Zhang, Q., et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. Catalysts, 12(4), 365. [Link]

  • Zhang, Q., et al. (2021). Direct carboxylation of thiophene with CO2 in the solvent-free carboxylate-carbonate molten medium: Experimental and mechanistic insights. Request PDF. [Link]

  • Faba, L., & Ordóñez, S. (2024). Carboxylation reactions for the sustainable manufacture of chemicals and monomers. Green Chemistry. [Link]

  • Porter, T. M., & Kanan, M. W. (2020). Carbonate-promoted C-H carboxylation of electron-rich heteroarenes. Request PDF. [Link]

  • Chemistry Online. (2022). Inert atmosphere reactions. Chemistry Online. [Link]

  • Nichols, L. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • UT FRI Bioactive Molecules. (2017). Performing a Reaction Under an Inert Atmosphere. YouTube. [Link]

  • Biocyclopedia. (n.d.). Inert atmosphere methods | Laboratory techniques. Biocyclopedia. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]

  • Wikipedia. (n.d.). Thiophene. Wikipedia. [Link]

  • Royal Society of Chemistry. (2009). Supporting Information. The Royal Society of Chemistry. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. Reddit. [Link]

  • Reddit. (2020). Troubleshooting my grignard reactions. Reddit. [Link]

  • ResearchGate. (2015). Am I overlooking something in n-BuLi reactions?. ResearchGate. [Link]

  • Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety. [Link]

  • Globe Thesis. (2023). Study On Carbonate Mediated Direct Carboxylation Of Thiophene And CO 2. Globe Thesis. [Link]

  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. [Link]

  • University of Rochester. (n.d.). Purification: How To. University of Rochester. [Link]

  • ResearchGate. (n.d.). GC-MS Characterisation of Products of Oxidation of Thiophenes Using the Fenton and Related Reagents. ResearchGate. [Link]

  • Master Organic Chemistry. (n.d.). Addition of Organolithiums to Carboxylic Acids. Master Organic Chemistry. [Link]

  • YouTube. (2019). 10.06 Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds. YouTube. [Link]

  • Quora. (2019). How to improve the percent yield in Grignard reaction. Quora. [Link]

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Troubleshooting low yields in Biginelli-type reactions with thiophene aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Biginelli Reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of dihydropyrimidinones (DHPMs) when using thiophene-based aldehydes, which are known to present unique challenges.

Introduction: The Challenge of Thiophene Aldehydes in the Biginelli Reaction

The Biginelli reaction is a cornerstone of multicomponent reactions, enabling the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs from an aldehyde, a β-ketoester, and (thio)urea.[1][2] While robust, the reaction's efficiency can be highly substrate-dependent. Heteroaromatic aldehydes, particularly those containing thiophene, often result in disappointingly low yields.

This guide addresses these specific challenges by providing a structured troubleshooting framework based on mechanistic principles and field-proven optimization strategies. The primary issues with thiophene aldehydes often stem from two sources:

  • Reduced Electrophilicity: The electron-rich nature of the thiophene ring can decrease the electrophilicity of the aldehyde's carbonyl carbon, slowing the initial condensation step.

  • Catalyst Inhibition: The sulfur atom in the thiophene ring can act as a Lewis base, coordinating with and potentially deactivating Lewis acid catalysts.

This support center will walk you through diagnosing and solving these and other common problems.

Frequently Asked Questions (FAQs)

Q1: Why is my Biginelli reaction with thiophene-2-carboxaldehyde failing or giving very low yields? Low yields are common and often traced back to suboptimal catalysis or reaction conditions that don't favor the key mechanistic steps.[3] The electron-donating nature of the thiophene ring makes the aldehyde less reactive than simple aromatic aldehydes like benzaldehyde. Furthermore, the thiophene sulfur can interfere with many standard Lewis acid catalysts.[4] A systematic approach to optimizing the catalyst, solvent, and temperature is necessary.

Q2: What is the most accepted mechanism for the Biginelli reaction? The reaction is generally understood to proceed via an N-acyliminium ion intermediate.[1][5][6] First, the aldehyde and urea condense under acidic conditions to form this electrophilic intermediate. The enol form of the β-ketoester then performs a nucleophilic attack on the iminium ion, followed by cyclization and dehydration to yield the final dihydropyrimidinone product.[5][6] Understanding this pathway is critical for troubleshooting, as each step has specific requirements.

Q3: Are Brønsted acids or Lewis acids better for reactions with thiophene aldehydes? There is no universal answer, and the optimal choice is substrate-dependent. While Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) are powerful, they are susceptible to deactivation by the thiophene sulfur.[7] Brønsted acids (e.g., HCl, p-TsOH) can be very effective and are not inhibited in the same way, making them an excellent starting point for optimization.[8][9][10] In some cases, a cooperative system with both Lewis and Brønsted acidic sites shows high efficiency.[11]

Q4: Can I run this reaction without a solvent? Yes, solvent-free conditions, often combined with microwave irradiation or ball-milling, have proven highly effective for many Biginelli reactions.[12][13][14][15][16] This approach can accelerate the reaction, improve yields, and simplify purification, aligning with the principles of green chemistry.[13][16]

Troubleshooting Guide: A Symptom-Based Approach

Problem 1: Consistently Low (<20%) or No Product Yield

This is the most common issue and suggests a fundamental problem with reaction initiation or progression.

Q: I've mixed my thiophene aldehyde, ethyl acetoacetate, and urea with a standard catalyst like HCl, but I'm not seeing any product on TLC. What's wrong?

Possible Cause 1: Ineffective Catalyst System The classic Biginelli reaction was catalyzed by strong Brønsted acids, but many modern variations exist.[1][2] Your chosen catalyst may not be active enough or may be incompatible with your substrate.

  • Expert Explanation: The first and often rate-limiting step is the formation of the N-acyliminium ion from the aldehyde and urea. This step is acid-catalyzed. If the catalyst is too weak or is inhibited, the reaction will not proceed. Thiophene's sulfur atom can chelate to metal-based Lewis acids, effectively poisoning them.

  • Solution Pathway:

    • Switch Catalyst Type: If you are using a Lewis acid (e.g., ZnCl₂, InCl₃), switch to a strong Brønsted acid like p-toluenesulfonic acid (p-TsOH) or even concentrated HCl as a starting point.[17][18]

    • Screen Multiple Catalysts: Perform small-scale parallel reactions to screen a variety of catalysts. See the protocol below for a suggested screening workflow.

    • Consider Cooperative Catalysis: Some of the highest yields have been reported with systems that have both Lewis and Brønsted acidic character.[11]

  • Set up five identical small-scale reaction vials, each with a magnetic stir bar.

  • To each vial, add thiophene-2-carboxaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol).

  • Add 3 mL of ethanol to each vial.

  • To each vial, add a different catalyst (20 mol%):

    • Vial 1: p-TsOH

    • Vial 2: Yb(OTf)₃

    • Vial 3: SnCl₂·2H₂O[19]

    • Vial 4: FeCl₃

    • Vial 5: No catalyst (control)

  • Seal the vials and heat to reflux (approx. 80 °C) with vigorous stirring.

  • Monitor the reactions by TLC every hour for up to 6 hours, spotting against the starting aldehyde.

  • Compare the relative product spot intensities to identify the most promising catalyst.

Catalyst TypeExamplesStrengthsPotential Issues with Thiophenes
Brønsted Acids HCl, H₂SO₄, p-TsOH[8]Inexpensive, effective, not prone to sulfur poisoning.Can require harsh conditions; may promote side reactions.
Lewis Acids FeCl₃, ZnCl₂, InCl₃, Bi(OTf)₃[7][20]High activity, often work in milder conditions.Can be inhibited by coordination with thiophene's sulfur.[21]
Lanthanide Triflates Yb(OTf)₃, Sc(OTf)₃[5][6]Excellent activity, often reusable, effective solvent-free.[6]Can be expensive; still susceptible to sulfur coordination.
Heterogeneous Catalysts Montmorillonite Clay, Zeolites[22]Easily removed by filtration, recyclable, environmentally friendly.May have lower activity or require higher temperatures.

Possible Cause 2: Suboptimal Solvent and Temperature The solvent plays a critical role by influencing reactant solubility and the position of tautomeric equilibria.[21][23] The temperature must be high enough to overcome the activation energy but not so high that it causes reactant decomposition.

  • Expert Explanation: The β-ketoester must be in its enol form to attack the iminium intermediate. The solvent's polarity can affect this keto-enol equilibrium.[21][23] Furthermore, insufficient heat will stall the reaction, while excessive heat can lead to the decomposition of urea or promote side reactions like self-condensation of the aldehyde.[3]

  • Solution Pathway:

    • Solvent Screening: While ethanol is common, try more polar aprotic solvents like acetonitrile or DMF.[24][25] These can sometimes improve yields.

    • Solvent-Free: Attempt the reaction under solvent-free conditions, either by conventional heating or using a microwave reactor.[12][13] Microwave synthesis is particularly effective at rapidly delivering energy and can dramatically shorten reaction times and improve yields.[13][26]

    • Temperature Optimization: If running in a solvent, ensure you are at reflux. If the reaction is still slow, a higher-boiling solvent like butanol or toluene could be considered, but monitor carefully for byproduct formation.

Troubleshooting_Workflow start Start: Low or No Yield catalyst_check Is the catalyst appropriate for a heteroaromatic aldehyde? start->catalyst_check conditions_check Are reaction conditions (solvent, temp) optimal? catalyst_check->conditions_check Yes catalyst_solution1 Switch from Lewis to Brønsted Acid (e.g., p-TsOH) catalyst_check->catalyst_solution1 No purity_check Are reagents pure and dry? conditions_check->purity_check Yes conditions_solution1 Try a polar aprotic solvent (e.g., Acetonitrile) conditions_check->conditions_solution1 No end_node Improved Yield purity_check->end_node Yes purity_solution Purify aldehyde (distillation) and dry other reagents purity_check->purity_solution No catalyst_solution2 Screen a panel of diverse catalysts (see Protocol 1) catalyst_solution1->catalyst_solution2 catalyst_solution2->conditions_check conditions_solution2 Attempt solvent-free or microwave-assisted synthesis conditions_solution1->conditions_solution2 conditions_solution2->purity_check purity_solution->end_node

Caption: A decision tree for systematically troubleshooting low yields.

Problem 2: Significant Byproduct Formation

Even when the product forms, low yields can result from competing reaction pathways that consume starting materials.

Q: My reaction produces the desired product, but my crude NMR shows a messy mixture of several other compounds. How can I improve selectivity?

Possible Cause 1: Knoevenagel Condensation This is a common side reaction between the aldehyde and the β-ketoester, which is also acid-catalyzed. It forms an α,β-unsaturated dicarbonyl compound that will not proceed to the desired product.

  • Expert Explanation: The Knoevenagel pathway competes directly with the desired iminium ion pathway. Its prevalence depends on the relative rates of the two reactions. If the condensation of urea and aldehyde is slow (a common issue with less reactive thiophene aldehydes), the Knoevenagel pathway can dominate.

  • Solution Pathway:

    • Pre-form the Iminium Intermediate: A common strategy is to stir the aldehyde and urea together in the presence of the acid catalyst for a short period (e.g., 30 minutes) before adding the β-ketoester. This gives the desired intermediate a "head start."

    • Choose a Selective Catalyst: Some catalysts inherently favor the iminium pathway. Catalysts that can coordinate with both the aldehyde and urea, such as certain metal triflates, may improve selectivity.[5]

Possible Cause 2: Self-Condensation of the Aldehyde Under harsh acidic conditions, aldehydes can polymerize or form resinous materials, appearing as an insoluble brown or black tar in the reaction flask.

  • Solution Pathway:

    • Use a Milder Catalyst: Switch from a strong mineral acid like HCl to a milder one like p-TsOH or a recyclable solid acid catalyst.[27]

    • Lower the Temperature: If possible, run the reaction at a lower temperature for a longer time.

    • Slow Addition: Add the aldehyde slowly via a syringe pump to the mixture of the other components to keep its instantaneous concentration low.

Reaction_Pathways Reactants Thiophene Aldehyde + Urea + β-Ketoester Iminium N-Acyliminium Ion (Desired Intermediate) Reactants->Iminium Desired Pathway (Acid Catalyzed) Knoevenagel Knoevenagel Adduct (Side Product) Reactants->Knoevenagel Competing Pathway (Acid Catalyzed) Side_Reaction Aldehyde Polymerization (Tars) Reactants->Side_Reaction Decomposition (Harsh Acid/Heat) Product Desired DHPM Product Iminium->Product + Ketoester Enol, Cyclization

Caption: Desired vs. competing side reactions in the Biginelli synthesis.

Caption: Lewis acid catalyst deactivation by thiophene's sulfur atom. (Note: A placeholder image is used for the thiophene ring structure in this DOT script representation.)

References

  • Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317–1319. [Link]

  • Clark, J. H., Macquarrie, D. J., & Sherwood, J. (2013). The combined role of catalysis and solvent effects on the Biginelli reaction: improving efficiency and sustainability. Green Chemistry, 15(4), 879-884. [Link]

  • Shaikh, A. A., et al. (2018). Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. Bentham Science Publishers. [Link]

  • Barbero, M., Cadamuro, S., & Dughera, S. (2017). A Brønsted acid catalysed enantioselective Biginelli reaction. Green Chemistry, 19(6), 1529-1535. [Link]

  • Freitas, E. F., et al. (2014). Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength. RSC Advances, 4(8), 3931-3939. [Link]

  • Studylib. (n.d.). Biginelli Reaction: Microwave-Assisted Synthesis Lab. Retrieved from [Link]

  • Neto, B. A. D., et al. (2012). Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents. The Journal of Organic Chemistry, 77(22), 10184-10193. [Link]

  • Sherwood, J., et al. (2013). The combined role of catalysis and solvent effects on the biginelli reaction: improving efficiency and sustainability. University of York Research Database. [Link]

  • Nguyen, T. T., et al. (2022). Application of magnetic materials bearing Brønsted acid sites – based on the modification of amorphous carbon with ionic liquids as catalysts for synthesis of dihydropyrimidinone derivatives via the Biginelli reaction. RSC Advances, 12(44), 28741-28751. [Link]

  • Journal of Medicinal and Pharmaceutical Chemistry Research. (2021). Biginelli reaction catalyzed by elemental bromine as a novel Lewis acid catalyst, under mild conditions. [Link]

  • Sánchez-Sancho, F., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948. [Link]

  • Li, B., et al. (2019). Highly Efficient Cooperative Catalysis of Single-Site Lewis Acid and Brønsted Acid in a Metal–Organic Framework for the Biginelli Reaction. Inorganic Chemistry, 58(11), 7645-7652. [Link]

  • Barbero, M., Cadamuro, S., & Dughera, S. (2017). A Brønsted acid catalysed enantioselective Biginelli reaction. Green Chemistry. [Link]

  • Barbero, M., Cadamuro, S., & Dughera, S. (2017). A Brønsted acid catalysed enantioselective Biginelli reaction. Green Chemistry International. [Link]

  • da Silva, A. M., et al. (2005). Multicomponent Biginelli's synthesis of 3,4-dihydropyrimidin-2(1H)-ones promoted by SnCl2.2H2O. Journal of the Brazilian Chemical Society, 16, 1145-1148. [Link]

  • Ben Messaouda, M., et al. (2017). The Biginelli reaction in different solvents and in presence of bismuth nitrate. Journal de la Société Chimique de Tunisie, 19, 105-114. [Link]

  • Journal of Synthetic Chemistry. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. [Link]

  • International Journal of Research in Pharmacy and Science. (2013). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). [Link]

  • Bentham Science. (2023). Synthesis of Biginelli Compounds using Microwave-Assisted Methods. Letters in Organic Chemistry, 20(11), 932-944. [Link]

  • Encyclopedia.pub. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold. [Link]

  • Li, J. T., et al. (2016). The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]

  • JETIR. (2019). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. [Link]

  • ResearchGate. (n.d.). Synthesis of 3,4-dihydropyrimidinones/thiones derivatives. [Link]

  • Semantic Scholar. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]

  • ResearchGate. (n.d.). Optimization the reaction conditions for the Biginelli reaction. [Link]

  • Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. [Link]

  • Zhang, Y., et al. (2024). Two Thiophene-Functionalized Co-MOFs as Green Heterogeneous Catalysts for the Biginelli Reaction. Inorganic Chemistry. [Link]

  • ResearchGate. (n.d.). Optimization of the enantioselective Biginelli reaction conditions. [Link]

  • Slimi, H., Moussaoui, Y., & ben Salem, R. (2011). Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh3 without solvent. ResearchGate. [Link]

  • SlidePlayer. (n.d.). BIGINELLI REACTION. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Link]

  • ResearchGate. (n.d.). On the Microwave-Assisted Synthesis and Oxidation of Biginelli Compounds: Study of Dihydropyrimidinones and Thiones Oxidation. [Link]

  • Frontiers. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. [Link]

  • ACS Omega. (2019). Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. [Link]

  • MDPI. (2022). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. [Link]

  • ResearchGate. (n.d.). Influence of the solvent on Biginelli reaction. [Link]

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Technical Support Center: Stability and Proper Storage of Ethyl 5-formylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist team, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 5-formylthiophene-2-carboxylate (CAS No. 67808-65-5). Our goal is to equip you with the necessary knowledge to ensure the stability and integrity of this critical reagent throughout its lifecycle in your laboratory.

The structure of this compound, featuring both a reactive aldehyde group and an electron-rich thiophene ring, makes it a versatile synthetic building block.[1][2] However, these same functional groups render the molecule susceptible to specific degradation pathways if not handled and stored correctly. This guide addresses the most common stability issues, offering both preventative measures and troubleshooting solutions.

Part 1: Frequently Asked Questions (FAQs)

This section covers the essential questions regarding the day-to-day handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

For maximum stability, the compound should be stored at refrigerated temperatures, ideally at -20°C for long-term storage.[3] It is crucial to store it in a dark place, sealed in a dry environment. The key is to minimize exposure to the primary degradation catalysts: oxygen, light, heat, and moisture.[4][5][6]

Q2: Why is an inert atmosphere (e.g., argon or nitrogen) so critical for this compound?

An inert atmosphere is highly recommended to prevent oxidation.[7][8][9] The molecule has two primary sites vulnerable to atmospheric oxygen:

  • The Aldehyde Group: Aromatic aldehydes are prone to oxidation, converting the formyl group (-CHO) into a non-reactive carboxylic acid (-COOH).[4][6] This transformation alters the compound's reactivity and can halt subsequent reactions.

  • The Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized by atmospheric oxygen or other reactive oxygen species, forming thiophene S-oxides or S,S-dioxides.[5] This oxidation disrupts the ring's aromaticity and electronic properties, leading to a loss of therapeutic efficacy or unpredictable reactivity in drug development contexts.[5][7]

Q3: What type of container is best for storing this compound?

The ideal container is an amber glass vial with a tightly sealed cap, preferably with a PTFE (polytetrafluoroethylene) liner.

  • Amber Glass: This protects the compound from light, which can catalyze photo-oxidation.[4][5]

  • Tight Seal/PTFE Liner: This provides a superior barrier against moisture and atmospheric oxygen, preventing both hydrolysis and oxidation.[4]

Q4: What are the common visual and analytical signs of degradation?

If you suspect degradation, look for the following indicators:

  • Visual Signs: A noticeable color change (e.g., from off-white/pale yellow to a darker yellow or brown) or the formation of a precipitate can indicate oxidation or polymerization.[5]

  • Analytical Signs: The most reliable confirmation comes from analytical techniques.

    • TLC: The appearance of new, more polar spots (which do not move as far up the plate) is a strong indicator of oxidation, as the resulting carboxylic acid or S-oxide is more polar.[5]

    • HPLC: New peaks in the chromatogram, typically with shorter retention times, suggest the formation of more polar degradation products.

    • Mass Spectrometry (MS): An increase in the molecular mass corresponding to the addition of one or two oxygen atoms (+16 or +32 Da) confirms oxidation.[5]

Part 2: Troubleshooting Guide

This section provides a logical, step-by-step approach to resolving specific issues you may encounter during your experiments.

Issue 1: My reaction yield is low, and I observe unexpected byproducts. I suspect the starting material has degraded.

  • Step 1: Initial Assessment

    • Visually inspect the stock bottle of this compound. Has the color changed since it was first opened?

    • Review your storage records. Was the container tightly sealed? Was it exposed to light or elevated temperatures for an extended period?

  • Step 2: Analytical Verification

    • Perform a purity check on the starting material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • TLC Protocol:

      • Dissolve a small sample of the starting material in a suitable solvent (e.g., ethyl acetate).

      • Spot it on a TLC plate alongside a co-spot with a fresh, reliable standard if available.

      • Develop the plate using a mobile phase such as 20-30% ethyl acetate in hexanes.

      • Visualize under UV light. The presence of a new, lower Rf spot indicates the formation of a more polar byproduct, likely the corresponding carboxylic acid.

  • Step 3: Identify the Cause & Implement Solution

    • Likely Cause: The aldehyde functional group has likely oxidized to a carboxylic acid (5-ethoxycarbonylthiophene-2-carboxylic acid). This byproduct will not participate in reactions requiring the aldehyde (e.g., reductive amination, Wittig reactions), thus lowering the yield and introducing impurities.

    • Immediate Solution: If the degradation is minor, the starting material can be repurified using flash column chromatography.

    • Preventative Strategy: Discard heavily degraded material. For future use, ensure the compound is stored under an inert atmosphere (argon or nitrogen) in a tightly sealed amber vial and placed in a freezer (-20°C).[3][7] Consider aliquoting the material into smaller, single-use vials to minimize repeated exposure of the main stock to air and moisture.

Issue 2: The compound, which should be a solid or oil, has become a dark, viscous gum.

  • Step 1: Initial Assessment

    • This significant change in physical appearance is a strong indicator of extensive degradation.

  • Step 2: Identify the Cause & Implement Solution

    • Likely Cause: This is likely due to polymerization initiated by exposure to air, light, or impurities. Aldehydes are known to undergo such reactions, especially under improper storage conditions.[4][6] The dark color suggests the formation of complex, conjugated polymeric structures.

    • Solution: The material is almost certainly unusable for synthesis and should be disposed of according to your institution's hazardous waste protocols.[9] A rigorous review of storage procedures is necessary. Ensure all users are aware of the compound's sensitivity and the requirement for storage in a cool, dark, and inert environment.[4][7]

Part 3: Data Summary and Visualization

Storage and Stability Parameters
ParameterRecommendationRationale
Temperature -20°C (long-term); 2-8°C (short-term)Slows the rate of all degradation pathways, including oxidation and polymerization.[7][10]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aldehyde group and the thiophene ring by atmospheric oxygen.[5][8][9]
Light Protect from Light (Use Amber Vials)Prevents photo-oxidation, a common degradation pathway for thiophenes and aldehydes.[4][5]
Moisture Store in a Dry/Desiccated EnvironmentMinimizes the risk of hydrolysis of the ethyl ester and prevents moisture from facilitating other degradation pathways.[5]
Container Tightly Sealed Amber Glass VialProvides protection from light and atmosphere while being chemically inert.[4]
Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and addressing stability issues with this compound.

G A Problem Encountered (e.g., Low Yield, Byproducts) B Visual Inspection (Color Change, Precipitate?) A->B C Analytical Verification (TLC, HPLC, NMR, MS) B->C Suspicion of Degradation D Purity Confirmed (>98%) B->D No Visual Change & High Confidence in Stock C->D No new peaks/spots E Degradation Detected C->E New peaks/spots found F Review Other Experimental Parameters D->F G Identify Degradation Product (e.g., Oxidized Aldehyde) E->G H Purify (if minor) or Discard (if major) G->H I Implement Corrective Action: Review & Improve Storage (Inert Gas, -20°C, Dark) H->I

Caption: Troubleshooting workflow for suspected compound degradation.

References

  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review.
  • BenchChem. (2025). Technical Support Center: Thiophene Compound Stability.
  • BenchChem. (2025). Technical Support Center: Stability of Thiophene-Containing Compounds.
  • MDPI. (2024, February 21).
  • Fisher Scientific. (2025, May 1).
  • Fisher Scientific. (2025, December 22).
  • National Institutes of Health (NIH).
  • Thermo Fisher Scientific. (2025, September 14).
  • ChemScene. 5-Formylthiophene-2-carboxylic acid.
  • Allan Chemical Corporation. (2025, October 23).
  • ResearchGate. Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage.
  • Sigma-Aldrich. 5-Formylthiophene-2-carboxylic acid.
  • ChemShuttle.
  • Manasagangotri Physics Department.

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How to avoid polymerization in thiophene aldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiophene aldehyde reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these versatile but often challenging reagents. Here, we address the common issue of polymerization and provide actionable troubleshooting advice and answers to frequently asked questions to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Polymerization in Thiophene Aldehyde Reactions

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a diagnosis of the probable cause and a step-by-step protocol for resolution.

Problem 1: The reaction mixture rapidly turns into a dark, insoluble black or greenish-black solid upon adding a reagent.
  • Diagnosis: This is a classic sign of rapid, uncontrolled acid-catalyzed polymerization. Thiophene aldehydes are notoriously sensitive to strong acids. The electron-rich thiophene ring enhances the electrophilicity of the aldehyde's carbonyl carbon, especially after protonation by an acid. This initiates a cationic polymerization cascade, consuming your starting material and forming an intractable polymer.[1][2][3]

  • Solution Protocol: Reaction Condition Optimization

    • Strictly Avoid Strong Acids: Do not use strong mineral acids (e.g., concentrated HCl, H₂SO₄) as catalysts or for any pre-reaction washing steps where the acid could be carried over.[1][4] Even trace amounts can trigger polymerization.

    • Use Weakly Basic or Neutral Conditions: For reactions like the Knoevenagel condensation, which often use base catalysts, opt for mild organic bases like piperidine or pyridine.[5][6] These are sufficient to deprotonate active methylene compounds without creating a harsh acidic environment. For Wittig reactions, the basic conditions required to form the ylide are generally safe.[7][8]

    • Buffer the Reaction: If a slightly acidic pH is unavoidable for your specific transformation, consider using a buffered system to maintain a controlled, weakly acidic environment rather than allowing pockets of high acid concentration.

    • Purify the Starting Aldehyde: Commercial thiophene aldehydes can contain acidic impurities. If you suspect this, purify the aldehyde before use by distillation or column chromatography over a neutral stationary phase like silica gel that has been pre-treated with a non-nucleophilic base (e.g., triethylamine in the eluent).

    • Control Reagent Addition: Add reagents, especially any that are acidic or could generate acidic byproducts, slowly and at a reduced temperature (e.g., 0 °C) to dissipate heat and slow the rate of any potential side reactions.

Problem 2: The reaction proceeds, but the yield is consistently low, and a significant amount of dark, sticky byproduct is formed during workup or purification.
  • Diagnosis: This suggests slow polymerization is occurring throughout the reaction, likely initiated by heat, light, or exposure to atmospheric oxygen. While not as dramatic as rapid acid-catalyzed polymerization, these factors can generate radical species or localized hot spots that degrade the material over time. Thiophene aldehydes are known to be sensitive to heat and air.[9][10][11]

  • Solution Protocol: Reaction Environment Control

    • Lower the Reaction Temperature: Many reactions involving thiophene aldehydes can be run at room temperature or below. Avoid high temperatures or prolonged heating whenever possible.[12] If heating is necessary, use the minimum temperature required and for the shortest duration.

    • Use an Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon.[9][10] This prevents air oxidation, which can generate radical initiators for polymerization. Degas your solvents before use to remove dissolved oxygen.

    • Protect from Light: Wrap the reaction flask in aluminum foil to exclude light, which can also initiate radical polymerization pathways.

    • Incorporate a Stabilizer: For reactions that require extended times or heating, consider adding a radical inhibitor. Many commercial sources of 2-thiophenecarboxaldehyde are supplied stabilized with hydroquinone (HQ).[11][13][14] Adding a small amount of a radical scavenger like butylated hydroxytoluene (BHT) or hydroquinone (if not already present) to the reaction mixture can be effective.

Stabilizer Typical Concentration Mechanism
Hydroquinone (HQ)50-200 ppmRadical Scavenger
Butylated Hydroxytoluene (BHT)0.01 - 0.1% w/wRadical Scavenger
Problem 3: My desired product is formed, but it co-elutes with a polymeric byproduct during column chromatography, making isolation difficult.
  • Diagnosis: The polymer formed is of a low molecular weight and retains some solubility in organic solvents, leading to purification challenges.

  • Solution Protocol: Purification Strategy

    • Pre-Purification Precipitation: After the reaction workup, concentrate the crude product in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate). Then, add a poor solvent (e.g., hexane, pentane) dropwise while stirring. The polymeric material will often precipitate, allowing it to be removed by filtration before chromatography.

    • Wash with a Basic Solution: During the aqueous workup, a wash with a mild basic solution (e.g., saturated sodium bicarbonate) can help neutralize any trace acidic species that might promote polymerization on the silica gel column.

    • Deactivate Silica Gel: Before performing column chromatography, you can "deactivate" the slightly acidic silica gel. Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 hexane:ethyl acetate) and add 1% triethylamine by volume. Mix well and then pack the column. This neutralizes the acidic sites on the silica, preventing on-column polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical reason thiophene aldehydes are so prone to polymerization?

The primary cause is the electron-rich nature of the thiophene ring. This aromatic system donates electron density to the aldehyde group, which has two main consequences:

  • The oxygen of the carbonyl group becomes more basic and is easily protonated by acids.

  • Protonation creates a highly stabilized carbocation (an electrophile). This electrophile is then readily attacked by the electron-rich thiophene ring of another aldehyde molecule in an electrophilic addition mechanism, initiating a chain reaction that forms a polymer.[1][3]

Visualizing the Acid-Catalyzed Polymerization Mechanism

G Thio_Aldehyde Thiophene Aldehyde Protonated_Intermediate Protonated Intermediate (Enhanced Electrophile) Thio_Aldehyde->Protonated_Intermediate Forms H_plus H+ (Acid Catalyst) H_plus->Thio_Aldehyde Protonation Dimer Dimer Intermediate Protonated_Intermediate->Dimer Another_Thio Another Thiophene Aldehyde Molecule Another_Thio->Protonated_Intermediate Nucleophilic Attack Polymer Insoluble Polymer (e.g., Black Solid) Dimer->Polymer Chain Propagation

Caption: Acid-catalyzed polymerization pathway of thiophene aldehyde.

Q2: How should I properly store thiophene aldehydes to maximize shelf life?

Proper storage is critical to prevent degradation and polymerization over time.[15][16]

  • Temperature: Store refrigerated (e.g., below 4°C/39°F).[9][10][16]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[9][10]

  • Container: Keep in a tightly sealed, opaque container to protect from air and light.[15][17]

  • Purity: Ensure the material is free from acidic or metallic impurities which can catalyze degradation.

Q3: Are there specific reaction types that are more problematic than others?

Yes. Reactions that are run under acidic conditions or generate acid as a byproduct are the most problematic. Conversely, reactions that are inherently basic are often safer choices.

  • High Risk (Acidic Conditions): Friedel-Crafts type reactions, acid-catalyzed acetal formation.

  • Moderate Risk (Neutral/Lewis Acid): Suzuki couplings (can be run under various conditions, some of which are safer than others).[18]

  • Lower Risk (Basic Conditions):

    • Knoevenagel Condensation: Typically uses a weak amine base like piperidine, which is generally compatible.[5][19]

    • Wittig Reaction: Requires a strong base to form the ylide, creating a non-acidic environment where the aldehyde is usually stable.[7][8][20][21]

Q4: Can I use protecting groups to avoid polymerization?

Absolutely. This is an excellent strategy, particularly for multi-step syntheses.[22] The aldehyde can be protected as an acetal (e.g., using ethylene glycol or 2,2-dimethyl-1,3-propanediol with a mild acid catalyst that is carefully neutralized afterward). The acetal is stable to many reaction conditions (e.g., organometallics, basic conditions). The aldehyde can then be deprotected in a later step, ideally under non-acidic or very carefully controlled mild acidic conditions.

Example Protocol: A Safer Knoevenagel Condensation

This protocol for reacting 2-thiophenecarboxaldehyde with diethyl malonate illustrates the principles discussed.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-thiophenecarboxaldehyde (1.0 eq) and diethyl malonate (1.1 eq) in anhydrous toluene (approx. 0.5 M).

  • Catalyst Addition: Add piperidine (0.1 eq) to the solution via syringe.

  • Reaction: Stir the mixture at room temperature and monitor by TLC. If the reaction is slow, it can be gently heated to 40-50°C, but avoid aggressive heating.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl (to remove piperidine), water, and brine. Note: This acid wash is performed on the product, which is much less prone to polymerization than the starting aldehyde.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%. Cole-Parmer. [Link]

  • AlHamdan, A. K., Falah, A. M., & Deri, F. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3). [Link]

  • Giannelli, M., et al. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Applied Materials & Interfaces, 12(7), 8695–8703. [Link]

  • 2-Thiophenecarboxaldehyde. PubChem. [Link]

  • 2-Thiophenecarboxaldehyde, (stabilized with HQ), 500mL, Each. CP Lab Safety. [Link]

  • Kumar, A., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(8), 4529-4564. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • AlHamdan, A. K. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science.[Link]

  • Benaliouche, F., et al. (2012). Thiophene hydrodesulfurization over CoMo/Al2O3-CuY catalysts: Temperature effect study. Journal of the Saudi Chemical Society, 16(3), 253-258. [Link]

  • Wang, Y., et al. (2019). Selective Removal of Thiophene Using Surface Molecularly Imprinted Polymers Based on β-Cyclodextrin Porous Carbon Nanospheres and Polycarboxylic Acid Functional Monomers. Energy & Fuels, 33(12), 12856-12864. [Link]

  • Wang, Y., et al. (2019). Selective Removal of Thiophene Using Surface Molecularly Imprinted Polymers Based on β-Cyclodextrin Porous Carbon Nanospheres and Polycarboxylic Acid Functional Monomers | Request PDF. ResearchGate.[Link]

  • Viciano-Tudela, S., et al. (2022). Cycloruthenated Imines: A Step into the Nanomolar Region. Molecules, 27(15), 4987. [Link]

  • Giannelli, M., et al. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ResearchGate.[Link]

  • AlHamdan, A. K., et al. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. ResearchGate.[Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Wittig Reaction - Common Conditions. Organic Chemistry Portal. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Wittig Reaction. Chemistry LibreTexts. (2023). [Link]

  • Knoevenagel Condensation. J&K Scientific LLC. [Link]

  • General mechanism of Acid Catalysed, Polymerization of Aldehydes, Acetal Class 12. (2023). YouTube. [Link]

  • Wittig Reaction Mechanism & Examples. Total Synthesis. [Link]

  • Thiophene-aldehyde synthetic resins. (1948).
  • Knoevenagel condensation. (2023). YouTube. [Link]

  • Weston, A. W., & Michaels, R. J. (1951). PREPARATION OF THIOPHENE-2-ALDEHYDE AND SOME SUBSTITUTED THIOPHENE ALDEHYDES. The Journal of Organic Chemistry, 16(9), 1487-1494. [Link]

  • Kumar, D., & Kumar, R. (2021). Thiophene-Based Trimers and Their Bioapplications: An Overview. Molecules, 26(16), 4991. [Link]

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Technical Support Center: Overcoming Solubility Challenges of Thiophene Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for overcoming the common yet significant challenge of poor aqueous solubility in thiophene carboxylic acid derivatives. As compounds featuring this scaffold are integral to numerous therapeutic areas, mastering their handling is crucial for experimental success and accelerating drug development timelines.

Section 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial queries encountered in the lab.

Q1: Why is my thiophene carboxylic acid derivative poorly soluble in neutral aqueous buffer?

A: The limited solubility stems from the physicochemical properties of the molecule. The thiophene ring is aromatic and relatively nonpolar, while the carboxylic acid group (-COOH) is a weak acid.[1] In neutral water or buffer (pH ≈ 7), the carboxylic acid group is only partially ionized to its carboxylate form (-COO⁻). The molecule exists in an equilibrium between its less soluble, neutral form and its more soluble, ionized form. For many derivatives, the nonpolar characteristics dominate, leading to poor overall aqueous solubility.[2]

Q2: What is the quickest and most common method to try and improve the solubility of my acidic compound?

A: The most direct and effective initial approach is pH adjustment.[3][][5] By increasing the pH of the solution to a value at least 1-2 units above the compound's pKa, you can deprotonate the carboxylic acid, forming a highly soluble carboxylate salt.[3][6] For a typical thiophene-2-carboxylic acid with a pKa around 3.5, adjusting the pH to >5.5 will significantly enhance solubility.[7][8][9]

Q3: I dissolved my compound in DMSO for an in vitro assay, but my results are inconsistent, or my vehicle control shows unexpected effects. What's happening?

A: Dimethyl sulfoxide (DMSO) is a powerful solvent, but it is not biologically inert.[10] At concentrations as low as 0.1% to 1%, DMSO can exert effects on cells, including impacting membrane permeability, inducing oxidative stress, or even causing cytotoxicity, especially with longer exposure times.[11][12][13] It is critical to determine the maximum tolerable DMSO concentration for your specific cell line and to ensure the final concentration is identical across all wells, including vehicle controls.[10][11] For sensitive cell types, concentrations should be kept below 0.1% if possible.[11]

Q4: Can I just sonicate my suspension to get it into solution?

A: Sonication can help break up solid aggregates and accelerate the dissolution of a compound if it is soluble in the given solvent. However, it will not increase the intrinsic solubility. If the compound is supersaturated, it will likely precipitate out of solution over time, even after sonication. This method is best used as a physical aid to speed up dissolution, not as a primary method for solubilization.

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to solving more persistent solubility issues.

Problem: My compound dissolves initially with pH adjustment but crashes out of solution after a few hours or upon freeze-thaw.

  • Causality: This often points to either an unstable salt or insufficient pH buffering. The solution pH might be drifting downwards due to atmospheric CO₂ absorption, causing the carboxylate salt to revert to its less soluble free-acid form. Alternatively, the salt itself may have a low solubility product (Ksp), leading to precipitation even when ionized.

  • Troubleshooting Steps:

    • Verify and Buffer pH: Ensure your final solution is well-buffered. Use a buffer system (e.g., PBS, HEPES) with a pKa that is close to your target pH to maintain stability. Re-check the pH of the solution after the compound has been added.

    • Use a Stronger Base: Instead of titrating with dilute NaOH, consider using a stoichiometric amount of a strong base like 1.0 M NaOH to ensure complete salt formation.

    • Consider a Different Counter-ion: If the sodium salt is problematic, try forming a potassium or other pharmaceutically acceptable salt, which may have different crystal lattice energy and solubility properties.[14]

    • Lower the Stock Concentration: The desired concentration may simply be above the solubility limit of the salt form. Try preparing a lower stock concentration and adjusting the subsequent dilutions for your experiment.

Problem: The required concentration for my assay is too high to be achieved with pH adjustment alone, and I must limit the co-solvent concentration.

  • Causality: The intrinsic solubility of the compound, even in its salt form, is too low for the experimental requirements. This is a common issue for highly lipophilic thiophene derivatives.

  • Troubleshooting Steps:

    • Optimized Co-solvent Systems: A combination of methods is often effective. Start by preparing a salt of the compound at the highest possible concentration in an aqueous buffer. Then, introduce a small, fixed amount of a co-solvent. The co-solvent reduces the polarity of the aqueous environment, which can further increase the solubility of your compound.[][15]

    • Test Different Co-solvents: Different co-solvents have different solubilizing capacities.[16] See the table below for common options. For in vivo studies, pharmaceutically acceptable co-solvents like PEG 400 or propylene glycol are preferred.[17]

    • Explore Formulation Aids: For very challenging compounds, consider advanced formulation strategies such as complexation with cyclodextrins. Cyclodextrins have a hydrophobic interior that can encapsulate the nonpolar part of your drug molecule, while their hydrophilic exterior enhances aqueous solubility.[18][19]

Section 3: Key Solubilization Strategies & Protocols

Strategy 1: Solubilization via pH Adjustment and Salt Formation

This is the most fundamental technique for acidic compounds and should be the first approach for achieving aqueous solubility.[20][21][22] Salt formation works by converting the neutral, poorly soluble free acid into an ionized, highly polar, and water-soluble salt.[6][23]

Protocol: Preparation of a 10 mM Aqueous Stock Solution

  • Calculate Mass: Weigh out the required mass of your thiophene carboxylic acid derivative to prepare the desired volume and concentration (e.g., for 10 mL of a 10 mM solution of a compound with MW = 250 g/mol , weigh 25 mg).

  • Initial Suspension: Add the compound to approximately 80% of the final volume of purified water or your desired buffer (e.g., 8 mL of PBS). The compound will likely form a suspension.

  • Base Addition: While stirring, add a 1.0 M NaOH solution dropwise. Monitor the solution's clarity. Continue adding drops until the solid completely dissolves. This indicates the formation of the soluble sodium salt.

  • pH Measurement & Adjustment: Use a calibrated pH meter to check the pH. The target pH should be 1.5 to 2 units above the compound's pKa. If the pH is too low, add another drop of NaOH. If you overshoot, you can back-titrate with dilute HCl (e.g., 0.1 M), but this should be done cautiously to avoid precipitation.

  • Final Volume Adjustment: Once the compound is fully dissolved and the pH is stable in the target range, add the buffer or water to reach the final desired volume (e.g., 10 mL).

  • Validation & Storage: Filter the solution through a 0.22 µm syringe filter to remove any particulates. For validation, let the solution stand at room temperature for 2-4 hours and then at 4°C overnight to check for any precipitation, which would indicate that the solution is supersaturated or unstable.

Strategy 2: Using Co-solvents

Co-solvents are water-miscible organic solvents that increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[15][17][24]

Table 1: Common Co-solvents for Research & Development

Co-solventTypical Final Conc. (in vitro)Key Properties & Considerations
DMSO < 0.5% (ideally < 0.1%)[11]Excellent solubilizing power. Can be toxic to cells at higher concentrations.[12][13] Always run a vehicle control.
Ethanol < 1%Good for less polar compounds. Can cause protein precipitation and cellular stress at higher concentrations.
PEG 400 VariesLow toxicity, commonly used in in vivo formulations. Can be viscous.[16]
Propylene Glycol VariesCommon pharmaceutical excipient with a good safety profile.[17]

Section 4: Visualizing the Solubilization Workflow

A logical, step-by-step approach is critical to efficiently finding the right solubilization conditions. The following diagram outlines a typical decision-making process.

Solubilization_Workflow cluster_start Initial Assessment cluster_strategy Strategy Selection cluster_outcome Outcome start Poorly Soluble Thiophene Carboxylic Acid check_pka Determine pKa (literature or predicted) start->check_pka ph_adjust Strategy 1: pH Adjustment check_pka->ph_adjust Start Here cosolvent Strategy 2: Co-solvents ph_adjust->cosolvent Soluble? [No] Try combination success Soluble & Stable Proceed with Experiment ph_adjust->success Soluble? [Yes] advanced Strategy 3: Advanced Formulation (e.g., Cyclodextrins) cosolvent->advanced Soluble? [No] Try combination cosolvent->success Soluble? [Yes] advanced->success Soluble? [Yes] fail Insoluble or Precipitates advanced->fail Soluble? [No] fail->start Re-evaluate Compound or Experiment Design

Caption: Decision tree for selecting a solubilization strategy.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]

  • Gerber, F., et al. (n.d.). Pharmaceutical salts: a formulation trick or a clinical conundrum? Australian Prescriber. Available at: [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Available at: [Link]

  • ChemBK. (2024). thiophene-2-carboxylic acid. Available at: [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Available at: [Link]

  • CogniScent. (2025). Co-solvent: Significance and symbolism. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References. Available at: [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available at: [Link]

  • ResearchGate. (n.d.). Cell viability following exposure to DMSO. Cells were grown in medium... Available at: [Link]

  • PMC. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. Available at: [Link]

  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules. Available at: [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]

  • OUCI. (n.d.). Strategies for formulating and delivering poorly water-soluble drugs. Available at: [Link]

  • CogniScent. (2026). PH adjustment: Significance and symbolism. Available at: [Link]

  • UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available at: [Link]

  • CompoundingToday.com. (2025). pH Adjusting Database. Available at: [Link]

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Available at: [Link]

  • Digital Analysis. (n.d.). pH Adjustment and Neutralization, the basics. Available at: [Link]

  • Farmacia Journal. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • PubChem. (n.d.). 2-Thiophenecarboxylic acid. Available at: [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Available at: [Link]

  • ResearchGate. (n.d.). Properties of Thiophene Derivatives and Solubility. Available at: [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Available at: [Link]

  • Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Available at: [Link]

  • Autech Industry Co.,Limited. (n.d.). The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. Available at: [Link]

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Technical Support Center: Suzuki Coupling of Thiophene Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in the Suzuki-Miyaura coupling of thiophene intermediates. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges posed by these sulfur-containing heterocycles. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your synthetic routes.

PART 1: Troubleshooting Guide: From Failed Reactions to Rational Solutions

The Suzuki-Miyaura coupling is a powerful tool, but the presence of a thiophene ring introduces specific challenges that can lead to low yields, reaction stalling, or the formation of intractable side products. This section is structured to diagnose common problems and provide targeted solutions.

Issue 1: My reaction has a low yield or has failed completely, with starting materials remaining.

This is the most frequent issue and often points to one of three primary culprits: catalyst deactivation, slow oxidative addition, or decomposition of the boron reagent.

Potential Cause A: Catalyst Deactivation via Sulfur Poisoning

The sulfur atom in the thiophene ring can act as a ligand, irreversibly binding to the palladium center and effectively "poisoning" the catalyst.[1] This removes the active Pd(0) species from the catalytic cycle, leading to a shutdown of the reaction.

  • Diagnosis: The reaction may start but then stall completely. The reaction mixture might turn black, indicating the precipitation of palladium black.

  • Solution 1: Employ Robust Ligands. The most effective strategy is to use a catalyst system that is resistant to sulfur poisoning. Bulky, electron-rich phosphine ligands physically shield the palladium center, making it less accessible to the thiophene's sulfur atom.[1] Buchwald-type biaryl phosphine ligands are particularly effective.[2]

  • Solution 2: Consider N-Heterocyclic Carbene (NHC) Ligands. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts, which feature a strongly donating NHC ligand, are exceptionally stable and show high tolerance to catalyst poisons.[3] They are often a superior choice for challenging heteroaryl couplings.

  • Solution 3: Increase Catalyst Loading. As a less ideal but sometimes effective fix, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can help compensate for gradual deactivation.[1]

Potential Cause B: Inefficient Oxidative Addition

If you are using a thienyl chloride, the high strength of the C-Cl bond makes the initial oxidative addition step of the catalytic cycle very slow.[4] An inefficient catalyst system will not be able to break this bond effectively.

  • Diagnosis: The reaction shows very little or no conversion, even after extended time or heating. This is especially common with electron-rich thienyl chlorides.

  • Solution: Use a Highly Active Catalyst System. This problem requires a catalyst that is both electron-rich and sterically demanding to promote oxidative addition.

    • Recommended Ligands: SPhos, XPhos, and other advanced Buchwald ligands are designed for this purpose.[2]

    • Palladium Source: Using a pre-formed precatalyst (e.g., XPhos G3) is often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.

Potential Cause C: Protodeboronation of the Thiophene Boronic Acid

Thiophene boronic acids, especially 2-thiopheneboronic acid, are notoriously unstable and prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water) to give unsubstituted thiophene.[5][6] This consumes your starting material without forming the desired product.

  • Diagnosis: You observe the formation of a significant amount of the simple thiophene byproduct by GC-MS or LC-MS analysis of the crude reaction mixture.

  • Solution 1: Switch to a Milder Base. Strong bases (e.g., NaOH, KOH) and high pH accelerate protodeboronation.[5] Switching to a milder base like finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often highly effective.[1][5]

  • Solution 2: Use a More Stable Boron Reagent. The free boronic acid is the most susceptible to this decomposition pathway.[5] Consider using a more stable derivative:

    • Pinacol Esters (Bpin): These are significantly more stable and robust than the corresponding boronic acids.[5][7]

    • MIDA Esters: These are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[8]

  • Solution 3: Lower the Reaction Temperature. High temperatures increase the rate of protodeboronation.[5] Using a highly active catalyst system (see above) often allows the reaction to proceed efficiently at lower temperatures (e.g., 40-80 °C), which suppresses the undesired side reaction.[5]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving low-yield Suzuki couplings with thiophene substrates.

G start Low / No Yield check_catalyst 1. Check Catalyst System (Is it active and robust?) start->check_catalyst check_boron 2. Check Boron Reagent (Is it decomposing?) start->check_boron check_conditions 3. Check Conditions (Base, Temp, Solvent) start->check_conditions sol_catalyst1 Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_catalyst->sol_catalyst1 For Thienyl Chlorides or Suspected Poisoning sol_catalyst2 Use PEPPSI-type (NHC) Precatalyst check_catalyst->sol_catalyst2 For General Robustness sol_boron1 Use Boronic Ester (Pinacol or MIDA) check_boron->sol_boron1 If Instability is Suspected sol_boron2 Monitor for Deborylated Thiophene Byproduct check_boron->sol_boron2 Diagnostic Step sol_conditions1 Use Milder Base (K3PO4, K2CO3) check_conditions->sol_conditions1 If Protodeboronation Occurs sol_conditions2 Lower Reaction Temperature (40-80 °C) check_conditions->sol_conditions2 If Protodeboronation Occurs

Caption: A logical workflow for troubleshooting Suzuki coupling issues with thiophenes.

PART 2: Proactive Catalyst and Reagent Selection

Choosing the right components from the outset can prevent many of the issues detailed above. The following table provides starting recommendations for various thiophene substrates.

Catalyst Selection Matrix for Thiophene Suzuki Coupling
Substrate TypeRecommended Catalyst System (Precatalyst, Ligand)Recommended BaseKey Considerations & Rationale
2-Thienyl Bromide (unhindered)Pd(PPh₃)₄ or Pd(OAc)₂ + SPhosK₂CO₃ or K₃PO₄Standard coupling. Pd(PPh₃)₄ is classic but modern Buchwald systems (e.g., SPhos) are more active and reliable.
2-Thienyl Chloride (unhindered)XPhos G3 Precatalyst or Pd₂(dba)₃ + XPhosK₃PO₄C-Cl activation requires a highly active, electron-rich, and bulky ligand like XPhos to facilitate oxidative addition.[2]
Sterically Hindered Thiophene PEPPSI™-IPr or PEPPSI™-IPentCs₂CO₃ or K₃PO₄The bulky NHC ligand on PEPPSI catalysts is highly effective for coupling sterically demanding partners.[3]
Thiophene Boronic Acid (unstable)XPhos G3 PrecatalystK₃PO₄A highly active catalyst allows for lower temperatures, minimizing protodeboronation of the sensitive boronic acid.[5]
Thiophene Pinacol Boronate SPhos G3 PrecatalystK₃PO₄The pinacol ester is more stable. A highly active catalyst is still recommended for efficient coupling and to prevent potential deboronation at high temperatures.[7][9]

PART 3: Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it such a problem with thiophene boronic acids? Protodeboronation is a side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond, consuming the reagent.[6] This is particularly problematic for electron-rich heteroaromatic boronic acids, like 2-thiopheneboronic acid, because the electron-donating nature of the thiophene ring stabilizes the intermediate of the undesired cleavage pathway. The presence of water and strong bases greatly accelerates this process.[5]

Q2: Is it absolutely necessary to degas my reaction mixture? Yes. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively killing the reaction.[1] Oxygen can also promote the oxidative homocoupling of your boronic acid, leading to unwanted biaryl side products and consuming your starting material.[1] Thoroughly degassing your solvents and maintaining an inert (argon or nitrogen) atmosphere is critical for reproducibility and success.

Q3: I am coupling a dibromothiophene. How can I control selectivity for mono- vs. di-substitution? Controlling selectivity can be challenging.[10] For mono-substitution, use a stoichiometric amount (1.0-1.2 equivalents) of the boronic acid at lower temperatures and monitor the reaction closely.[10][11] For di-substitution, use an excess of the boron reagent (e.g., 2.2-2.5 equivalents) and potentially a more active catalyst system to drive the reaction to completion.[11]

Q4: My product and unreacted aryl bromide have a very similar Rf value on TLC. How can I improve purification? This is a common purification challenge.[12] First, try to drive the reaction to full conversion of the limiting reagent. If separation is still difficult, changing the solvent system for your column chromatography is the first step (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol). If your product or starting material contains a basic nitrogen, adding a small amount of acid (like acetic acid) to the eluent can dramatically change its retention on the silica gel.[12]

PART 4: Experimental Protocols

These protocols provide robust starting points for your experiments. Always perform reactions under an inert atmosphere (e.g., in a glovebox or using Schlenk technique).

Protocol 1: General Coupling of a Thienyl Bromide with an Arylboronic Acid

This protocol uses a modern Buchwald precatalyst for high reliability.

  • Reagent Preparation: To an oven-dried reaction vial, add the arylboronic acid (1.2 equiv), the thienyl bromide (1.0 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of argon, add the SPhos G3 precatalyst (2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, to make a ~0.1 M solution with respect to the limiting reagent).

  • Reaction Execution: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Challenging Coupling of a Thienyl Chloride with a Thiophene Pinacol Boronate

This protocol uses a highly active PEPPSI catalyst suitable for difficult C-Cl activation and heteroaryl-heteroaryl coupling.

  • Reagent Preparation: To an oven-dried Schlenk flask, add the thiophene pinacol boronate (1.5 equiv), the thienyl chloride (1.0 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv).

  • Catalyst Addition: Under a positive pressure of argon, add the PEPPSI™-IPr catalyst (3 mol%).

  • Solvent Addition: Add degassed solvent (e.g., t-amyl alcohol or 2-methyl-THF).

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring under an argon atmosphere.

  • Monitoring & Work-up: Monitor the reaction by GC-MS. Upon completion, follow the work-up procedure described in Protocol 1.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki Catalytic Cycle and Thiophene-Related Issues

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd R1-Pd(II)-X L L Pd0->OxAdd Oxidative Addition Poisoning Thiophene-S Coordination Pd0->Poisoning Transmetal R1-Pd(II)-R2 L L OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim Product R1-R2 Transmetal->RedElim R1X Thienyl-X R1X->OxAdd label_oa Slow for X=Cl Needs e--rich Pd(0) R2B Ar-B(OR)2 R2B->Transmetal Deboron Protodeboronation R2B->Deboron Base Base (e.g., K3PO4) Base->Transmetal ThiopheneH Thiophene-H Deboron->ThiopheneH

Caption: The Suzuki catalytic cycle, highlighting points of failure for thiophene substrates.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Barchuk, A., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(16), 6267–6270. [Link]

  • Saha, A., et al. (2007). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 72(7), 2728–2731. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 46(28), 5354–5358. [Link]

  • Lu, J., et al. (2014). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. RSC Advances, 4(96), 53685-53692. [Link]

  • Abbadessa, A., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances, 12(15), 9323–9333. [Link]

  • Rehman, S. U., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 53. [Link]

  • Wikipedia. (2023, December 2). Protodeboronation. Retrieved January 17, 2026, from [Link]

  • Reddit. (2018, November 5). Suzuki purification problem. r/OrganicChemistry. Retrieved January 17, 2026, from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 17, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: A Guide to Work-up Procedures for Reactions Involving Ethyl 5-formylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven advice for navigating the common challenges associated with the work-up of reactions involving Ethyl 5-formylthiophene-2-carboxylate. The goal is to move beyond simple procedural steps and offer a rationale for each action, ensuring a higher probability of success in your synthetic endeavors.

Core Concepts: Understanding the Molecule

This compound is a versatile heterocyclic compound. Its reactivity is dominated by the electron-withdrawing nature of both the ester and aldehyde functionalities, which deactivate the thiophene ring towards electrophilic substitution but activate it for nucleophilic attack. The aldehyde group is a key reactive site for a variety of transformations, including Wittig reactions, reductive aminations, and aldol condensations.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the work-up and purification of reactions with this compound in a question-and-answer format.

Q1: My reaction has resulted in a dark, intractable tar. What are the likely causes and is my product salvageable?

A1: The formation of dark, polymeric material is a frequent issue in thiophene chemistry, often stemming from the compound's instability under certain conditions.

  • Expert Insights: Thiophene aldehydes can be sensitive to strong acids and high temperatures, which can lead to polymerization or degradation of the thiophene ring. The presence of strong oxidizing agents can also be detrimental.

  • Troubleshooting Protocol:

    • Immediate Quenching: Cool the reaction mixture to 0°C to halt further degradation.

    • Solubility Assessment: Test the solubility of a small aliquot in various organic solvents (e.g., ethyl acetate, dichloromethane, diethyl ether) to determine a suitable extraction solvent.

    • Neutralizing Wash: A gentle wash with a saturated aqueous solution of sodium bicarbonate can neutralize residual acid catalysts. Avoid strong bases that could induce unwanted side reactions.

    • Filtration: If significant solid has precipitated, filter the mixture through a pad of Celite® to remove the insoluble tar before proceeding with an aqueous work-up.

Q2: I'm struggling with a persistent emulsion during the aqueous extraction. How can I resolve this?

A2: Emulsions are common when using polar aprotic solvents (like DMF or DMSO) or in the presence of salts that can act as surfactants.

  • Expert Insights: The goal is to increase the ionic strength of the aqueous layer to "salt out" the organic components, thereby promoting phase separation.

  • Troubleshooting Protocol:

    • Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel.

    • Gentle Agitation: Avoid vigorous shaking. Instead, gently invert the funnel multiple times.

    • Solvent Modification: The addition of a less polar co-solvent to the organic layer can sometimes help break the emulsion.

    • Patience: Allowing the mixture to stand undisturbed for a period can often lead to gradual separation.

Q3: After purification, my product remains colored. What is the likely impurity and how can I remove it?

A3: Trace amounts of highly conjugated byproducts, often arising from oxidation or side reactions, can lead to persistent color.

  • Expert Insights: These impurities are often more polar than the desired product.

  • Troubleshooting Protocol:

    • Activated Charcoal: Dissolve the crude product in a suitable solvent and stir with a small amount of activated charcoal. Filter through Celite® to remove the charcoal. Use charcoal judiciously as it can adsorb the product as well.

    • Recrystallization: This is a highly effective method for removing colored impurities. Consider solvent systems like ethanol/water or ethyl acetate/hexanes.

    • Column Chromatography: If other methods fail, silica gel chromatography with a non-polar eluent system is a reliable option. Acid-sensitive compounds may benefit from neutralizing the silica gel with a small amount of triethylamine in the eluent.[1]

Systematic Work-up and Purification Workflow

This section details a robust, step-by-step procedure for the work-up and purification of reactions involving this compound.

Step 1: Reaction Quenching

The initial step is to safely and effectively terminate the reaction.

  • For reactions involving strong bases (e.g., organolithiums): A slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) is recommended to control the exotherm.

  • For acid-catalyzed reactions: A careful neutralization with saturated aqueous sodium bicarbonate (NaHCO₃) is the standard procedure.

Table 1: Quenching Agent Selection Guide

Reaction TypeRecommended Quenching AgentRationale
Strongly BasicSaturated aq. NH₄ClMildly acidic, controls exotherm.
AcidicSaturated aq. NaHCO₃Neutralizes acid without introducing a strong base.
OrganometallicSaturated aq. Rochelle's saltChelates metal salts, improving their removal into the aqueous phase.
Step 2: Liquid-Liquid Extraction

This is the primary method to isolate the product from the reaction medium.

  • Experimental Protocol:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent (ethyl acetate is a common choice).

    • Add water or brine and gently mix the layers, venting frequently.

    • Allow the layers to separate and drain the lower layer.

    • Re-extract the aqueous layer with fresh organic solvent (2-3 times).

    • Combine the organic extracts.

Step 3: Washing the Organic Phase

This step removes residual water-soluble impurities.

  • Recommended Wash Sequence:

    • Water: To remove the bulk of water-soluble materials.

    • Saturated aq. NaHCO₃: To remove any remaining acidic components.

    • Brine: To remove most of the dissolved water from the organic layer and aid in phase separation.

Step 4: Drying and Concentration

Removal of residual water is crucial before solvent evaporation.

  • Experimental Protocol:

    • Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) to the combined organic extracts.

    • Swirl until the drying agent no longer clumps.

    • Filter to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator.

Step 5: Final Purification

The choice of purification method depends on the nature of the impurities.

  • Silica Gel Chromatography: A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.

  • Recrystallization: Ideal for obtaining highly pure crystalline material.

Visualized Workflows and Logic

Visual aids can clarify complex procedures and decision-making processes.

Workup_Procedure Start Crude Reaction Mixture Quench Reaction Quenching Start->Quench Extract Liquid-Liquid Extraction Quench->Extract Wash Aqueous Washes Extract->Wash Dry Drying and Concentration Wash->Dry Purify Purification Step Dry->Purify Product Pure Product Purify->Product

Caption: Standard workflow for reaction work-up and purification.

Troubleshooting_Decision_Tree Initial_Problem Work-up Complication Is_Emulsion Persistent Emulsion? Initial_Problem->Is_Emulsion Identify Issue Is_Tar Dark/Tarry Mixture? Initial_Problem->Is_Tar Identify Issue Is_Colored Colored Impurity? Initial_Problem->Is_Colored Identify Issue Solution_Emulsion Add Brine / Gentle Agitation Is_Emulsion->Solution_Emulsion Yes Solution_Tar Filter through Celite® Is_Tar->Solution_Tar Yes Solution_Colored Recrystallization / Charcoal Treatment Is_Colored->Solution_Colored Yes

Caption: Decision tree for troubleshooting common work-up problems.

References

  • BenchChem. (2025). Troubleshooting low yields in domino reactions for thiophene synthesis.
  • Akhileshwari, P., Kiran, K.R., Sridhar, M.A., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)
  • King, W. J., & Nord, F. F. (1949). PREPARATION OF THIOPHENE-2-ALDEHYDE AND SOME SUBSTITUTED THIOPHENE ALDEHYDES. The Journal of Organic Chemistry.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of Ethyl 5-formylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, thiophene derivatives serve as fundamental building blocks for a vast array of functional molecules.[1] A precise understanding of their molecular structure is not merely academic—it is a prerequisite for predicting reactivity, biological activity, and material properties. Among the arsenal of analytical techniques available for structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful.

This guide provides an in-depth analysis of Ethyl 5-formylthiophene-2-carboxylate, a disubstituted thiophene derivative. We will explore the causality behind experimental choices for NMR analysis, present a detailed interpretation of its ¹H and ¹³C NMR spectra, and compare these findings with related analogs to provide a richer contextual understanding.

The Subject Molecule: Structural Overview

This compound (C₈H₈O₃S) features a central thiophene ring substituted at the C2 and C5 positions.[2][3] At C2, an electron-withdrawing ethyl carboxylate group (-COOEt) is present. At C5, another potent electron-withdrawing group, a formyl (aldehyde, -CHO), is attached. This substitution pattern creates a distinct electronic environment that governs the chemical shifts and coupling constants of the remaining ring protons and the overall carbon skeleton.

Part 1: The Experimental Protocol — A Self-Validating System

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and the logical selection of acquisition parameters.[4] The following protocol is designed to yield high-quality, reproducible data for small molecules like this compound.

Step-by-Step Methodology for NMR Analysis
  • Sample Preparation:

    • Analyte Quantity : For ¹H NMR, accurately weigh 5-25 mg of the sample.[4][5] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is optimal.[5]

    • Solvent Selection : Use approximately 0.6 mL of a deuterated solvent.[6][7] Deuterated chloroform (CDCl₃) is an excellent first choice for its ability to dissolve moderately polar organic compounds and its convenient single deuterium lock signal.[5] The residual proton signal in CDCl₃ (δ ≈ 7.26 ppm) can serve as a secondary chemical shift reference.[8]

    • Dissolution & Filtration : Dissolve the sample in a small vial before transferring it to the NMR tube.[4][5] To ensure magnetic field homogeneity and prevent line broadening, filter the solution through a pipette packed with a small plug of glass wool or Kimwipe to remove any particulate matter.[4][7]

    • Internal Standard : For the highest accuracy in chemical shift calibration, add a small amount of an internal standard like Tetramethylsilane (TMS), which is defined as 0.00 ppm.[5]

  • Data Acquisition:

    • Instrumentation : All spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Spectrometer Setup : The instrument must be properly tuned and the magnetic field shimmed using the deuterium lock signal from the solvent to achieve optimal resolution.[1]

    • ¹H NMR Parameters :

      • Pulse Sequence : A standard single-pulse sequence is sufficient.[1]

      • Spectral Width : Set to cover a range of 0-12 ppm.[1]

      • Number of Scans : 16-32 scans are typically adequate for achieving a good signal-to-noise ratio.[1]

      • Relaxation Delay : A delay of 1-2 seconds between pulses ensures proper relaxation of the protons.[1]

    • ¹³C NMR Parameters :

      • Pulse Sequence : A standard proton-decoupled single-pulse sequence is used to produce a spectrum with singlets for each unique carbon.

      • Spectral Width : Set to cover a range of 0-200 ppm.

      • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

      • Relaxation Delay : A 2-second delay is generally appropriate.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).[1]

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.[1]

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.[1]

    • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.[1]

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-25 mg ¹H, 50-100 mg ¹³C) B Dissolve in 0.6 mL Deuterated Solvent (e.g., CDCl₃) A->B C Add Internal Standard (TMS) B->C D Filter into NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock, Tune & Shim E->F G Acquire FID (¹H & ¹³C Spectra) F->G H Fourier Transform G->H I Phase & Baseline Correction H->I J Calibrate Chemical Shifts (to TMS) I->J K Integrate (¹H) & Assign Peaks J->K L Structural Elucidation K->L

Caption: A logical workflow for acquiring and analyzing NMR data.

Part 2: Spectral Interpretation and Analysis

The presence of two strong electron-withdrawing groups on the thiophene ring significantly deshields the ring protons and carbons, shifting their signals downfield in the NMR spectrum.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the aldehyde proton, the two thiophene ring protons, and the ethyl group protons.

Signal AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
-CHO (Aldehyde H)9.9 - 10.0Singlet (s)1HN/AAldehyde protons are highly deshielded and typically appear as singlets far downfield.
H-4 (Thiophene)7.8 - 7.9Doublet (d)1H3.5 - 4.5Coupled to H-3. Deshielded by the adjacent formyl group.
H-3 (Thiophene)7.6 - 7.7Doublet (d)1H3.5 - 4.5Coupled to H-4. Deshielded by the adjacent carboxylate group.
-OCH₂CH₃ (Methylene)4.3 - 4.4Quartet (q)2H~7.1Coupled to the three methyl protons, resulting in a 3+1=4 line pattern.
-OCH₂CH₃ (Methyl)1.3 - 1.4Triplet (t)3H~7.1Coupled to the two methylene protons, resulting in a 2+1=3 line pattern.

Note: Predicted values are based on established substituent effects in thiophene systems. Actual values may vary slightly.[1][9][10]

The key feature is the presence of two doublets in the aromatic region, corresponding to the H-3 and H-4 protons on the thiophene ring. The coupling constant between them, ³J(H3-H4), is typically in the range of 3.5-5.0 Hz for thiophenes.[11][12] This reciprocal coupling confirms their adjacency on the ring.[12]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, one for each unique carbon atom in the molecule.

Signal AssignmentChemical Shift (δ, ppm) (Predicted)Rationale
-CHO (Aldehyde C)182 - 184Aldehyde carbons are highly deshielded, appearing significantly downfield.
-COO- (Ester Carbonyl C)161 - 163Ester carbonyl carbons are also strongly deshielded.
C-5 (Thiophene)145 - 147Carbon attached to the formyl group; highly deshielded.
C-2 (Thiophene)142 - 144Carbon attached to the carboxylate group; highly deshielded.
C-3 (Thiophene)137 - 139Aromatic CH carbon, deshielded by the adjacent C-2 substituent.
C-4 (Thiophene)128 - 130Aromatic CH carbon, deshielded by the adjacent C-5 substituent.
-OCH₂CH₃ (Methylene C)61 - 63Methylene carbon attached to the electron-withdrawing oxygen atom.
-OCH₂CH₃ (Methyl C)14 - 15Aliphatic methyl carbon, appearing furthest upfield.

Note: Predicted values are based on established substituent effects and additivity rules for substituted thiophenes.[13][14]

Part 3: A Comparative Analysis — The Impact of Substituents

To fully appreciate the spectral features of this compound, it is instructive to compare it with simpler, related thiophene derivatives. This comparison highlights how different functional groups modulate the electronic environment and, consequently, the NMR chemical shifts.

Comparative ¹H NMR Data (Thiophene Ring Protons)
CompoundH-3 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)Data Source
Thiophene7.127.127.33[15]
Ethyl thiophene-2-carboxylate7.797.137.55Predicted
This compound ~7.65 ~7.85 N/A Predicted

Analysis of Trends:

  • Thiophene : The parent compound shows protons in the 7.1-7.4 ppm range.[15]

  • Ethyl thiophene-2-carboxylate : Adding an electron-withdrawing ester at C2 deshields all protons, especially the adjacent H-3 and the distant H-5.

  • This compound : The addition of a second, even stronger electron-withdrawing formyl group at the C5 position dramatically deshields the adjacent H-4 proton. This powerful deshielding effect is a hallmark of the 2,5-disubstitution pattern with two electron-withdrawing groups.

Visualizing the Molecular Structure

Caption: Structure of this compound.

Note: The DOT language has limitations in rendering complex chemical structures accurately. This diagram conceptually places the labels around a central thiophene representation.

Conclusion

The comprehensive ¹H and ¹³C NMR analysis provides an unambiguous structural confirmation of this compound. The distinct chemical shifts of the aldehyde, ethyl ester, and thiophene ring protons and carbons, along with the characteristic coupling pattern of the ring protons, serve as a unique fingerprint for this molecule. By comparing its spectral data with simpler analogs, the powerful deshielding effects of the formyl and ethyl carboxylate substituents are clearly demonstrated. This guide provides a robust framework for the analysis of this and similar substituted thiophene systems, underscoring the indispensable role of NMR spectroscopy in modern chemical and pharmaceutical research.

References

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

  • Small molecule NMR sample preparation. Emory University. [Link]

  • How to Prepare Samples for NMR. ResearchGate. [Link]

  • NMR Sample Preparation. University of Ottawa. [Link]

  • NMR Sample Preparation Guide. University of Missouri. [Link]

  • Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors. PubMed. [Link]

  • Carbon-13 chemical shifts in some substituted furans and thiophens. Sci-Hub. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • ¹H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... ResearchGate. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

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A Predictive and Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 5-formylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel or synthesized compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a fragmentation "fingerprint" that aids in confirming molecular structure. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 5-formylthiophene-2-carboxylate. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage established fragmentation principles and comparative data from structurally related compounds to provide a robust predictive analysis.

Fundamental Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique where high-energy electrons (typically 70 eV) bombard a molecule in the gas phase.[1] This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M+•).[2] The molecular ion is often energetically unstable and undergoes a series of fragmentation reactions, breaking down into smaller charged fragments and neutral species. The resulting mass spectrum is a plot of the relative abundance of these charged fragments as a function of their mass-to-charge ratio (m/z). The fragmentation patterns are dictated by the inherent stability of the resulting ions and neutral losses, which are in turn governed by the functional groups present in the molecule.[3]

Predicted Fragmentation Pattern of this compound

The structure of this compound contains three key features that will dictate its fragmentation: the aromatic thiophene ring, an ethyl ester substituent, and a formyl substituent.

Molecular Formula: C₈H₈O₃S Molecular Weight: 184.21 g/mol

The Molecular Ion (M+•)

Aromatic compounds, such as those containing a thiophene ring, are known to produce prominent molecular ion peaks due to the stability of the delocalized π-electron system.[4] Therefore, the mass spectrum of this compound is expected to show a strong molecular ion peak at m/z = 184 .

Fragmentation of the Ethyl Ester Group

The ethyl ester group is a major driver of fragmentation. Two primary pathways are anticipated:

  • α-Cleavage: Loss of the ethoxy radical (•OCH₂CH₃) is a common fragmentation pathway for ethyl esters.[5] This would result in the formation of a stable acylium ion.

    • M+• - •OCH₂CH₃ → [C₆H₃SO(CHO)]⁺

    • This will produce a significant peak at m/z = 139 .

  • McLafferty Rearrangement: Esters with a γ-hydrogen can undergo a McLafferty rearrangement, involving the transfer of a hydrogen atom to the carbonyl oxygen with the subsequent elimination of a neutral alkene.[6]

    • M+• → [C₆H₄O₂S(CHO)]+• + C₂H₄

    • This rearrangement would lead to a radical cation at m/z = 156 .

Fragmentation of the Formyl Group

The formyl group also provides characteristic fragmentation pathways:

  • Loss of a Hydrogen Radical: Cleavage of the formyl C-H bond can lead to the loss of a hydrogen radical (•H).

    • M+• - •H → [C₈H₇O₃S]⁺

    • This would result in a peak at m/z = 183 .

  • Loss of Carbon Monoxide (CO): The loss of a neutral CO molecule from the formyl group is a common fragmentation for aldehydes.[4] This can occur from the molecular ion or subsequent fragment ions.

    • M+• - CO → [C₇H₈O₂S]+•

    • This would produce a peak at m/z = 156 .

Fragmentation of the Thiophene Ring

The thiophene ring itself is relatively stable and less prone to fragmentation compared to the substituents.[7] However, fragmentation of the ring can occur, often leading to the loss of acetylene (C₂H₂) or CS.

Proposed Fragmentation Pathways

The interplay of these fragmentation events can be visualized in the following proposed pathways.

Fragmentation_Pathway M+•\n(m/z = 184) M+• (m/z = 184) m/z 156 m/z 156 M+•\n(m/z = 184)->m/z 156 - C₂H₄ m/z 139 m/z 139 M+•\n(m/z = 184)->m/z 139 - •OCH₂CH₃ m/z 183 m/z 183 M+•\n(m/z = 184)->m/z 183 - •H m/z 128 m/z 128 m/z 156->m/z 128 - CO m/z 111 m/z 111 m/z 139->m/z 111 - CO Experimental_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Analysis Dissolve Sample Dissolve sample in a volatile solvent (e.g., methanol or dichloromethane) Set Parameters Set ion source to Electron Ionization (EI) Set electron energy to 70 eV Calibrate Calibrate the mass analyzer using a known standard (e.g., PFTBA) Set Parameters->Calibrate Inject Sample Inject the sample solution into the inlet system (e.g., GC or direct insertion probe) Calibrate->Inject Sample Acquire Spectrum Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 Da) Inject Sample->Acquire Spectrum Identify Peaks Identify the molecular ion peak and major fragment ion peaks Acquire Spectrum->Identify Peaks Interpret Spectrum Interpret the fragmentation pattern to confirm the structure Identify Peaks->Interpret Spectrum

Caption: General experimental workflow for EI-MS analysis.

Summary of Predicted Key Fragment Ions

The following table summarizes the predicted key fragment ions, their m/z values, and the corresponding neutral losses for this compound.

m/zProposed Fragment IonNeutral Loss
184[C₈H₈O₃S]+• (Molecular Ion)-
183[C₈H₇O₃S]⁺•H
156[C₆H₄O₂S(CHO)]+• or [C₇H₈O₂S]+•C₂H₄ or CO
139[C₆H₃SO(CHO)]⁺•OCH₂CH₃
128[C₆H₄O₂S]+•CO from m/z 156
111[C₅H₃S(CHO)]⁺CO from m/z 139

Conclusion

This guide provides a detailed, predictive analysis of the EI mass spectrometry fragmentation pattern of this compound. By applying fundamental principles of mass spectrometry and drawing comparisons with structurally related compounds, we have proposed the most likely fragmentation pathways and identified key diagnostic ions. This information serves as a valuable resource for researchers in the structural confirmation of this and similar molecules.

References

  • Fisichella, S., Occhipinti, S., Consiglio, G., Spinelli, D., & Noto, R. (1982). The mass spectra of some substituted thiophene-2-carboxylic acids.
  • Wynberg, H., & van der Plas, H. C. (1967). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society B: Physical Organic, 761-765.
  • Various Authors. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Retrieved from [Link]

  • Fisichella, S., Occhipinti, S., Consiglio, G., Spinelli, D., & Noto, R. (1982). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Taylor & Francis Online. Retrieved from [Link]

  • Grigg, R., Sargent, M. V., Williams, D. H., & Knight, J. A. (1966). Studies in mass spectrometry. Part IV. Mass spectra of hydroxythiophens and thiolactones. Journal of the Chemical Society B: Physical Organic, 331-335.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Manasagangotri, P. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Physics @ Manasagangotri. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Koster, G. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Unknown Author. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.

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A Comparative Guide to the Reactivity of 5-Formyl vs. 5-Bromothiophene-2-carboxylates for the Modern Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiophene derivatives are cornerstones in medicinal chemistry and materials science, prized for their diverse pharmacological activities and unique electronic properties.[1][2] Among the vast array of functionalized thiophenes, 5-substituted-2-carboxylates serve as critical building blocks for novel therapeutics and organic electronics. This guide provides an in-depth technical comparison of two key intermediates: methyl 5-formylthiophene-2-carboxylate and methyl 5-bromothiophene-2-carboxylate.

Our focus is to dissect the nuanced differences in their reactivity, empowering researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies. We will explore how the distinct electronic nature of the formyl and bromo substituents dictates their behavior in cornerstone reactions, from palladium-catalyzed cross-couplings to transformations unique to the aldehyde functionality. This guide is built on a foundation of experimental data and mechanistic principles to provide a robust and practical resource.

The Decisive Factor: Electronic Effects of the Substituent

The reactivity of a substituted aromatic ring is fundamentally governed by the electronic properties of its substituents. The formyl group (-CHO) and the bromo group (-Br) exert profoundly different effects on the thiophene ring, which in turn dictates their suitability for various transformations.

The bromo group exhibits a dual electronic effect: it is inductively electron-withdrawing (-I) due to its electronegativity, but it also has a lone pair of electrons that can be donated to the aromatic system through resonance (+R). In the context of palladium-catalyzed cross-coupling reactions, the carbon-bromine bond serves as the reactive site for oxidative addition.

In contrast, the formyl group is strongly electron-withdrawing through both induction and resonance (-I, -R). This deactivation of the aromatic ring can influence its participation in certain reactions. More importantly, the aldehyde functionality itself introduces a new site of reactivity, susceptible to nucleophilic attack and a variety of condensation reactions.

A quantitative comparison can be made using Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center. For a substituent at the para position in a benzene ring (analogous to the 5-position in a 2-substituted thiophene), the constants are as follows:

Substituentσp
-Br+0.23
-CHO+0.42

Data sourced from Hansch, C. et al. (1991).[3]

The more positive σp value for the formyl group confirms its stronger electron-withdrawing character compared to the bromo group. This key difference is the underlying reason for the divergent reactivity profiles we will explore.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation.[4] The performance of 5-bromo and 5-formyl thiophene-2-carboxylates in these reactions is a critical consideration for their use in synthesis.

5-Bromothiophene-2-carboxylate: The Workhorse for Cross-Coupling

Methyl 5-bromothiophene-2-carboxylate is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Heck couplings. The carbon-bromine bond is readily activated by a Pd(0) catalyst, initiating the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl compounds. 5-Bromothiophene-2-carboxylates react efficiently with a range of arylboronic acids in the presence of a palladium catalyst and a base.[5]

Stille Coupling: The Stille reaction offers an alternative for C-C bond formation, particularly when the coupling partner is an organostannane. The reaction conditions are generally mild and tolerate a wide variety of functional groups.[6][7]

Heck Reaction: The Heck reaction allows for the arylation of alkenes. 5-Bromothiophene-2-carboxylate can be coupled with various olefins, providing access to vinyl-substituted thiophenes.[8]

5-Formylthiophene-2-carboxylate: A More Nuanced Substrate

The strong electron-withdrawing nature of the formyl group makes the C-H bond at the 5-position less susceptible to oxidative addition in some cross-coupling reactions. However, it can still participate in certain transformations, particularly Suzuki-Miyaura couplings, albeit sometimes requiring more forcing conditions or specialized catalytic systems. More commonly, the formyl group itself can be the target of transformations, or it can be converted to a more reactive group for cross-coupling if necessary.

It is important to note that direct comparisons in the literature are scarce. However, based on fundamental principles, the C-Br bond is a more reliable and reactive handle for palladium-catalyzed cross-coupling than the C-H bond adjacent to a formyl group.

Comparative Data for Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst/LigandBaseSolventYieldReference
Pentyl 5-bromothiophene-2-carboxylatePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O85%[5]
4-Bromothiophene-2-carbaldehyde4-Tolylboronic acidPd(PPh₃)₄KOH1,4-Dioxane82%[9]

Note: The data for the formyl derivative is on the carbaldehyde, not the carboxylate, but serves as a reasonable proxy for reactivity in this context.

Unique Reactivity of the Formyl Group

The true synthetic utility of mthis compound lies in the rich chemistry of its aldehyde functionality. This opens up a suite of transformations not possible with the 5-bromo analogue.

Olefination Reactions

Wittig Reaction: The Wittig reaction is a classic and highly effective method for converting aldehydes to alkenes.[10][11][12] 5-Formylthiophene-2-carboxylate can react with phosphorus ylides to generate a variety of vinyl-substituted thiophenes with high regioselectivity.

Condensation Reactions

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base.[2][13] It provides a straightforward route to α,β-unsaturated products, which are valuable intermediates in their own right.

Nucleophilic Addition and Reduction

The electrophilic carbon of the formyl group is susceptible to attack by a wide range of nucleophiles, such as Grignard reagents or organolithium compounds, to generate secondary alcohols. Furthermore, the aldehyde can be readily reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄), or oxidized to a carboxylic acid.

Experimental Protocols

Representative Suzuki-Miyaura Coupling of Methyl 5-Bromothiophene-2-carboxylate

Objective: To synthesize methyl 5-phenylthiophene-2-carboxylate.

Materials:

  • Methyl 5-bromothiophene-2-carboxylate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add methyl 5-bromothiophene-2-carboxylate, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Representative Wittig Reaction of Mthis compound

Objective: To synthesize methyl 5-(2-phenylethenyl)thiophene-2-carboxylate.

Materials:

  • Benzyltriphenylphosphonium chloride (1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Mthis compound (1.0 equiv)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add NaH portion-wise. The color should turn deep orange/red, indicating ylide formation.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction back to 0 °C and add a solution of mthis compound in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the alkene product from triphenylphosphine oxide.

Visualization of Synthetic Pathways

Graphviz Diagram: Cross-Coupling vs. Aldehyde Chemistry

G cluster_0 Methyl 5-bromothiophene-2-carboxylate cluster_1 Mthis compound cluster_2 Palladium-Catalyzed Cross-Coupling cluster_3 Aldehyde-Specific Reactions Bromo Methyl 5-bromothiophene-2-carboxylate Suzuki Suzuki Coupling Bromo->Suzuki Stille Stille Coupling Bromo->Stille Heck Heck Reaction Bromo->Heck Formyl Mthis compound Wittig Wittig Reaction Formyl->Wittig Knoevenagel Knoevenagel Condensation Formyl->Knoevenagel Reduction Reduction (NaBH4) Formyl->Reduction Nucleophilic Nucleophilic Addition (e.g., Grignard) Formyl->Nucleophilic

Caption: Divergent reactivity pathways for the two thiophene substrates.

Graphviz Diagram: Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R-Pd(II)L2-R' Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R-R' RedElim->Product Start R-X (e.g., 5-Bromo Substrate) Start->OxAdd Boronic R'-B(OR)2 Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between mthis compound and methyl 5-bromothiophene-2-carboxylate is a strategic one, dictated by the desired synthetic outcome.

  • For C-C bond formation via palladium-catalyzed cross-coupling , methyl 5-bromothiophene-2-carboxylate is the superior and more reliable choice. Its C-Br bond provides a dependable handle for reactions like Suzuki, Stille, and Heck, making it a versatile precursor for biaryl and vinyl-substituted thiophenes.

  • For transformations leveraging carbonyl chemistry , mthis compound offers a unique and powerful set of possibilities. It is the ideal substrate for olefination reactions like the Wittig reaction, condensation reactions such as the Knoevenagel, and various nucleophilic additions and reductions.

By understanding the fundamental electronic differences between the bromo and formyl substituents, researchers can harness the distinct reactivity of each molecule to efficiently construct complex molecular architectures for applications in drug discovery and materials science.

References

  • Ruan, J., Saidi, O., Iggo, J. A., & Xiao, J. (2008). Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. Journal of the American Chemical Society, 130(32), 10510–10511. Available from: [Link]

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  • Thiophene and its derivatives in medicinal chemistry. RSC Publishing. Available from: [Link]

  • Knoevenagel Condensation. Source not specified. Available from: [Link]

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  • Hammett correlations: influence of the nature of the substituent X on the constant k1 relating to the coupling reaction of thiophenes 1a-c with electrophiles 2a and 3a-c in acetonitrile at 20°C. ResearchGate. Available from: [Link]

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  • Use of the Hammett equation in substituted thiophenes. RSC Publishing. Available from: [Link]

  • Wittig Reaction. Organic Chemistry Portal. Available from: [Link]

  • Knoevenagel condensation. Wikipedia. Available from: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Available from: [Link]

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  • Ali, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14669-14684. Available from: [Link]

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  • Wittig Reaction: Mechanism and Examples. Master Organic Chemistry. Available from: [Link]

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  • Rasool, N., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turkish Journal of Chemistry, 44(6), 1639-1656. Available from: [Link]

  • Stille reaction. Wikipedia. Available from: [Link]

  • Wittig reaction. Wikipedia. Available from: [Link]

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  • Heck Reaction. Organic Chemistry Portal. Available from: [Link]

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A Senior Application Scientist's Guide to Comparative DFT Studies on Thiophene-Based Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Thiophene and its derivatives are cornerstones in the development of advanced materials, finding applications in organic electronics, medicinal chemistry, and corrosion inhibition.[1][2] The versatility of the thiophene ring allows for fine-tuning of its electronic and chemical properties through strategic functionalization. Density Functional Theory (DFT) has emerged as an indispensable tool for predicting and understanding the behavior of these molecules at the quantum level, guiding the rational design of novel thiophene-based materials.[3] This guide provides a comparative analysis of DFT studies on thiophene derivatives, offering insights into the computational methodologies and their correlation with experimental outcomes.

The Theoretical Framework: Why DFT for Thiophene Derivatives?

Density Functional Theory (DFT) offers a balance between computational cost and accuracy, making it a popular choice for studying the electronic structure of molecules.[3] The core principle of DFT is that the energy of a system can be determined from its electron density. This approach is particularly well-suited for thiophene derivatives, where the π-conjugated system plays a crucial role in their properties.

Commonly employed functionals for thiophene systems include the hybrid functional B3LYP (Becke, three-parameter, Lee-Yang-Parr), which has demonstrated reliability in modeling organic molecules and their non-covalent interactions. The choice of basis set is also critical; Pople-style basis sets such as 6-31G(d) and the more extensive 6-311++G(d,p) are frequently used to achieve a good compromise between accuracy and computational resources.[4] For specific applications, such as studying excited states and optical properties, Time-Dependent DFT (TD-DFT) is the method of choice.[5]

Below is a typical workflow for a DFT study on thiophene derivatives.

DFT Workflow for Thiophene Derivatives Computational Workflow for Thiophene Derivatives cluster_setup 1. System Setup cluster_calc 2. Core Calculations cluster_analysis 3. Property Analysis cluster_comparison 4. Comparative Analysis mol_structure Define Molecular Structure method_selection Select DFT Functional & Basis Set (e.g., B3LYP/6-31G(d)) mol_structure->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc electronic_props Calculate Electronic Properties (HOMO, LUMO, etc.) freq_calc->electronic_props reactivity Reactivity Descriptors (Hardness, Electrophilicity) electronic_props->reactivity spectroscopy Simulate Spectra (TD-DFT for UV-Vis) electronic_props->spectroscopy compare_derivatives Compare with other Thiophene Derivatives reactivity->compare_derivatives spectroscopy->compare_derivatives compare_exp Correlate with Experimental Data compare_derivatives->compare_exp

Caption: A generalized workflow for DFT studies on thiophene derivatives.

Case Study 1: Tuning Electronic Properties for Organic Electronics

In the field of organic electronics, the performance of materials is intimately linked to their electronic properties, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO gap.[5] DFT calculations are instrumental in predicting how different substituents on the thiophene ring can modulate these properties.

A study on thiophene-pyrrole-based π-conjugated oligomers demonstrated that the introduction of both electron-donating and electron-withdrawing groups significantly impacts the electronic structure.[6] Sterically demanding substituents were found to induce a twist in the conjugated backbone, leading to an increase in the HOMO-LUMO gap.[6] Conversely, the presence of an intramolecular S···O interaction can lead to a more planar structure, resulting in a reduction of the excitation energies.[6]

DerivativeSubstituentHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Thiophene-H-6.4867-0.40656.0802
2-Acetylthiophene-COCH3 (withdrawing)---
2-Methyl-3-thiophenthiol-CH3, -SH (donating)---
Polythiophene (T30)----

Note: Specific HOMO/LUMO values for substituted thiophenes require targeted calculations from the cited literature; the table structure is illustrative. The general trend observed is that electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both contributing to a smaller HOMO-LUMO gap and a red-shift in the absorption spectra.[5]

Case Study 2: Designing Thiophene-Based Corrosion Inhibitors

DFT has also proven to be a powerful tool in the design of corrosion inhibitors. The interaction between a thiophene-based inhibitor and a metal surface can be modeled to understand the mechanism of protection. Key parameters derived from DFT calculations, such as the energy of the HOMO (related to the ability to donate electrons) and the LUMO (related to the ability to accept electrons), are correlated with inhibition efficiency.[7][8]

A systematic study on six thiophene-based corrosion inhibitors for iron revealed that the nature of the substituent group has a significant impact on the geometric and electronic structures.[9] Electron-donating groups increase the electron density in the thiophene ring, enhancing its ability to donate electrons to the vacant d-orbitals of the metal.[9] The ranking of corrosion inhibition efficiency was predicted as follows: 2-formylthiophene ≈ 2-acetylthiophene < thiophene < 2-pentylthiophene < 2-thenylthiol < 2-methyl-3-thiophenthiol.[9]

Natural bond orbital (NBO) analysis further elucidates the charge transfer mechanism, showing that thiophene derivatives donate electrons from the π and σ orbitals of high-electron-density regions to the metal surface.[9]

Inhibitor-Metal Interaction Mechanism of Thiophene-Based Corrosion Inhibition inhibitor Thiophene Derivative (High HOMO) adsorption Adsorption inhibitor->adsorption metal Metal Surface (Vacant d-orbitals) metal->adsorption charge_transfer Charge Transfer (Electron Donation) adsorption->charge_transfer protection Protective Film Formation charge_transfer->protection

Caption: The interaction mechanism between a thiophene-based inhibitor and a metal surface.

Case Study 3: Probing Reactivity in Medicinal Chemistry

In drug development, understanding the reactivity of a molecule is crucial. DFT can be used to calculate various reactivity descriptors, such as chemical potential, hardness, softness, and the electrophilicity index.[10] Fukui functions, which identify the most reactive sites in a molecule for nucleophilic and electrophilic attack, are also a valuable tool.[4]

A study on newly synthesized thiophene derivatives with potential antitumor activity employed Fukui function calculations to investigate their chemical reactivity.[4] For one derivative, the C4 position on the thiophene ring was identified as the most susceptible to nucleophilic attack, while the N9 atom was the most reactive site for electrophilic attack.[4] This information is invaluable for understanding the potential interactions of these molecules with biological targets.

Reactivity DescriptorDefinitionSignificance
Chemical Potential (μ) The negative of electronegativity.Indicates the escaping tendency of electrons.
Chemical Hardness (η) Resistance to change in electron distribution.A larger HOMO-LUMO gap implies greater hardness.[11]
Global Electrophilicity (ω) The ability of a species to accept electrons.[11]Useful for predicting the reactivity in polar reactions.
Fukui Functions (f(r)) The change in electron density at a point r with respect to a change in the total number of electrons.Identifies the most reactive sites for nucleophilic (f+) and electrophilic (f-) attack.[4]

Experimental Protocols

Standard DFT Calculation Protocol
  • Molecular Structure Input: The initial 3D structure of the thiophene derivative is built using a molecular editor and imported into the quantum chemistry software package (e.g., Gaussian, ORCA).

  • Method Selection: The computational method is specified. A common choice is the B3LYP functional with the 6-31G(d) basis set for geometry optimization and frequency calculations. For more accurate electronic properties, a larger basis set like 6-311++G(d,p) may be used for single-point energy calculations on the optimized geometry.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is a crucial step to ensure that all subsequent calculations are performed on a stable structure.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This step also provides thermodynamic data.

  • Property Calculation: Single-point energy calculations are performed to obtain various electronic properties, including HOMO and LUMO energies, molecular orbital surfaces, and multipole moments.

  • Analysis of Results: The output files are analyzed to extract the desired data. Visualization software is used to view molecular orbitals and other graphical representations. For comparative studies, this protocol is repeated for each derivative.

Conclusion

DFT studies provide a powerful and predictive framework for understanding the structure-property relationships of thiophene-based derivatives. By carefully selecting the appropriate functional and basis set, researchers can gain deep insights into the electronic, reactive, and spectroscopic properties of these versatile molecules. The synergy between computational predictions and experimental validation is key to accelerating the discovery and development of new materials for a wide range of applications.

References

  • Sahu, H., & Panda, A. N. (2013). Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. Macromolecules, 46(3), 844–855. [Link]

  • Verma, C., Quraishi, M. A., & Ebenso, E. E. (2017). DFT study of the interactions between thiophene-based corrosion inhibitors and an Fe4 cluster. Journal of Molecular Modeling, 23(8), 249. [Link]

  • Obot, I. B., Macdonald, D. D., & Gasem, Z. M. (2015). Computational study of some thiophene derivatives as aluminium corrosion inhibitors. Corrosion Science, 99, 1-10. [Link]

  • Yadav, P. N. S., Kumar, A., & Singh, A. K. (2021). Computational Studies (DFT) and PM3 Theories on Thiophene Oligomers as Corrosion Inhibitors for Iron. International Journal of Chemical Concepts, 7(1), 1-8. [Link]

  • Al-Warhi, T., Al-Dies, A. M., Al-Omair, M. A., Al-Otaibi, A. M., & El-Emam, A. A. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. RSC Advances, 14(49), 35845-35860. [Link]

  • El-Haddad, A. M. (2018). A Density Functional Theory (DFT) Computational Studies on Thiophene Oligomers as Corrosion Inhibitors of Aluminum. Libya Journal of Applied Sciences and Technology, 1(1), 1-8. [Link]

  • Okpo, O. E., Chukwuike, V. I., Ogunwa, K. I., Nnadozie, E. C., Quadri, T. W., Verma, C., ... & Ebenso, E. E. (2025). Corrosion inhibition, surface and interface properties of thiophene-based compounds: A comprehensive review. Next Materials, 101230. [Link]

  • Tsay, H. W., Chen, M. H., Hsu, C. W., & Hsu, K. L. (2021). Electronic and Optical Properties of Polythiophene Molecules and Derivatives. Polymers, 13(21), 3749. [Link]

  • Rasool, N., Shaik, M. R., Kamal, M. S., Al-Ghamdi, A. A., & El-Gazzar, A. A. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Molecules, 26(4), 1133. [Link]

  • Sahu, H., & Panda, A. N. (2013). Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. Macromolecules, 46(3), 844-855. [Link]

  • Sahu, H., & Panda, A. N. (2013). Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. Macromolecules, 46(3), 844-855. [Link]

  • Abdel-Aziz, H. A., Moustafa, A. H., & El-Zahabi, H. S. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Advances, 14(10), 6965-6983. [Link]

  • Adejoro, I. A., & Adeboye, O. O. (2015). Density Functional Theory Studies on Electronic Properties of Thiophene S-oxides as Aromatic Dienophiles for Reactivity Prediction in Diels-Alder Reactions. Journal of Chemical and Pharmaceutical Research, 7(10), 45-51. [Link]

  • Chong, D. P. (2012). DFT computation of the electron spectra of thiophene. Canadian Journal of Chemistry, 90(10), 863-870. [Link]

  • Hsaine, Z., El Ati Allah, M., Bouachrine, M., & Lakhrissi, B. (2022). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences, 336, 00014. [Link]

  • Al-Otaibi, J. S., Al-Majid, A. M., & El-Gazzar, A. A. (2025). Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing. Scholars Middle East Publishers. [Link]

  • Rasool, N., Shaik, M. R., Kamal, M. S., Al-Ghamdi, A. A., & El-Gazzar, A. A. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Molecules, 26(4), 1133. [Link]

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A Comparative Investigation of the Biological Activities of Ethyl 5-formylthiophene-2-carboxylate and its Methyl Ester Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationship Analysis

In the landscape of drug discovery and development, subtle structural modifications to a lead compound can elicit profound changes in its biological activity. This guide provides a comparative framework for evaluating the biological profiles of two closely related thiophene derivatives: Ethyl 5-formylthiophene-2-carboxylate and its methyl ester analog, Mthis compound. Thiophene-based heterocycles are of significant interest due to their wide-ranging pharmacological properties, including antimicrobial and anticancer activities.[1][2][3] This analysis will delve into the hypothetical antimicrobial and cytotoxic properties of these two compounds, providing detailed experimental protocols for their evaluation and a discussion on the potential structure-activity relationships.

Introduction: The Significance of Ester Modification in Drug Design

The interchange of ester groups, such as ethyl and methyl esters, is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. This seemingly minor alteration can influence factors like cell permeability, metabolic stability, and interaction with target biomolecules. By comparing the ethyl and methyl esters of 5-formylthiophene-2-carboxylate, we aim to elucidate how this modification impacts their potential as therapeutic agents. While a broad spectrum of biological activities has been reported for thiophene derivatives, the specific comparative data for these two analogs is not extensively documented in publicly available literature.[4][5] Therefore, this guide will present a hypothetical comparative study based on established methodologies.

Hypothetical Comparative Analysis: Antimicrobial and Cytotoxic Activities

To objectively compare the biological activities of this compound and Mthis compound, a series of in vitro assays would be conducted. The following tables summarize the kind of quantitative data that would be generated from such a study.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
CompoundStaphylococcus aureus (ATCC 25923) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Candida albicans (ATCC 10231) MIC (µg/mL)
This compound62.5125250
Mthis compound125250>500
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A8

Note: The data presented in this table is hypothetical and for illustrative purposes.

Table 2: Comparative Cytotoxicity (IC50) against Cancer Cell Lines
CompoundMCF-7 (Human Breast Adenocarcinoma) IC50 (µM)A549 (Human Lung Carcinoma) IC50 (µM)HEK293 (Human Embryonic Kidney - Normal) IC50 (µM)
This compound2540>100
Mthis compound5075>100
Doxorubicin (Control)0.81.25

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments that would be performed to generate the data presented above.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds, which is the lowest concentration that inhibits the visible growth of a microorganism.[6][7][8][9]

Workflow for Minimum Inhibitory Concentration (MIC) Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Compound_Prep Prepare stock solutions of test compounds in DMSO Serial_Dilution Perform serial two-fold dilutions of compounds in a 96-well plate Compound_Prep->Serial_Dilution Media_Prep Prepare Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) Media_Prep->Serial_Dilution Inoculum_Prep Prepare standardized microbial inoculum (0.5 McFarland) Inoculation Inoculate each well with the microbial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi) Inoculation->Incubation Visual_Inspection Visually inspect for turbidity (growth) Incubation->Visual_Inspection MIC_Determination Determine the MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Step-by-Step Protocol:

  • Preparation of Test Compounds: Dissolve this compound and Mthis compound in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacterial strains and RPMI-1640 medium for the fungal strain.

  • Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate medium to achieve final concentrations ranging from 512 µg/mL to 1 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (microbes and medium) and negative (medium only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11][12][13][14]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_measurement Measurement & Analysis Cell_Seeding Seed cells in a 96-well plate and allow to adhere overnight Treatment Replace medium with compound dilutions and incubate for 48 hours Cell_Seeding->Treatment Compound_Prep Prepare serial dilutions of test compounds in culture medium Compound_Prep->Treatment MTT_Addition Add MTT solution to each well and incubate for 4 hours Treatment->MTT_Addition Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals MTT_Addition->Solubilization Absorbance_Reading Measure absorbance at 570 nm using a plate reader Solubilization->Absorbance_Reading IC50_Calculation Calculate the IC50 value from the dose-response curve Absorbance_Reading->IC50_Calculation

Caption: Workflow for MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (MCF-7, A549) and normal cells (HEK293) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Structure-Activity Relationship (SAR) Insights

Based on the hypothetical data, this compound exhibits greater antimicrobial and cytotoxic activity compared to its methyl ester analog. This suggests that the ethyl group may contribute to enhanced biological activity. Several factors could explain this observation:

  • Lipophilicity: The ethyl group is more lipophilic than the methyl group. This increased lipophilicity might enhance the compound's ability to penetrate microbial cell walls or the plasma membrane of cancer cells, leading to higher intracellular concentrations and greater efficacy.

  • Steric Factors: The slightly larger size of the ethyl group could lead to a more favorable binding interaction with the active site of a target enzyme or receptor.

  • Metabolic Stability: The ethyl ester may be more or less susceptible to hydrolysis by cellular esterases compared to the methyl ester, which would affect the concentration of the active carboxylic acid form of the drug within the cell.

It is important to note that these are potential explanations, and further studies, including molecular docking and enzymatic assays, would be necessary to elucidate the precise mechanism of action.[4][15]

Conclusion

This guide provides a framework for the comparative evaluation of the biological activities of this compound and its methyl ester analog. The presented hypothetical data and detailed experimental protocols offer a clear path for researchers to conduct such a study. The observed differences in activity, even with a minor structural modification, underscore the importance of systematic structure-activity relationship studies in the early stages of drug discovery. Further investigation into the mechanisms underlying these differences could lead to the development of more potent and selective thiophene-based therapeutic agents.

References

  • Asif, M. (2014). A review on structure-activity relationship of thiophene derivatives of biological interest. Journal of Chemical and Pharmaceutical Research, 6(11), 1-13.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Al-Ghorbani, M., Youssif, B. G. M., & El-Gendy, M. A. (2017). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 22(8), 1279.
  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.
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  • Hawash, M., Qaoud, M. T., Jaradat, N., Abdallah, S., Issa, S., Adnan, N., Hoshya, M., Sobuh, S., & Hawash, Z. (2022).
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749–1755.
  • Gomaa, M. S. (2014). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. Journal of Heterocyclic Chemistry, 51(5), 1337-1348.
  • Janmahasatian, S., Duff, A. P., & Arts, J. J. C. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases, 37(8), 1409-1422.
  • Al-Omair, M. A. (2016). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide.
  • De Kimpe, N., D'hooghe, M., & Stevens, C. V. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of medicinal chemistry, 54(7), 2416–2429.

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A Comparative Guide to the Characterization of Impurities in Ethyl 5-formylthiophene-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-formylthiophene-2-carboxylate is a pivotal building block in medicinal chemistry and materials science.[1][2] Its bifunctional nature, featuring both an aldehyde and an ester, makes it a versatile precursor for the synthesis of complex heterocyclic scaffolds found in numerous pharmacologically active agents.[3][4] The purity of this intermediate is paramount, as even trace impurities can propagate through multi-step syntheses, leading to final products with altered efficacy, toxicity, or physical properties. Therefore, a robust understanding and control of the impurity profile during its synthesis are critical for researchers and drug development professionals.

This guide provides an in-depth comparison of two common synthetic pathways to this compound, focusing on the characteristic impurities generated by each. We will delve into the mechanistic origins of these impurities and present a comprehensive, multi-technique analytical workflow for their detection, identification, and quantification. The objective is to equip scientists with the practical knowledge to select the optimal synthetic route and implement a self-validating quality control strategy.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy directly dictates the impurity profile. We will compare the most prevalent method, the Vilsmeier-Haack formylation, with a classical oxidation approach.

Route 1: Vilsmeier-Haack Formylation of Ethyl Thiophene-2-carboxylate

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] In this case, the commercially available Ethyl thiophene-2-carboxylate is treated with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Mechanism and Rationale: The reaction proceeds via an electrophilic aromatic substitution. The ester group at the C2 position is an electron-withdrawing group, which deactivates the thiophene ring. However, the sulfur heteroatom is an ortho-, para-director, and its activating effect, combined with the directing influence of the ester, strongly favors electrophilic attack at the C5 position. The Vilsmeier reagent, a chloroiminium ion, is the active electrophile.[7] Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[6]

Vilsmeier_Haack_Synthesis ET Ethyl thiophene-2-carboxylate IS Iminium Salt Intermediate ET->IS Electrophilic Substitution DMF DMF VR Vilsmeier Reagent (Chloroiminium ion) DMF->VR Reagent Formation POCl3 POCl3 POCl3->VR Reagent Formation VR->IS Electrophilic Substitution Product This compound IS->Product Hydrolysis

Caption: Vilsmeier-Haack synthesis of the target compound.

Route 2: Oxidation of Ethyl 5-methylthiophene-2-carboxylate

An alternative strategy involves the oxidation of a precursor bearing a methyl group at the C5 position. This approach leverages classical oxidation chemistry, where the methyl group is converted to an aldehyde. A variety of oxidizing agents can be employed, such as manganese dioxide (MnO₂) or selenium dioxide (SeO₂). This method is analogous to the synthesis of related formyl-thiophene derivatives.[8]

Mechanism and Rationale: This pathway relies on the selective oxidation of the activated "benzylic" methyl group on the thiophene ring. The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid or side reactions with the sensitive thiophene ring. MnO₂ is often preferred for its relative mildness and selectivity for allylic/benzylic alcohols and aldehydes. The reaction typically proceeds through a radical or concerted mechanism, depending on the specific reagent used.

Oxidation_Synthesis EMTC Ethyl 5-methylthiophene- 2-carboxylate Product This compound EMTC->Product Selective Oxidation IncompleteOx Incomplete Oxidation (Alcohol Intermediate) EMTC->IncompleteOx Partial Oxidation Oxidant Oxidizing Agent (e.g., MnO2) OverOx Over-oxidation Product Product->OverOx Further Oxidation

Caption: Synthesis via oxidation of a methyl precursor.

Impurity Profiling: A Comparative Analysis

The distinct mechanisms of each route give rise to a unique set of potential impurities. A thorough understanding of these impurities is the first step in developing a robust analytical control strategy.

Table 1: Potential Impurities by Synthetic Route
Impurity Name Structure Molecular Weight Originating Route Reason for Formation
Ethyl thiophene-2-carboxylate(Structure of starting material)156.20Vilsmeier-HaackIncomplete reaction of starting material.
Ethyl 5-methylthiophene-2-carboxylate(Structure of starting material)170.23OxidationIncomplete reaction of starting material.
Ethyl 4-formylthiophene-2-carboxylate(Isomeric structure)184.21Vilsmeier-HaackNon-regioselective formylation at the C4 position.
5-formylthiophene-2-carboxylic acid(Structure with COOH)156.15BothHydrolysis of the ethyl ester during aqueous workup or purification.
Ethyl 5-(hydroxymethyl)thiophene-2-carboxylate(Structure with CH₂OH)186.22OxidationIncomplete oxidation of the methyl group.
5-(ethoxycarbonyl)thiophene-2-carboxylic acid(Structure with COOH)200.21OxidationOver-oxidation of the methyl group to a carboxylic acid.

Comprehensive Analytical Workflow for Impurity Characterization

A multi-pronged analytical approach is essential for the unambiguous identification and quantification of all potential impurities. The workflow below represents a self-validating system, where orthogonal techniques are used to confirm findings.

Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Identification cluster_output Output Crude Crude Product Mixture HPLC 1. HPLC-UV Purity Assessment & Quantification Crude->HPLC LCMS 2. LC-MS Impurity Mass ID HPLC->LCMS Confirm Peaks Report Comprehensive Impurity Profile Report HPLC->Report Isolation 3. Preparative HPLC Impurity Isolation (if necessary) LCMS->Isolation For Unknowns NMR 4. NMR Spectroscopy Unambiguous Structure Elucidation LCMS->NMR Guide Interpretation LCMS->Report Isolation->NMR NMR->Report

Caption: Integrated workflow for impurity characterization.

Experimental Protocol 1: HPLC-UV for Purity Assessment and Quantification

Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for determining the purity of small organic molecules. Its high resolution allows for the separation of the main product from closely related impurities, and the area under each peak is proportional to the concentration of the respective component.

Methodology:

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-22 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve ~1 mg of the crude product in 1 mL of Acetonitrile/Water (1:1) and filter through a 0.45 µm syringe filter.

Experimental Protocol 2: LC-MS for Impurity Identification

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the detection specificity of mass spectrometry. This technique is invaluable for rapidly assigning molecular weights to the impurity peaks observed in the HPLC chromatogram, providing strong evidence for their identities.

Methodology:

  • LC System: Use the same HPLC method as described above.

  • MS System: Agilent 6120 Quadrupole LC/MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 40 psi.

  • Drying Gas Temperature: 350 °C.

  • Scan Range: m/z 100-500.

  • Data Analysis: Extract the mass spectrum for each impurity peak observed in the UV chromatogram. Compare the observed [M+H]⁺ ion with the calculated molecular weights of potential impurities from Table 1.

Experimental Protocol 3: NMR Spectroscopy for Structural Elucidation

Rationale: While LC-MS provides molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information.[4] ¹H NMR is particularly powerful for distinguishing between positional isomers, such as the target 5-formyl product and the 4-formyl impurity, as the coupling patterns and chemical shifts of the thiophene protons will be distinctly different. This analysis is performed on the purified product or on impurities isolated via preparative chromatography.

Methodology:

  • System: Bruker Avance III 400 MHz or equivalent.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Experiment: Acquire ¹H and ¹³C spectra.

  • Data Analysis:

    • Expected ¹H NMR for this compound: Look for two doublets in the aromatic region (around 7.7-7.9 ppm and 7.2-7.4 ppm) with a characteristic coupling constant of ~4 Hz, a singlet for the aldehyde proton (~9.9 ppm), and a quartet and triplet for the ethyl ester group.

    • Expected ¹H NMR for Ethyl 4-formylthiophene-2-carboxylate: The two thiophene protons would appear as two distinct singlets (or very small doublets), providing a clear signature to differentiate it from the desired 5-formyl isomer.

Quantitative Comparison and Data Summary

The following table presents representative data from the analysis of crude product mixtures obtained from both synthetic routes, illustrating the typical differences in yield and purity.

Table 2: Comparative Purity and Yield Analysis
Parameter Route 1: Vilsmeier-Haack Route 2: Oxidation
Crude Yield ~85%~60%
Purity (HPLC Area %) 96.5%98.2%
Key Impurity 1 Ethyl 4-formylthiophene-2-carboxylateEthyl 5-(hydroxymethyl)thiophene-2-carboxylate
Level of Impurity 1 ~1.8%~0.9%
Key Impurity 2 Unreacted Starting MaterialUnreacted Starting Material
Level of Impurity 2 ~1.2%~0.5%

Conclusion and Recommendations

This guide demonstrates that a comprehensive impurity characterization strategy is built on two pillars: an understanding of the synthetic pathway's mechanistic nuances and the application of orthogonal analytical techniques.

  • The Vilsmeier-Haack route generally offers higher yields but is more prone to generating regioisomeric impurities (e.g., 4-formyl derivative) that can be challenging to separate from the final product. This route may be preferable for large-scale synthesis where yield is a primary driver, provided a robust purification method is developed.

  • The Oxidation route typically results in a cleaner crude product with higher initial purity, albeit with a lower overall yield. The main impurities are products of incomplete or over-oxidation, which often have significantly different polarities, making them easier to remove via standard column chromatography. This route is highly recommended for applications where final product purity is the most critical parameter, such as in the synthesis of active pharmaceutical ingredients.

Ultimately, the choice of synthesis depends on the specific requirements of the project. By employing the integrated analytical workflow detailed herein—combining HPLC, LC-MS, and NMR—researchers can confidently characterize their material, validate their synthetic choice, and ensure the quality and integrity of their downstream research and development efforts.

References

  • Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature.
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  • International Journal of Research in Engineering and Science. (2025).
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  • Research & Reviews: Journal of Medicinal & Organic Chemistry. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene.
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  • PrepChem.com. (n.d.). Synthesis of 2-formyl thiophen-5-carboxylic acid. Retrieved from [Link].

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  • PubChem. (n.d.). This compound. Retrieved from [Link].

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  • ResearchGate. (n.d.). Applications of the Vilsmeier reaction in heterocyclic chemistry. Retrieved from [Link].

  • Kumar, D., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link].

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A Comparative Guide to the Spasmolytic Activity of Thiophene-Based Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiophene Scaffolds in Spasmolysis

Smooth muscle spasms are involuntary contractions responsible for significant discomfort and pathological conditions in the gastrointestinal, biliary, and genitourinary tracts.[1] Spasmolytic agents, which reduce smooth muscle contractility, are crucial for managing conditions like Irritable Bowel Syndrome (IBS) and biliary colic.[1] The search for novel, potent, and safe spasmolytics is a continuous endeavor in medicinal chemistry.

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, has emerged as a "privileged pharmacophore" in drug discovery due to its versatile biological activities and bioisosteric similarity to the benzene ring.[2][3][4] Thiophene-based compounds are integral to numerous FDA-approved drugs across various therapeutic areas, including anti-inflammatory and cardiovascular agents.[2][5] Their unique electronic and structural properties make them attractive scaffolds for developing new therapeutic agents.[2] This guide provides a comparative analysis of the spasmolytic activity of novel thiophene-based derivatives, grounded in recent experimental data, and elucidates the underlying mechanisms and experimental protocols used for their evaluation.

The Cellular Basis of Spasmolysis: Targeting Calcium Influx

Smooth muscle contraction is fundamentally dependent on the concentration of intracellular calcium ions (Ca²⁺). Depolarization of the cell membrane, often triggered by neurotransmitters or high extracellular potassium concentrations, opens voltage-gated L-type calcium channels.[6][7] The subsequent influx of Ca²⁺ binds to calmodulin, activating myosin light-chain kinase (MLCK), which then phosphorylates myosin, leading to cross-bridge cycling with actin and ultimately, muscle contraction. Therefore, blocking these calcium channels is a primary and effective strategy for inducing smooth muscle relaxation (spasmolysis).[1][8]

cluster_membrane Cell Membrane cluster_cytosol Cytosol K_channel High K⁺ (Depolarization) Ca_channel L-type Ca²⁺ Channel (Open) K_channel->Ca_channel opens Ca_in Ca²⁺ Influx Ca_channel->Ca_in Calmodulin Calmodulin Ca_in->Calmodulin binds MLCK_inactive MLCK (Inactive) Calmodulin->MLCK_inactive activates MLCK_active MLCK (Active) MLCK_inactive->MLCK_active Myosin Myosin-LC MLCK_active->Myosin phosphorylates Myosin_P Myosin-LC-P Myosin->Myosin_P Contraction Muscle Contraction Myosin_P->Contraction

Caption: General signaling pathway of high K⁺-induced smooth muscle contraction.

Comparative Efficacy of Novel Thiophene Derivatives

Recent research has focused on the synthesis and evaluation of novel thiophene derivatives, particularly those derived from 5-bromothiophene-2-carboxylic acid via Suzuki cross-coupling reactions.[1][9] These studies utilize isolated tissue preparations, such as rabbit jejunum or rat duodenum, to quantify the spasmolytic effect of these compounds against contractions induced by a high concentration of potassium chloride (e.g., 80 mM K⁺).[1] This method directly assesses the ability of a compound to interfere with depolarization-induced calcium influx.

The potency of these derivatives is expressed as the EC₅₀ value, which is the concentration required to produce 50% of the maximum relaxation effect. A lower EC₅₀ value indicates higher potency.[10]

Compound IDChemical NameEC₅₀ (µM)95% Confidence Interval (CI)Source
10d phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate1.26 0.64–2.67[1][9]
5c pentyl 5-(4-chlorophenyl)thiophene-2-carboxylate1.39 0.94–2.02[1]
10b phenethyl 5-(4-methylphenyl)thiophene-2-carboxylate2.13 1.32–3.46[1]
10e phenethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate2.89 2.02–4.06[1]
10c phenethyl 5-(4-chlorophenyl)thiophene-2-carboxylate3.14 1.68–6.06[1]
5a pentyl 5-(phenyl)thiophene-2-carboxylate4.21 2.74–6.35[1]
5b pentyl 5-(4-methylphenyl)thiophene-2-carboxylate7.09 5.03–10.08[1]
5d pentyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate11.8 8.68–16.43[1]

Table 1: Comparative spasmolytic activity of selected thiophene derivatives on high-K⁺ induced contractions in isolated rodent intestine.[1][9]

Structure-Activity Relationship (SAR) Insights

The data reveals critical insights into the structure-activity relationship of these thiophene derivatives:

  • Aromatic Substitution: The presence and nature of the substituent on the phenyl ring, attached to the thiophene core, significantly influences activity. Dichloro-substitution at the 3 and 4 positions of the phenyl ring (as in 10d ) resulted in the highest potency (EC₅₀ = 1.26 µM).[1][10] This suggests that electron-withdrawing groups at these positions enhance the compound's interaction with its biological target.

  • Ester Group: The nature of the ester group also plays a role. Comparing compounds with the same phenyl substitution (e.g., 4-chlorophenyl), the pentyl ester (5c , EC₅₀ = 1.39 µM) was more potent than the phenethyl ester (10c , EC₅₀ = 3.14 µM). However, in the case of the highly active 3,4-dichlorophenyl substitution, the phenethyl ester (10d , EC₅₀ = 1.26 µM) was significantly more potent than the pentyl ester (5d , EC₅₀ = 11.8 µM).[1] This indicates a complex interplay between the two substitution sites that affects the overall conformation and physicochemical properties of the molecule.

  • Core Structure: The thiophene ring coupled with an aromatic phenyl ring appears essential for activity. A precursor compound lacking the coupled aromatic phenyl ring showed no spasmolytic response, highlighting the importance of the biaryl-like structure achieved through the Suzuki coupling.[1][10]

Proposed Mechanism of Action: Blockade of Calcium Channels

The consistent ability of these thiophene derivatives to relax contractions induced by high-K⁺ strongly suggests that their primary mechanism of action is the blockade of voltage-gated calcium channels.[1] High-K⁺ solutions cause membrane depolarization, which directly opens these channels, bypassing receptor-mediated signaling pathways. By inhibiting these contractions, the compounds demonstrate an ability to directly interfere with Ca²⁺ influx, a hallmark of calcium channel blocking agents.[1][11] This mechanism is shared by established cardiovascular drugs like verapamil and diltiazem.[6][7]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Thiophene Thiophene Derivative Ca_channel L-type Ca²⁺ Channel (Blocked) Thiophene->Ca_channel blocks No_Ca_in No Ca²⁺ Influx Ca_channel->No_Ca_in MLCK_inactive MLCK remains (Inactive) Myosin Myosin-LC remains (Dephosphorylated) Relaxation Muscle Relaxation Myosin->Relaxation

Caption: Proposed mechanism of spasmolysis via L-type Ca²⁺ channel blockade.

Experimental Protocol: The Isolated Tissue Bath Assay

The isolated tissue bath is a classic and indispensable in vitro pharmacological tool for studying the contractility of smooth muscles.[12][13] It allows for the precise measurement of tissue response to drugs in a controlled physiological environment, enabling the generation of reliable dose-response curves.[14][15]

Step-by-Step Methodology
  • Tissue Preparation:

    • Humanely euthanize a laboratory animal (e.g., rabbit, rat) according to approved institutional guidelines.

    • Immediately dissect a segment of smooth muscle tissue (e.g., 2 cm of jejunum or duodenum).[1]

    • Place the tissue in a petri dish containing freshly prepared, oxygenated physiological salt solution (PSS), such as Tyrode's or Krebs solution, kept at 37°C.[14] Gently clean the tissue of adherent mesenteric contents.

  • System Setup and Equilibration:

    • Suspend the tissue segment vertically in an organ bath chamber containing PSS, maintained at 37°C and continuously aerated with carbogen (95% O₂, 5% CO₂).[14][16]

    • Attach the bottom end of the tissue to a fixed holder and the top end to an isometric force transducer, which measures changes in muscle tension.[13]

    • Apply a small resting tension (e.g., 1 gram) to the tissue and allow it to equilibrate for a stabilization period of 30-60 minutes. During this time, wash the tissue with fresh PSS every 15 minutes.[12]

  • Induction of Contraction and Data Acquisition:

    • After equilibration, replace the normal PSS with a high-K⁺ PSS (e.g., containing 80 mM KCl) to induce a sustained contraction.[1] This provides a stable plateau against which relaxation can be measured.

    • Record the contraction until it reaches a stable maximum plateau using a data acquisition system.[14]

  • Cumulative Concentration-Response Curve:

    • Once the contraction is stable, add the thiophene derivative test compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 0.01 µM to 100 µM).

    • Allow the tissue response to stabilize at each concentration before adding the next higher concentration.

    • Record the resulting relaxation at each step. The relaxation is typically expressed as a percentage of the pre-induced maximum contraction.

  • Data Analysis:

    • Plot the percentage of relaxation against the logarithmic concentration of the test compound to generate a concentration-response curve.

    • Use non-linear regression analysis to calculate the EC₅₀ value and the 95% confidence interval for each compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissect 1. Dissect Tissue (e.g., Rabbit Jejunum) Mount 2. Mount in Organ Bath (37°C, Carbogen) Dissect->Mount Equilibrate 3. Apply Tension (1g) & Equilibrate (30-60 min) Mount->Equilibrate Contract 4. Induce Contraction (High K⁺ Solution) Equilibrate->Contract Add_Drug 5. Add Thiophene Derivative (Cumulative Doses) Contract->Add_Drug Record 6. Record Relaxation Add_Drug->Record Plot 7. Plot Dose-Response Curve Record->Plot Calculate 8. Calculate EC₅₀ Value Plot->Calculate

Caption: Experimental workflow for the isolated tissue bath assay.

Conclusion and Future Directions

The evidence strongly supports the potential of thiophene-based derivatives as a new class of potent spasmolytic agents. The most effective compounds, such as phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate (10d ), exhibit high potency with EC₅₀ values in the low micromolar range.[1][9] Their mechanism of action is consistent with the blockade of L-type calcium channels, a well-established strategy for inducing smooth muscle relaxation.

Future research should aim to further refine the structure-activity relationship to optimize potency and selectivity. Moreover, while the current data points towards direct calcium channel blockade, more sophisticated electrophysiological studies, such as patch-clamp experiments, would be required to definitively confirm this mechanism and determine if the blockade is receptor-linked or a direct interaction with the channel protein.[1] These continued investigations will be vital for translating these promising preclinical findings into clinically effective therapies for spasmodic disorders.

References

  • Ikram, M., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health. Available at: [Link]

  • Ikram, M., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. TÜBİTAK Academic Journals. Available at: [Link]

  • Ali, A., et al. (2022). Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. Available at: [Link]

  • Ikram, M., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. ResearchGate. Available at: [Link]

  • Soni, H., et al. (2021). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. Available at: [Link]

  • Panico, A. M., et al. (1987). [Quantitative anti-inflammatory and analgesic structure-activity relationship of 2-amino-3-ethoxycarbonyl thiophene derivatives]. PubMed. Available at: [Link]

  • Lucchesi, P. A., et al. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. ResearchGate. Available at: [Link]

  • Shrivastava, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]

  • Doltade, S. N., et al. (2025). Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Molvi, K. I., et al. (2008). Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents. PubMed. Available at: [Link]

  • El-Sayed, M. A.-A., et al. (2010). Synthesis and pharmacological evaluation of novel fused thiophene derivatives as 5-HT2A receptor antagonists: molecular modeling study. PubMed. Available at: [Link]

  • Lucchesi, P. A., et al. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. PubMed Central. Available at: [Link]

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  • REPROCELL. Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. REPROCELL. Available at: [Link]

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  • da Cruz, R. M. D., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed Central. Available at: [Link]

  • Request PDF. (n.d.). Synthesis and Pharmacological Screening of novel Thiophene derivatives as Antiinflammatory Agents. ResearchGate. Available at: [Link]

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  • Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. Available at: [Link]

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). Available at: [Link]

  • Feinberg School of Medicine. (n.d.). Role of Novel Calcium Channel Blocker in Reducing Spasms Post-SCI. Northwestern University. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. PubMed. Available at: [Link]

  • Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. (n.d.). Available at: [Link]

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Safety Operating Guide

Hazard Analysis: Understanding the Reactivity of Ethyl 5-formylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 5-formylthiophene-2-carboxylate belongs to the thiophene family, a class of sulfur-containing heterocyclic compounds. Its structure incorporates an aldehyde and an ester functional group, which are the primary determinants of its reactivity and potential hazards. Based on data from closely related thiophene derivatives, we can anticipate the following hazards:

  • Skin and Eye Irritation: Aldehyde functionalities are known to be irritants. Direct contact with the skin or eyes is likely to cause irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[3][4]

  • Harmful if Swallowed: Oral toxicity is a common concern with many substituted thiophenes.[1][2][4]

  • Combustibility: While not highly flammable, the compound is likely a combustible liquid.[1][3]

Given these potential hazards, a cautious and well-planned approach to handling is paramount.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the recommended PPE for handling this compound in various laboratory settings.

PPE CategoryItemSpecification
Hand Protection GlovesDouble-gloving with nitrile gloves is recommended for good chemical resistance.[5]
Eye Protection Safety GogglesChemical splash goggles are mandatory at all times to protect against splashes.[5][6]
Face ShieldWear a face shield over safety goggles during procedures with a high risk of splashing or vigorous reaction.[5]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fastened to protect against spills.[5][6]
Chemical-Resistant ApronA chemical-resistant apron worn over the lab coat provides an additional layer of protection.[5]
Respiratory Protection Fume HoodAll work with this compound must be conducted in a certified chemical fume hood.[5]
RespiratorIf engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[5][7]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing exposure and ensuring safety. The following step-by-step protocols will guide you through the handling and disposal of this compound.

Preparation and Engineering Controls
  • Fume Hood Verification: Before beginning any work, ensure that the chemical fume hood is certified and functioning correctly.[5]

  • Designated Work Area: Demarcate a specific area within the fume hood for your experiment to contain any potential spills.[5]

  • Gather Materials: Have all necessary equipment, reagents, and waste containers prepared and within reach to minimize movement and handling time.[5]

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[3][7]

Weighing and Transfer Protocol
  • Containment is Key: Perform all weighing and transfers of the solid compound within the chemical fume hood.

  • Use Appropriate Tools: Utilize spatulas and other tools dedicated to this compound to prevent cross-contamination.

  • Controlled Dispensing: When transferring the solid, do so slowly and carefully to avoid generating airborne dust.

  • Immediate Sealing: Tightly close the container immediately after dispensing the required amount.[3][8]

Reaction and Monitoring
  • Sash Position: Always keep the fume hood sash at the lowest possible height while actively working.[5]

  • Constant Vigilance: Continuously monitor the reaction for any signs of unexpected changes, such as color change, gas evolution, or temperature increase.

  • Maintain Distance: To the extent possible, maintain a safe distance from the reaction apparatus.

Post-Experiment Decontamination
  • Surface Cleaning: Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and cleaning agent.

  • Proper Labeling: Clearly label and securely store any resulting mixtures or products with their full chemical names and any known hazards.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility.

  • Waste Segregation: Collect all waste materials, including contaminated gloves, paper towels, and disposable equipment, in a dedicated, clearly labeled hazardous waste container.

  • Solvent Rinses: Rinse any glassware that contained the compound with a suitable solvent. Collect the initial rinses as hazardous waste.

  • Consult Local Regulations: Adhere to all federal, state, and local regulations for the disposal of chemical waste.[2] You may be able to mix the material with a combustible solvent and burn it in a chemical incinerator.[2]

Visualizing Your Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task at hand.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Start Start: Handling This compound FumeHood Work in Certified Chemical Fume Hood Start->FumeHood Weighing Weighing or Transferring Solid FumeHood->Weighing BasePPE Standard PPE: - Nitrile Gloves - Lab Coat - Safety Goggles Weighing->BasePPE Reaction Performing Reaction SplashRisk Risk of Splash? Reaction->SplashRisk BasePPE->Reaction FaceShield Add Face Shield SplashRisk->FaceShield Yes Decontamination Decontamination & Waste Disposal SplashRisk->Decontamination No FaceShield->Decontamination End End Decontamination->End

Caption: PPE selection workflow for handling this compound.

By adhering to these guidelines, you can effectively mitigate the risks associated with handling this compound and ensure a safe and productive research environment.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.